2,5-Dimethoxy-4-chloroamphetamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRITBNCBMTINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)Cl)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894189 | |
| Record name | 2,5-Dimethoxy-4-chloroamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123431-31-2 | |
| Record name | 2,5-Dimethoxy-4-chloroamphetamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123431-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxy-4-chloroamphetamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123431312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxy-4-chloroamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123431-31-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y1C6K0PCA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 2,5-Dimethoxy-4-chloroamphetamine (DOC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 2,5-Dimethoxy-4-chloroamphetamine (DOC), a potent psychedelic compound of the phenethylamine and DOx chemical classes. This document details its primary molecular targets, downstream signaling cascades, and available pharmacological data, supplemented with detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its complex pharmacology.
Primary Molecular Targets
The principal mechanism of action of 2,5-Dimethoxy-4-chloroamphetamine is its interaction with serotonin receptors, primarily the 5-HT₂ subtype.[1][2] DOC acts as a partial agonist at both the 5-HT₂A and 5-HT₂C receptors.[1] The psychedelic and hallucinogenic effects of DOC are predominantly mediated through its agonist activity at the 5-HT₂A receptor.[1] The (R)-(-) stereoisomer of DOC is the more active enantiomer. Like other members of the DOx family, DOC is a substituted α-methylated phenethylamine.[1]
Quantitative Pharmacological Data
Quantitative data on the binding affinity and functional potency of DOC are crucial for understanding its pharmacological profile. While comprehensive data for DOC is limited in publicly available literature, this section presents the available information and compares it with closely related and more extensively studied compounds of the DOx series, such as DOI (2,5-Dimethoxy-4-iodoamphetamine) and DOB (2,5-Dimethoxy-4-bromoamphetamine).
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Species |
| DOC | 5-HT₂A | Binding Affinity | Ki | 1.5 | Human |
| DOC | 5-HT₂A | Functional Potency | EC₅₀ | Not Found | - |
| DOC | 5-HT₂A | Functional Efficacy | Eₘₐₓ | Not Found | - |
| DOC | 5-HT₂C | Binding Affinity | Ki | Not Found | - |
| DOC | 5-HT₂C | Functional Potency | EC₅₀ | Not Found | - |
| DOC | 5-HT₂C | Functional Efficacy | Eₘₐₓ | Not Found | - |
| DOI | 5-HT₂A | Binding Affinity | Ki | 0.69 | Human |
| DOI | 5-HT₂A | Functional Potency | EC₅₀ | 1.8 | Rat |
| DOB | 5-HT₂A | Binding Affinity | Ki | 0.54 | Human |
| DOB | 5-HT₂A | Functional Potency | EC₅₀ | 1.0 | Rat |
| DOM | 5-HT₂A | Binding Affinity | Ki | 14 | Human |
| DOM | 5-HT₂A | Functional Potency | EC₅₀ | 8.1 | Rat |
Note: The absence of EC₅₀ and Eₘₐₓ values for DOC highlights a gap in the current publicly available research literature.
Signaling Pathways
Activation of the 5-HT₂A receptor by DOC initiates a cascade of intracellular signaling events. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.
Gq/11-Mediated Signaling Cascade
Upon agonist binding, the 5-HT₂A receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit dissociates and stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ Pathway: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores. This rise in cytosolic Ca²⁺ can activate various downstream effectors, including Calcium/calmodulin-dependent protein kinases (CaMKs).
-
DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). Activated PKC can then phosphorylate a multitude of cellular proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK (extracellular signal-regulated kinase).
The activation of these pathways ultimately leads to changes in gene expression and neuronal plasticity, which are thought to underlie the profound and long-lasting psychedelic effects of compounds like DOC.
β-Arrestin Pathway
In addition to G-protein coupling, GPCRs can also signal through β-arrestin pathways. Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades. The role of the β-arrestin pathway in the specific effects of DOC is an area of ongoing research, with studies on related psychedelics suggesting that the balance between Gq and β-arrestin signaling (biased agonism) can significantly influence the qualitative effects of the drug.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like DOC.
Radioligand Binding Assay for 5-HT₂A Receptor
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT₂A receptor.
Materials:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Radioligand: [³H]Ketanserin (a 5-HT₂A antagonist).
-
Non-specific Ligand: Mianserin or another suitable high-affinity 5-HT₂A ligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Test Compound: 2,5-Dimethoxy-4-chloroamphetamine (DOC).
-
Scintillation Cocktail.
-
96-well plates and filter mats.
Procedure:
-
Prepare serial dilutions of the test compound (DOC).
-
In a 96-well plate, add assay buffer, the radioligand ([³H]Ketanserin), and either the test compound, buffer (for total binding), or the non-specific ligand (for non-specific binding).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay
This protocol describes a cell-based functional assay to measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as an agonist at the 5-HT₂A receptor by measuring changes in intracellular calcium.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: 2,5-Dimethoxy-4-chloroamphetamine (DOC).
-
Reference Agonist: Serotonin (5-HT).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence.
-
Inject serial dilutions of the test compound (DOC) or the reference agonist (5-HT) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes to capture the transient increase in intracellular calcium.
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal response) and Eₘₐₓ (maximal response) values. The efficacy of DOC is expressed as a percentage of the maximal response induced by the reference agonist, 5-HT.
References
An In-Depth Technical Guide to the Pharmacology of 2,5-Dimethoxy-4-chloroamphetamine (DOC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethoxy-4-chloroamphetamine (DOC) is a potent and long-acting synthetic psychedelic of the phenethylamine and amphetamine classes.[1] Classified as a Schedule I controlled substance in many jurisdictions, its primary mechanism of action is as a partial agonist at the serotonin 5-HT2A receptor, which mediates its profound hallucinogenic effects.[1][2] This technical guide provides a comprehensive overview of the pharmacology of DOC, consolidating available data on its receptor binding affinity, functional activity, and pharmacokinetics. Detailed methodologies for key experimental assays are provided to facilitate further research, and signaling pathways are visualized to elucidate its mechanism of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the properties and potential applications of serotonergic psychedelics.
Introduction
DOC, or 1-(4-chloro-2,5-dimethoxyphenyl)propan-2-amine, is a substituted amphetamine first synthesized by Alexander Shulgin.[1][2] It is known for its potent psychedelic effects, which can last from 12 to 24 hours following oral administration of a dose between 1.5 to 3 mg.[2] Its effects are described as archetypal psychedelic experiences, characterized by visual distortions, synesthesia, and significant alterations in perception and cognition.[1][2] Due to its high potential for abuse and lack of accepted medical use, DOC is classified as a Schedule I substance in the United States and other countries.[1]
From a pharmacological standpoint, DOC's primary target is the serotonin 5-HT2A receptor, where it acts as a potent partial agonist.[1][2] This interaction is believed to be the principal driver of its hallucinogenic properties. This guide delves into the detailed pharmacology of DOC, presenting quantitative data, experimental methodologies, and visual representations of its molecular interactions.
Pharmacodynamics
The pharmacodynamic profile of DOC is characterized by its high affinity and functional activity at serotonin 5-HT2 receptors, particularly the 5-HT2A subtype.[2] It is largely inactive as a monoamine releasing agent or reuptake inhibitor.[2]
Receptor Binding and Functional Activity
The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of DOC at various neurotransmitter receptors.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax %) |
| 5-HT2A | 1.4–12 | 0.6–11 | 58–102 |
| 5-HT2B | 32 | 46 | 83 |
| 5-HT2C | 2–143 | 15 | 97 |
| 5-HT1A | 5,353–>9,200 | >10,000 | <10 |
| α1A | >1,000 | - | - |
| α2A | >1,000 | - | - |
| D2 | >1,000 | - | - |
| TAAR1 | >1,000 | - | - |
| SERT | >10,000 | >8,600 (IC50) | Minimal |
| NET | >7,700 | >8,400 (IC50) | Minimal |
| DAT | >10,000 | >10,000 (IC50) | Minimal |
| Table 1: Receptor Binding and Functional Activity of DOC. Data is compiled from various sources. The smaller the Ki value, the higher the binding affinity. EC50 represents the concentration for 50% of maximal effect, and Emax indicates the maximum effect relative to a reference agonist.[2] |
Signaling Pathways
The primary psychedelic effects of DOC are mediated through its agonist activity at the 5-HT2A receptor, which is a Gq-coupled G protein-coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade. While specific studies on DOC's biased agonism are limited, the general pathway for 5-HT2A receptor activation is well-established.
Recent research suggests that the psychedelic effects of 5-HT2A agonists are primarily driven by the Gq signaling pathway, while the β-arrestin pathway may be associated with other effects, including receptor desensitization. The specific bias of DOC for either of these pathways has not been extensively characterized.
Pharmacokinetics
Detailed pharmacokinetic data for DOC in humans from controlled studies are scarce. Most of the available information comes from case reports of intoxication or fatalities.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: DOC is typically administered orally, with a dose range of 1.5 to 3 mg.[2]
-
Distribution: Post-mortem analysis from a fatal intoxication case revealed the following DOC concentrations: iliac blood (377 ng/mL), urine (3,193 ng/mL), liver (3,143 ng/g), and brain (683 ng/g).[3] These values suggest significant distribution to tissues, including the brain.
-
Metabolism: In vitro metabolism studies have shown that DOC is metabolized via O-demethylation at the 2- and 5-positions of the methoxy groups.[4]
-
Excretion: The high concentration of DOC found in the urine in the fatal case report suggests renal excretion is a significant route of elimination.[3]
| Parameter | Value | Source |
| Oral Dose | 1.5 - 3 mg | [2] |
| Duration of Action | 12 - 24 hours | [2] |
| Post-mortem Blood Conc. | 377 ng/mL | [3] |
| Post-mortem Urine Conc. | 3,193 ng/mL | [3] |
| Post-mortem Liver Conc. | 3,143 ng/g | [3] |
| Post-mortem Brain Conc. | 683 ng/g | [3] |
| Table 2: Pharmacokinetic Parameters of DOC. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the pharmacological evaluation of DOC.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol outlines a competitive binding assay to determine the affinity (Ki) of DOC for the 5-HT2A receptor.
Materials:
-
Membrane preparation from cells stably expressing the human 5-HT2A receptor or from a relevant brain region (e.g., rodent cortex).
-
Radioligand: [3H]ketanserin or another suitable 5-HT2A antagonist radioligand.
-
Test compound: 2,5-Dimethoxy-4-chloroamphetamine (DOC).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of DOC. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known 5-HT2A antagonist).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the DOC concentration to generate a competition curve. The IC50 (the concentration of DOC that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the activation of the Gq signaling pathway by quantifying the accumulation of inositol phosphates, a downstream second messenger of 5-HT2A receptor activation.
Materials:
-
Cells stably expressing the human 5-HT2A receptor.
-
[3H]myo-inositol.
-
Stimulation buffer (e.g., HEPES-buffered saline) containing LiCl (to inhibit inositol monophosphatase).
-
Lysis buffer.
-
Anion exchange chromatography columns.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Plate cells and incubate them overnight with [3H]myo-inositol to label the cellular phosphoinositide pool.
-
Washing: Wash the cells to remove unincorporated [3H]myo-inositol.
-
Stimulation: Incubate the cells with varying concentrations of DOC in stimulation buffer containing LiCl for a defined period (e.g., 30-60 minutes).
-
Lysis: Terminate the stimulation by aspirating the buffer and adding a lysis buffer (e.g., perchloric acid).
-
Separation: Separate the inositol phosphates from other cellular components using anion exchange chromatography.
-
Quantification: Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the DOC concentration. The EC50 value is determined by non-linear regression analysis of the dose-response curve.
Head-Twitch Response (HTR) in Rodents
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.
Animals:
-
Male C57BL/6J mice are commonly used.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room and observation chambers.
-
Drug Administration: Administer various doses of DOC (or vehicle control) via a chosen route (e.g., intraperitoneal or subcutaneous injection).
-
Observation: Immediately after injection, place the mouse in a clear observation chamber and record its behavior for a specified period (e.g., 30-60 minutes).
-
Quantification: A trained observer, blind to the treatment conditions, counts the number of head twitches. Alternatively, automated systems using video tracking or magnet-based detectors can be used for quantification.
-
Data Analysis: Plot the number of head twitches against the dose of DOC. The ED50 (the dose that produces 50% of the maximal response) can be calculated using non-linear regression.
Conclusion
2,5-Dimethoxy-4-chloroamphetamine is a potent psychedelic compound whose primary pharmacological action is mediated by its partial agonism at the 5-HT2A receptor. The available data, summarized in this guide, provide a solid foundation for understanding its receptor interaction profile and functional activity. However, significant gaps remain in our knowledge, particularly concerning its detailed human pharmacokinetics and its potential for biased agonism at the 5-HT2A receptor. The experimental protocols provided herein offer standardized methods for future research aimed at further elucidating the complex pharmacology of DOC and other serotonergic psychedelics. Such research is crucial for advancing our understanding of the therapeutic potential and risks associated with this class of compounds.
References
- 1. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]
- 2. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fatal intoxication of 2,5-dimethoxy-4-chloroamphetamine: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LJMU Research Online [researchonline.ljmu.ac.uk]
history and discovery of DOC psychedelic compound
An In-Depth Technical Guide to 2,5-Dimethoxy-4-chloroamphetamine (DOC)
Executive Summary
This document provides a comprehensive technical overview of 2,5-Dimethoxy-4-chloroamphetamine (DOC), a potent and long-acting psychedelic substance of the phenethylamine class. First synthesized in 1973 and later popularized by Alexander Shulgin, DOC is a member of the DOx family of compounds, known for their profound effects on perception and mood, mediated primarily through agonist activity at serotonin 5-HT₂A receptors. This guide details its history, chemical synthesis, pharmacological profile, and key experimental methodologies used in its study. All quantitative data is presented in structured tables, and critical processes are visualized using Graphviz diagrams to support researchers, scientists, and drug development professionals.
History and Discovery
The psychedelic amphetamine 2,5-Dimethoxy-4-chloroamphetamine (DOC) was first described in the scientific literature in 1973 by a team led by Ronald Coutts and Jerry Malicky at the University of Alberta.[1] However, its psychoactive properties and potential for human use were not widely known until the publication of Alexander Shulgin's seminal 1991 book, PiHKAL: A Chemical Love Story.[1] Shulgin, a pioneering psychedelic chemist, synthesized and bioassayed hundreds of psychoactive compounds, meticulously documenting their synthesis routes and effects.[1] In PiHKAL, he detailed the synthesis of DOC and described its effects in humans, noting its dose-sensitivity and remarkably long duration of action.[1]
Prior to its popularization by Shulgin, a 1989 forensic analysis had already identified DOC in drug seizures in Canada. DOC belongs to the DOx family, a series of substituted amphetamines that includes other well-known compounds such as DOM (4-methyl), DOB (4-bromo), and DOI (4-iodo), all of which are recognized for their high potency and extended duration of effects.[2]
Chemical Properties and Synthesis
DOC is a substituted alpha-methylated phenethylamine. Its chemical structure features a phenyl ring with methoxy groups at the R₂ and R₅ positions and a chlorine atom at the R₄ position. The presence of a stereocenter at the alpha-carbon of the propane side chain results in two stereoisomers, with (R)-(-)-DOC being the more pharmacologically active enantiomer.[1]
Table 1: Physicochemical Properties of DOC
| Property | Value |
| Chemical Name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine |
| Common Names | DOC, 2,5-Dimethoxy-4-chloroamphetamine |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molar Mass | 229.70 g·mol⁻¹ |
| Chemical Class | Phenethylamine, Amphetamine, DOx |
| Active Stereoisomer | (R)-(-)-DOC |
Pharmacology
Pharmacodynamics
DOC is a classical serotonergic psychedelic, exerting its primary psychoactive effects through its interaction with the serotonin receptor system.[2] It acts as a potent and selective partial agonist at the serotonin 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[2] The hallucinogenic and perceptual-altering effects are mediated predominantly through its functional activity at the 5-HT₂A receptor.[2] This agonism initiates a Gq-coupled intracellular signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream effects. Unlike some amphetamines, DOC is not a significant monoamine releasing agent or reuptake inhibitor.
Table 2: Representative Receptor Binding Affinities (Kᵢ, nM) for DOx Compounds
| Receptor | DOB (4-bromo) Affinity (Kᵢ, nM) | DOI (4-iodo) Affinity (Kᵢ, nM) | Likely DOC Affinity |
| 5-HT₂A | 0.5 - 4.5 | 0.7 - 3.2 | High (Low nM) |
| 5-HT₂C | 2.5 - 11 | 2.4 - 9.8 | High (Low nM) |
| 5-HT₂B | 10 - 50 | 12 - 60 | High-Moderate |
| α₁A Adrenergic | 50 - 200 | 40 - 150 | Moderate |
| α₂A Adrenergic | 100 - 500 | 150 - 600 | Moderate-Low |
| Dopamine D₂ | > 7500 | > 5000 | Very Low |
| SERT | > 10000 | > 10000 | Very Low |
| Note: Data synthesized from multiple studies on DOx compounds. Specific Kᵢ values can vary based on assay conditions. DOC is expected to have a profile highly similar to DOB and DOI. |
Pharmacokinetics and Effects in Humans
DOC is known for its high sensitivity to dosage and its exceptionally long duration of action, which distinguishes it from many other psychedelics.
Table 3: Human Dosage and Duration of Effects
| Parameter | Value |
| Route of Administration | Oral |
| Dosage Range | 1.5 - 3.0 mg |
| Onset of Effects | 1 - 3 hours |
| Peak Effects | 4 - 8 hours |
| Total Duration | 12 - 24 hours |
| Reported Subjective Effects | Strong visual effects (open and closed-eye), mental and physical stimulation, introspection, altered perception of time, significant body load. |
Toxicology
There is limited data on the toxicity of DOC. However, adverse clinical features associated with intoxication can be severe and include agitation, aggressive behavior, hyperthermia, tachycardia, rhabdomyolysis, and seizures.[2] At least one fatality has been attributed solely to DOC intoxication, highlighting its potential danger, especially at high doses.
Table 4: Toxicology Data from a Fatal Case
| Specimen | DOC Concentration |
| Iliac Blood | 377 ng/mL |
| Urine | 3,193 ng/mL |
| Liver | 3,143 ng/g |
| Brain | 683 ng/g |
Key Experimental Methodologies
Chemical Synthesis Protocol (via Sandmeyer Reaction)
This protocol describes a higher-yield and more selective synthesis of DOC compared to direct chlorination, adapted from established methods. It avoids the formation of di- and tri-chlorinated byproducts.
-
Step 1: Nitration. N-acetyl-2,5-dimethoxyamphetamine is reacted with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce a nitro group at the 4-position of the aromatic ring, yielding N-acetyl-4-nitro-2,5-dimethoxyamphetamine.
-
Step 2: Reduction. The nitro group is reduced to an amino group. This is typically achieved via catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) or with a reducing metal like tin or iron in acidic solution, yielding N-acetyl-4-amino-2,5-dimethoxyamphetamine.
-
Step 3: Diazotization. The resulting primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.
-
Step 4: Sandmeyer Reaction. The cold diazonium salt solution is added to a solution of Copper(I) chloride (CuCl) in concentrated HCl. This catalyzes the replacement of the diazonium group with a chlorine atom, forming N-acetyl-4-chloro-2,5-dimethoxyamphetamine.
-
Step 5: Hydrolysis. The acetyl protecting group is removed by acid or base hydrolysis (e.g., by heating with aqueous HCl) to yield the final product, 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine (DOC), which is then isolated and purified as a salt (e.g., hydrochloride).
In Vitro Receptor Binding Assay Protocol
This protocol outlines the standard methodology for determining the binding affinity (Kᵢ) of a compound like DOC at a specific receptor.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells are transfected with a plasmid encoding the human receptor of interest (e.g., 5-HT₂A). The cells are cultured to allow for high expression of the receptor. The cells are then harvested and homogenized, and the cell membrane fraction is isolated via centrifugation.
-
Competitive Binding Assay: The cell membranes are incubated in a buffer solution containing:
-
A known concentration of a specific radioligand that binds to the target receptor (e.g., [³H]ketanserin for 5-HT₂A).
-
Varying concentrations of the unlabeled test compound (DOC).
-
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes (with bound radioligand) while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting. Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled competitor.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data using non-linear regression to determine the IC₅₀ value (the concentration of DOC that inhibits 50% of the specific radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.[3]
Rodent Head-Twitch Response (HTR) Assay
The head-twitch response (HTR) in mice is a reliable behavioral proxy for 5-HT₂A receptor-mediated psychedelic activity in humans.[4][5]
-
Animal Acclimation: Male C57BL/6J mice are typically used.[6] Animals are acclimated to the testing environment (e.g., a standard cylindrical arena) for a period (e.g., 30-60 minutes) before drug administration.
-
Drug Administration: DOC is dissolved in a vehicle (e.g., saline) and administered via a specific route, typically intraperitoneal (i.p.) or subcutaneous (s.c.). A range of doses is tested across different groups of animals to establish a dose-response curve. A control group receives only the vehicle.
-
Observation Period: Immediately following injection, the mice are returned to their individual arenas. Their behavior is recorded by an overhead video camera for a set period (e.g., 30-60 minutes).[6]
-
Behavioral Scoring: A trained observer, blind to the experimental conditions, manually scores the number of head twitches from the video recordings. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with normal grooming or exploratory behavior.[5] Alternatively, automated systems using magnetometers or machine-learning video analysis can be employed for higher throughput and objectivity.[6][7]
-
Data Analysis: The total number of head twitches for each animal is counted. The data is analyzed using statistical methods (e.g., ANOVA) to determine the effect of the drug dose on HTR frequency. The ED₅₀ (the dose that produces 50% of the maximal response) can be calculated to quantify the compound's in vivo potency.[5]
Visualizations
Caption: Chemical synthesis workflow for DOC via the Sandmeyer reaction.
References
- 1. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]
- 2. LJMU Research Online [researchonline.ljmu.ac.uk]
- 3. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-twitch response - Wikipedia [en.wikipedia.org]
- 5. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Serotonin 5-HT2A Receptor Agonist Activity of 2,5-Dimethoxy-4-chloroamphetamine (DOC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxy-4-chloroamphetamine (DOC) is a psychedelic compound belonging to the phenethylamine and DOx chemical classes. Its pharmacological effects are primarily mediated through its activity as an agonist at the serotonin 5-HT2A receptor. This technical guide provides a comprehensive overview of the available scientific data on the interaction of DOC with the 5-HT2A receptor, including its binding affinity, functional potency, and downstream signaling pathways. The information is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the development of novel therapeutics.
While specific quantitative in vitro data for DOC is limited in publicly available literature, this guide also presents data for structurally related and well-characterized 5-HT2A receptor agonists of the DOx series, such as 2,5-Dimethoxy-4-bromoamphetamine (DOB) and 2,5-Dimethoxy-4-iodoamphetamine (DOI), to provide a comparative context for understanding the potential pharmacological profile of DOC.
Quantitative Data Presentation
The following tables summarize the available quantitative data for DOC and related compounds at the human serotonin 5-HT2A receptor.
Table 1: 5-HT2A Receptor Binding Affinity (Ki)
| Compound | Ki (nM) | Radioligand | Cell Line/Tissue |
| DOC | Data not available | - | - |
| DOB | 0.40 | [³H]Ketanserin | Human 5-HT2A |
| DOI | 0.27 | [¹²⁵I]DOI | HEK-293 cells |
| DOM | ~40 | [¹²⁵I]DOI | HEK-293 cells |
Note: Lower Ki values indicate higher binding affinity.
Table 2: 5-HT2A Receptor Functional Potency (EC50) and Efficacy
| Compound | Assay Type | EC50 (nM) | Efficacy (% of 5-HT max response) |
| DOC | Data not available | - | - |
| DOB | Calcium Mobilization | ~1-9 | Partial to full agonist |
| DOI | IP-1 Accumulation | ~0.5-1.5 | Full agonist |
| DOM | IP-1 Accumulation | ~40 | Full agonist |
Note: Lower EC50 values indicate higher potency.[1] Efficacy is expressed relative to the maximal response induced by the endogenous agonist, serotonin (5-HT).
Table 3: In Vivo Potency in Head-Twitch Response (HTR) Assay
| Compound | Animal Model | ED50 (mg/kg) |
| DOC | Mouse | Data available, but specific value not cited in the search results |
| DOI | Mouse | ~0.25-1.0 |
| DOM | Rat | Data available, but specific value not cited in the search results |
Note: The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is correlated with hallucinogenic potential in humans.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to characterize the 5-HT2A receptor activity of compounds like DOC.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin or [¹²⁵I]DOI.
-
Test Compound: 2,5-Dimethoxy-4-chloroamphetamine (DOC).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM Ketanserin).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Cells expressing the 5-HT2A receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (DOC).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound. Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assays
These assays measure the functional consequences of receptor activation by an agonist, providing information on its potency (EC50) and efficacy.
Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium levels. This assay quantifies this change.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent indicator.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: DOC.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye.
-
Compound Addition: Add varying concentrations of DOC to the wells.
-
Fluorescence Measurement: Measure the baseline fluorescence, then inject a solution of DOC and immediately begin recording the change in fluorescence over time. The peak fluorescence intensity is used to determine the response.
-
Data Analysis: Plot the fluorescence response against the logarithm of the DOC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the phospholipase C (PLC) signaling pathway activated by the 5-HT2A receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
IP1 Assay Kit: A commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or similar detection kit.
-
Stimulation Buffer: Provided in the assay kit, often containing LiCl to inhibit IP1 degradation.
-
Test Compound: DOC.
-
Instrumentation: HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed cells in a suitable multi-well plate.
-
Compound Stimulation: Add varying concentrations of DOC to the cells in the presence of the stimulation buffer containing LiCl and incubate for a specified time (e.g., 30-60 minutes).
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (an anti-IP1 antibody labeled with a donor fluorophore and an IP1 analog labeled with an acceptor fluorophore).
-
Signal Measurement: After incubation, measure the HTRF signal. The signal is inversely proportional to the amount of IP1 produced by the cells.
-
Data Analysis: Generate a standard curve using known concentrations of IP1. Calculate the concentration of IP1 produced at each DOC concentration and plot this against the log of the DOC concentration to determine the EC50 and maximal efficacy.
In Vivo Head-Twitch Response (HTR) Assay
This behavioral assay in rodents is a widely used in vivo model to assess the hallucinogenic-like potential of 5-HT2A receptor agonists.
Materials:
-
Animals: Male C57BL/6J mice are commonly used.
-
Test Compound: DOC administered via an appropriate route (e.g., intraperitoneal injection).
-
Observation Chamber: A clear cylindrical chamber.
-
Recording Equipment (optional): A magnetometer-based system can be used for automated detection of head twitches.
Procedure:
-
Acclimation: Acclimate the mice to the observation chamber for a period before drug administration.
-
Drug Administration: Administer a range of doses of DOC to different groups of mice.
-
Observation: Observe the mice for a set period (e.g., 30-60 minutes) and count the number of head-twitch responses. A head-twitch is a rapid, side-to-side rotational movement of the head.
-
Data Analysis: Plot the mean number of head twitches against the dose of DOC. The ED50 value (the dose that produces 50% of the maximal response) can be determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Canonical Gq signaling pathway activated by DOC at the 5-HT2A receptor.
Experimental Workflow Diagrams
Caption: Workflow for determining the binding affinity (Ki) of DOC.
Caption: Workflow for determining the functional potency (EC50) of DOC.
Conclusion
References
In Vitro Pharmacological Profile of 2,5-Dimethoxy-4-chloroamphetamine (DOC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethoxy-4-chloroamphetamine (DOC) is a psychedelic compound belonging to the phenethylamine and DOx chemical classes.[1] Its hallucinogenic properties are primarily attributed to its activity as a potent partial agonist at serotonin 5-HT₂A receptors.[2] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of DOC, presenting quantitative data on its receptor binding affinities and functional activities. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts. Additionally, signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanism of action.
Receptor Binding and Functional Activity
DOC exhibits a high affinity and agonist activity predominantly at the serotonin 5-HT₂ receptor subtypes, with a notable potency at the 5-HT₂A and 5-HT₂C receptors.[1] Its psychedelic effects are primarily mediated by its action on the 5-HT₂A receptor.[1] In contrast, DOC shows negligible activity as a monoamine releasing agent or reuptake inhibitor at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC₅₀) of DOC at various human receptors. Lower Ki values indicate higher binding affinity, while lower EC₅₀ values signify greater potency in eliciting a functional response.[3]
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Efficacy (Emax %) |
| Serotonin Receptors | |||
| 5-HT₂A | 1.4–12 | 0.6–11 | 58–102 |
| 5-HT₂C | 2–143 | 15 | 97 |
| 5-HT₂B | 32 | 46 | 83 |
| 5-HT₁A | 5,353–>9,200 | >10,000 | <10 |
| Adrenergic Receptors | |||
| α₁A | >1,000 | - | - |
| α₂A | >1,000 | - | - |
| Dopamine Receptors | |||
| D₂ | >1,000 | - | - |
| Trace Amine-Associated Receptors | |||
| TAAR1 | >1,000 | - | - |
| Monoamine Transporters | Inhibition of Uptake (IC₅₀, nM) | Release (EC₅₀, nM) | |
| SERT | >8,600 | Minimal | |
| NET | >8,400 | Minimal | |
| DAT | >10,000 | Minimal |
Data compiled from Wikipedia's summary of primary literature.[1]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable the characterization of compounds like DOC.
Radioligand Binding Assay for 5-HT₂A Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT₂A receptor using [³H]ketanserin as the radioligand.
Materials:
-
Cell membranes from cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).[4]
-
[³H]ketanserin (radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled ketanserin or another suitable competitor for determining non-specific binding.
-
Test compound (e.g., DOC).
-
96-well microplates.
-
Filter mats (e.g., GF/B).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the 5-HT₂A receptor in ice-cold buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in the assay buffer.[5]
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + [³H]ketanserin + binding buffer.
-
Non-specific Binding: Cell membranes + [³H]ketanserin + excess unlabeled ketanserin (e.g., 10 µM).
-
Displacement: Cell membranes + [³H]ketanserin + varying concentrations of the test compound.[4]
-
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
-
Inositol Monophosphate (IP₁) Accumulation Assay for 5-HT₂A Receptor Functional Activity
This assay measures the functional potency of a test compound by quantifying the accumulation of inositol monophosphate (IP₁), a downstream product of Gq-coupled receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.[6]
-
Cell culture medium.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Stimulation buffer containing Lithium Chloride (LiCl) to prevent IP₁ degradation.[7]
-
5-HT₂A receptor agonist (e.g., serotonin or DOC).
-
IP₁-One HTRF® Assay Kit (or similar).
-
White, solid-bottom 96-well or 384-well microplates.
-
HTRF®-compatible plate reader.
Procedure:
-
Cell Plating: Seed cells into the microplates and allow them to adhere and grow to confluence.
-
Compound and Agonist Preparation: Prepare serial dilutions of the test compound and a reference agonist in the stimulation buffer.
-
Cell Stimulation:
-
Lysis and Detection:
-
Add the HTRF® detection reagents (IP₁-d2 conjugate and anti-IP₁-cryptate antibody) to each well to lyse the cells and initiate the detection reaction.[9]
-
Incubate for a specified time (e.g., 1 hour) at room temperature.
-
-
Measurement: Read the plate on an HTRF®-compatible plate reader, measuring fluorescence emission at both the donor and acceptor wavelengths.
-
Data Analysis:
-
Calculate the HTRF® ratio for each well. The signal is inversely proportional to the amount of IP₁ produced.
-
Plot the HTRF® ratio against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[6]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway activated by DOC and the general workflows for the described experimental protocols.
Caption: Canonical 5-HT₂A receptor Gq signaling pathway activated by DOC.
Caption: Workflow for a 5-HT₂A receptor radioligand binding assay.
Caption: Workflow for an IP₁ accumulation functional assay.
References
- 1. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Explain what is EC50? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. bmglabtech.com [bmglabtech.com]
Animal Models for Studying the Effects of 2-Deoxy-D-glucose (2-DG): An In-depth Technical Guide
This technical guide provides a comprehensive overview of the use of various animal models in research investigating the physiological and pathological effects of 2-Deoxy-D-glucose (2-DG). Intended for researchers, scientists, and drug development professionals, this document details experimental protocols, summarizes quantitative data, and visualizes key signaling pathways and workflows. 2-DG, a glucose analog, acts as a competitive inhibitor of glycolysis, making it a valuable tool for studying glucose metabolism and its role in a wide range of biological processes and disease states.[1]
Core Mechanism of Action
2-Deoxy-D-glucose is taken up by cells via glucose transporters.[1] Inside the cell, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][2] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by phosphoglucose isomerase, leading to its intracellular accumulation.[1][2] This accumulation competitively inhibits hexokinase and phosphoglucose isomerase, thereby blocking glycolysis and leading to cellular energy depletion.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Neurochemical and Behavioral Profile of 2,5-Dimethoxy-4-chloroamphetamine (DOC): A Technical Guide
Abstract
2,5-Dimethoxy-4-chloroamphetamine (DOC) is a potent and long-acting psychedelic substance belonging to the DOx family of substituted amphetamines.[1][2][3] This technical guide provides an in-depth analysis of the neurochemical and behavioral effects of DOC, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and procedural frameworks. The primary mechanism of action for DOC's hallucinogenic effects is its activity as a partial agonist at the serotonin 5-HT₂A receptor.[3][4] This interaction initiates a cascade of intracellular signaling events, leading to profound alterations in perception, cognition, and mood that can last from 12 to 24 hours.[1][2]
Neurochemical Profile
The interaction of DOC with neuronal receptors, particularly within the serotonergic system, is the foundation of its psychoactive effects. Its primary target is the 5-HT₂ receptor family.[1][5]
Receptor Binding Affinity
DOC exhibits a high affinity for serotonin 5-HT₂A and 5-HT₂C receptors.[1] It is considered a selective serotonin receptor partial agonist.[6][7] Unlike traditional amphetamines, DOC is inactive as a monoamine releasing agent or reuptake inhibitor.[1] The binding affinities (Ki, nM) for (R)-(-)-DOC at various human receptors are summarized below. A lower Ki value indicates a stronger binding affinity.
| Target Receptor | Binding Affinity (Ki, nM) |
| 5-HT₂A | 3.9 |
| 5-HT₂C | 4.5 |
| 5-HT₁A | >10,000 |
| 5-HT₁B | 1,400 |
| 5-HT₁D | 2,700 |
| 5-HT₁E | 1,100 |
| 5-HT₅A | 1,100 |
| 5-HT₆ | 1,200 |
| 5-HT₇ | 2,200 |
| D₁ | >10,000 |
| D₂ | >10,000 |
| D₃ | >10,000 |
| α₁A adrenergic | 1,100 |
| α₂A adrenergic | 2,000 |
| H₁ | 3,100 |
| SERT | >10,000 |
| DAT | >10,000 |
| NET | >10,000 |
(Data sourced from Reference[1])
Functional Activity
DOC acts as a full agonist at both 5-HT₂A and 5-HT₂C receptors, stimulating the inositol phosphate signaling pathway.[8] This agonism at the 5-HT₂A receptor is the principal mechanism mediating its psychedelic effects.[1][9]
Experimental Protocol: In Vitro Receptor Binding & Functional Assays
The quantitative data presented above are typically derived from a series of standardized in vitro experiments.
Objective: To determine the binding affinity (Ki) and functional potency (EC₅₀) of DOC at specific neurotransmitter receptors.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells or other suitable cell lines are cultured. These cells are transiently or stably transfected with DNA encoding the human receptor of interest (e.g., 5-HT₂A).
-
Membrane Preparation: The cultured cells are harvested, and the cell membranes are isolated through homogenization and centrifugation. The resulting membrane preparations contain a high concentration of the target receptor.
-
Competitive Radioligand Binding Assay (for Ki):
-
A known concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A) that specifically binds to the target receptor is incubated with the membrane preparations.
-
Increasing concentrations of the unlabeled test compound (DOC) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the membranes are washed to remove unbound ligands, and the amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of DOC that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
-
Inositol Phosphate (IP) Accumulation Assay (for EC₅₀):
-
Transfected cells are incubated with [³H]myo-inositol to label intracellular phosphoinositide pools.
-
The cells are then exposed to various concentrations of DOC.
-
Agonist binding to the Gq-coupled 5-HT₂A receptor activates phospholipase C, leading to the hydrolysis of PIP₂ and the accumulation of inositol phosphates (IPs).
-
The reaction is stopped, and the accumulated [³H]IPs are separated by ion-exchange chromatography and quantified by scintillation counting.
-
The concentration of DOC that produces 50% of the maximal response (EC₅₀) is calculated.
-
Signaling Pathways
The activation of the 5-HT₂A receptor by DOC initiates a G-protein-coupled signaling cascade that is central to its psychoactive effects.
The primary pathway involves the Gq alpha subunit.[10]
-
Receptor Activation: DOC binds to and activates the 5-HT₂A receptor.
-
Gq Protein Coupling: The activated receptor couples to the heterotrimeric G protein, Gq.
-
PLC Activation: This coupling activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP₃ binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).
-
DAG and elevated Ca²⁺ levels synergistically activate Protein Kinase C (PKC).
-
These signaling events lead to the modulation of other downstream targets, including mitogen-activated protein kinase (MAPK) pathways, ultimately altering neuronal excitability, gene expression, and synaptic plasticity.[10]
-
Behavioral Effects
In both human and animal models, DOC administration results in distinct behavioral changes consistent with its classification as a classic psychedelic.
Effects in Humans
Oral administration of 1.5 to 3 mg of DOC produces effects that last 12 to 24 hours.[1] Subjective reports include:
-
Intense visual and auditory hallucinations[2]
-
Profound alterations in perception and cognition[3]
-
Introspection and disconnectedness[1]
-
Sympathomimetic effects such as tachycardia and hypertension[8]
-
Potential for agitation, aggression, and seizures at higher doses[2][8]
Effects in Animal Models
Preclinical animal studies are crucial for elucidating the mechanisms and behavioral correlates of DOC's action.
| Behavioral Assay | Species | Effect of DOC | Implication |
| Head-Twitch Response (HTR) | Rodents | Induces HTR | A reliable behavioral proxy for 5-HT₂A receptor activation and psychedelic-like effects in humans.[1] |
| Drug Discrimination | Rats | Fully substitutes for other 5-HT₂A agonist hallucinogens (e.g., DOM, LSD).[2][5] | Indicates a shared subjective effect profile with other classic psychedelics. |
| Locomotor Activity | Mice | Depresses locomotor activity.[2][8] | Differentiates its profile from psychostimulants like methamphetamine. |
| Conditioned Place Preference (CPP) & Self-Administration | Rodents | Shows reinforcing effects.[1] | Suggests a potential for abuse, analogous to some other psychedelics and distinct from classic stimulants in some primate models.[1] |
Experimental Protocol: Head-Twitch Response (HTR) in Mice
The HTR assay is a standard preclinical model used to screen for potential hallucinogenic activity mediated by the 5-HT₂A receptor.
Objective: To quantify the frequency of head-twitches in mice following the administration of DOC.
Methodology:
-
Subjects: Male C57BL/6J mice are commonly used. They are habituated to the testing environment before the experiment.
-
Drug Administration: Mice are administered a specific dose of DOC (or a vehicle control) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses is typically tested to generate a dose-response curve.
-
Observation Period: Immediately after injection, mice are placed individually into observation chambers (e.g., clear Plexiglas cylinders). Their behavior is recorded by a trained observer (blinded to the treatment condition) or by an automated video tracking system.
-
Data Collection: The number of head-twitches—defined as a rapid, convulsive rotational movement of the head—is counted for a set period, typically 30 to 60 minutes.
-
Data Analysis: The total number of head-twitches for each dose group is compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA). An ED₅₀ (the dose that produces 50% of the maximal effect) can be calculated to determine the potency of the compound.
Conclusion
2,5-Dimethoxy-4-chloroamphetamine is a potent psychedelic agent whose neurochemical and behavioral effects are primarily driven by its agonist activity at the serotonin 5-HT₂A receptor. This interaction triggers the Gq/PLC intracellular signaling cascade, leading to profound and long-lasting alterations in consciousness. Quantitative in vitro assays confirm its high affinity and functional potency at 5-HT₂A and 5-HT₂C receptors, while preclinical behavioral models, such as the head-twitch response and drug discrimination paradigms, corroborate its classic psychedelic-like profile. This guide provides a foundational technical overview for professionals engaged in psychedelic research and the development of novel therapeutics targeting the serotonergic system.
References
- 1. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]
- 2. DOC (2,5-Dimethoxy-4-chloroamfetamine) - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. grokipedia.com [grokipedia.com]
- 4. 4-Chloro-2,5-dimethoxyamphetamine [chemeurope.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. A fatal intoxication of 2,5-dimethoxy-4-chloroamphetamine: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Frontiers | The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex [frontiersin.org]
structure-activity relationships of substituted amphetamines
An In-depth Technical Guide to the Structure-Activity Relationships of Substituted Amphetamines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the structure-activity relationships (SAR) of substituted amphetamines. It details the core pharmacological mechanisms, focusing on interactions with monoamine transporters (DAT, NET, SERT), vesicular monoamine transporter 2 (VMAT2), and monoamine oxidase (MAO). The guide systematically explores how chemical substitutions on the phenyl ring, N-alkyl group, and side chain influence potency, selectivity, and mechanism of action (e.g., substrate-releaser vs. uptake inhibitor). Key quantitative data are summarized in tabular format for comparative analysis. Furthermore, detailed protocols for essential in vitro and in vivo experimental assays are provided, alongside visualizations of signaling pathways and experimental workflows to elucidate complex relationships. This guide serves as a critical resource for professionals engaged in neuroscience research and the development of novel psychoactive or therapeutic agents.
Core Pharmacological Mechanisms
Substituted amphetamines exert their primary effects by profoundly altering monoamine neurotransmission.[1] Their chemical structure, a phenethylamine core with an alpha-methyl group, bears a close resemblance to the monoamine neurotransmitters dopamine (DA), norepinephrine (NE), and serotonin (5-HT), allowing for complex interactions with their respective transporters.[2][3] The canonical mechanism involves increasing the extracellular concentrations of these neurotransmitters through a multi-faceted process.[4][5]
Key molecular targets include:
-
Plasma Membrane Monoamine Transporters (MATs): The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are the primary targets. Amphetamines act as substrates for these transporters, leading to competitive inhibition of neurotransmitter reuptake and, more significantly, promoting reverse transport (efflux) of neurotransmitters from the presynaptic cytoplasm into the synaptic cleft.[6][7][8]
-
Vesicular Monoamine Transporter 2 (VMAT2): Once inside the presynaptic neuron, amphetamines disrupt the sequestration of monoamines into synaptic vesicles by inhibiting VMAT2.[9][10] This action increases the cytosolic concentration of neurotransmitters, creating a larger pool available for reverse transport by MATs.[11]
-
Monoamine Oxidase (MAO): Amphetamines also act as inhibitors of MAO, the enzyme responsible for degrading monoamines in the cytoplasm.[4][10] This inhibition further elevates cytosolic neurotransmitter levels, contributing to the efflux mechanism.
-
Trace Amine-Associated Receptor 1 (TAAR1): Amphetamines are agonists at this intracellular receptor. TAAR1 activation can trigger a signaling cascade, including protein kinase C (PKC) and CaMKII activation, which phosphorylates monoamine transporters, promoting the efflux state.[5][6][9][12]
The concerted action on these targets leads to a massive, non-vesicular release of dopamine, norepinephrine, and to a lesser extent, serotonin, which underlies the potent psychostimulant effects of this drug class.[4][9][11]
Structure-Activity Relationships (SAR)
The pharmacological profile of an amphetamine derivative is determined by the nature and position of substituents on its core structure. Modifications can drastically alter potency and selectivity towards DAT, NET, and SERT, and can even change the mechanism of action from a transporter substrate (releaser) to a non-transported inhibitor (blocker).[13][14]
Phenyl Ring Substitutions
Substitutions on the aromatic ring have a profound impact on transporter selectivity.
-
Unsubstituted Compounds: Amphetamine and methamphetamine show a preference for catecholamine transporters (DAT and NET) over the serotonin transporter (SERT).[13][15]
-
Para-Substitution: Adding a substituent at the 4-position of the phenyl ring generally increases potency at SERT.
-
4-Chloro (e.g., p-chloroamphetamine, PCA): This substitution dramatically increases SERT affinity and release potency, often making the compound more serotonergic than dopaminergic.[13]
-
4-Methyl (e.g., 4-methylamphetamine, 4-MA): This also enhances SERT activity.[14]
-
Steric Bulk: For cathinone analogues, it has been shown that larger functional groups at the para-position engender greater potency at SERT relative to DAT.[13][16] This is attributed to a larger binding pocket in SERT compared to DAT.[13]
-
-
Methylenedioxy Ring (e.g., MDA, MDMA): Fusing a methylenedioxy ring at the 3- and 4-positions, as seen in MDMA, significantly enhances affinity for SERT, making these compounds potent serotonin releasers.[17]
-
Ring Methylation of MDA: Adding a methyl group to the methylenedioxyamphetamine (MDA) core can further enhance potency and selectivity. The 2-methyl and 5-methyl derivatives of MDA are more potent and selective as serotonin releasers than the parent compound.[18][19]
| Compound | Transporter | Activity (IC₅₀, nM) | Primary Action | Reference |
| d-Amphetamine | DAT | ~600 | Releaser | [15] |
| NET | ~70-100 | Releaser | [15] | |
| SERT | ~20,000-40,000 | Releaser | [15] | |
| Methamphetamine | DAT | ~600 | Releaser | [15] |
| NET | ~100 | Releaser | [15] | |
| SERT | ~10,000-40,000 | Releaser | [15] | |
| MDMA | DAT | >1000 | Releaser | [15] |
| NET | ~600 | Releaser | [15] | |
| SERT | ~300 | Releaser | [15] | |
| 2-Methyl-MDA | SERT | 110 (vs. 270 for MDA) | Releaser | [19] |
| 5-Methyl-MDA | SERT | 150 (vs. 270 for MDA) | Releaser | [19] |
Note: IC₅₀ values can vary between studies and experimental conditions. The table presents representative data for comparative purposes.
N-Alkyl Substitutions
Modification of the primary amino group significantly affects potency and can alter the fundamental mechanism of action.
-
N-Methylation: N-methylation of amphetamine to form methamphetamine does not drastically alter the DAT/NET > SERT selectivity profile but can impact potency and physiological effects.[15][20]
-
Increasing N-Alkyl Chain Length: Lengthening the N-alkyl substituent beyond ethyl (e.g., N-propyl, N-butyl) generally decreases potency.[13][21]
-
Conversion from Releaser to Blocker: A key finding is that increasing the N-alkyl chain length on 4-methylamphetamine (4-MA) converts the compound from a transportable substrate (releaser) at DAT and NET to a non-transported inhibitor (blocker) at these sites, while it remains a releaser at SERT.[14] For example, S(+)-N-Propyl-4-MA is a blocker at DAT/NET but a releaser at SERT.[14]
| Compound (d-isomer) | Relative Potency (vs. Amphetamine) | Self-Administration | Reference |
| Amphetamine | 1 | Yes | [21] |
| N-Methylamphetamine | 1 | Yes | [21] |
| N-Ethylamphetamine | 1 | Yes | [21] |
| N-Propylamphetamine | 1/4 | Reduced | [21] |
| N-Butylamphetamine | 1/6 | Minimal/None | [21] |
Key Experimental Protocols
The characterization of substituted amphetamines relies on a combination of in vitro and in vivo assays to determine their effects on monoamine transporters and their behavioral consequences.
In Vitro Monoamine Transporter Assays
These assays are crucial for determining a compound's potency (IC₅₀ for inhibition) and efficacy (EC₅₀ for release) at DAT, NET, and SERT. They are typically performed using synaptosomes, which are resealed nerve terminals isolated from specific brain regions (e.g., striatum for DAT, hippocampus for SERT).[13][22]
Protocol for Uptake Inhibition and Release Assays:
-
Synaptosome Preparation:
-
Euthanize animal (e.g., rat) and rapidly dissect the brain region of interest (e.g., striatum).
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in an appropriate assay buffer.
-
-
Uptake Inhibition Assay (IC₅₀ Determination):
-
Pre-incubate synaptosomes with various concentrations of the test compound.
-
Initiate the uptake reaction by adding a low concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT).
-
Allow the reaction to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantify the radioactivity trapped within the synaptosomes using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) by non-linear regression analysis.
-
-
Release Assay (EC₅₀ Determination):
-
Load synaptosomes with a radiolabeled substrate (e.g., [³H]dopamine) by incubating them at 37°C.
-
Wash the synaptosomes to remove excess extracellular radiolabel.
-
Aliquot the preloaded synaptosomes and expose them to various concentrations of the test compound.
-
After a set incubation period (e.g., 15-30 minutes), terminate the reaction by pelleting the synaptosomes via centrifugation.
-
Measure the radioactivity in the supernatant (released neurotransmitter) and in the pellet (retained neurotransmitter).
-
Calculate the percentage of total neurotransmitter released for each drug concentration and determine the EC₅₀ (the concentration that produces 50% of the maximal release effect).
-
In Vivo Intracranial Self-Stimulation (ICSS)
ICSS is a behavioral paradigm used to assess the abuse potential and rewarding properties of drugs.[14][23] It relies on the principle that animals will work to receive electrical stimulation of brain reward pathways (e.g., the medial forebrain bundle).
Protocol for ICSS:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat).
-
Using stereotaxic surgery, implant a permanent stimulating electrode into a brain reward center, such as the medial forebrain bundle.
-
Allow the animal to recover from surgery.
-
-
Training Phase:
-
Place the animal in an operant chamber equipped with a lever or response wheel.
-
Train the animal to press the lever to receive a brief pulse of electrical brain stimulation.
-
Establish a stable baseline of responding for the brain stimulation reward.
-
-
Drug Testing Phase:
-
Administer a dose of the test compound (or vehicle control) to the animal.
-
Return the animal to the operant chamber and record its rate of lever pressing for a set period.
-
A drug with abuse potential will typically increase the rate of responding or lower the threshold of stimulation required to maintain responding, indicating an enhancement of the brain stimulation's rewarding effect.[23]
-
Test a range of doses to generate a dose-response curve for the drug's effect on ICSS.
-
Signaling Pathways in Amphetamine Action
Amphetamine's interaction with monoamine transporters is not a simple process of competitive transport. It initiates intracellular signaling cascades that actively modulate transporter function, particularly the switch to an efflux-permissive state.
AMPH-Induced DAT Efflux Regulation:
The transport of amphetamine through DAT leads to an increase in intracellular Na⁺ and Ca²⁺ levels.[6] This rise in intracellular cations activates key protein kinases, including Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[6][12] These kinases then phosphorylate the N-terminus of the DAT protein. This phosphorylation event, along with an enhanced association between DAT and syntaxin-1A, is believed to shift the transporter's conformation from a state that favors inward transport ("reluctant") to one that facilitates reverse transport or efflux ("willing").[6]
Conclusion
The are complex but follow several predictable principles. Selectivity for catecholamine versus serotonin transporters is heavily dictated by substitutions on the phenyl ring, with para-substituents and methylenedioxy rings generally favoring SERT activity. Modifications to the N-alkyl group primarily influence potency and can fundamentally alter the mechanism of action from a substrate-releaser to a transport inhibitor. A thorough understanding of these SAR principles, verified through robust in vitro and in vivo experimental protocols, is essential for predicting the pharmacological profiles of novel psychoactive substances and for the rational design of new therapeutic agents targeting the monoamine transporter systems.
References
- 1. Amphetamine - Wikipedia [en.wikipedia.org]
- 2. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Toxicology of Amphetamine-Type Stimulants [mdpi.com]
- 4. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Amphetamine? [synapse.patsnap.com]
- 6. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 9. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns [scielo.org.mx]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-activity relationships among some d-N-alkylated amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for the Detection of 2,5-Dimethoxy-4-chloroamphetamine (DOC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxy-4-chloroamphetamine (DOC) is a synthetic psychedelic drug of the phenethylamine and DOx class.[1] As a potent and long-acting substance, its detection in biological and non-biological matrices is of significant interest to forensic toxicologists, clinical researchers, and drug development professionals. This document provides a comprehensive overview of the primary analytical methods for the detection and quantification of DOC, including detailed protocols and comparative data.
The principal analytical techniques employed for the detection of DOC and related compounds are gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and high-performance liquid chromatography (HPLC) with UV detection.[2][3] These methods offer the high sensitivity and specificity required for the unambiguous identification and quantification of DOC in complex matrices such as blood, urine, and tissue samples.[2][4]
Chemical Structure of DOC
Caption: Chemical structure of 2,5-Dimethoxy-4-chloroamphetamine.
Quantitative Data Summary
The following table summarizes the quantitative data for the detection of DOC and related phenethylamines using various analytical methods. This allows for a direct comparison of the sensitivity and working ranges of different techniques.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Recovery (%) | Reference |
| GC-MS | Blood | 6.0 ng/mL | 15.6 ng/mL | - | - | [5] |
| GC-MS | Urine | - | - | - | - | [4] |
| GC-MS | Liver | - | - | - | - | [4] |
| LC-MS/MS | - | - | - | - | - | |
| HPLC-UV | Urine | 40-60 ng/mL | - | - | 80-85% | [6] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used method for the identification and quantification of DOC.[4][7] Derivatization is often employed to improve the chromatographic properties of the analyte.[8]
Sample Preparation (Urine)
-
Alkalinization: To 1-5 mL of urine, add 500 µL of 5.0 N aqueous NaOH.
-
Liquid-Liquid Extraction (LLE): Add 750 µL of hexane and vortex for 15 seconds.
-
Centrifugation: Centrifuge the sample for 5 minutes at approximately 1650 x g.
-
Solvent Transfer: Transfer the upper organic layer (hexane) to a clean glass test tube.
-
Derivatization (Acetate): Add two drops of pyridine and two drops of acetic anhydride to the extracted solvent.
-
Incubation: Cap the tube and incubate in a 50°C water bath for 15 minutes.
-
Washing: After cooling, add 250 µL of 5.0 N NaOH and vortex for 30 seconds.
-
Final Extraction: Centrifuge for 5 minutes at 1650 x g and transfer the top hexane layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the hexane under a gentle stream of nitrogen at 50°C and reconstitute the residue in 100 µL of ethyl acetate.[9]
GC-MS Instrumentation and Parameters
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Characteristic Ions for DOC (underivatized): The mass spectrum of underivatized DOC is expected to show a molecular ion peak and characteristic fragments resulting from the cleavage of the amphetamine side chain. The alpha-cleavage (cleavage of the Cβ-Cα bond) is a major fragmentation pathway for phenethylamines.[10]
Caption: A generalized workflow for the GC-MS analysis of DOC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it an excellent choice for the analysis of DOC in biological fluids.[2][3]
Sample Preparation (Blood/Plasma) - Protein Precipitation
-
Sample Aliquot: Take 100 µL of plasma or whole blood.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the sample for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Instrumentation and Parameters
-
LC Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (the protonated molecule [M+H]+ of DOC) and specific product ions generated through collision-induced dissociation.
Caption: A generalized workflow for the LC-MS/MS analysis of DOC.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible technique that can be used for the screening and quantification of DOC, particularly at higher concentrations.[3][6] Derivatization is often necessary to enhance the UV absorbance of the analyte.[6]
Sample Preparation (Urine) - Solid-Phase Extraction (SPE)
-
Column Conditioning: Condition a cation exchange SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 0.1 M HCl followed by methanol to remove interferences.
-
Elution: Elute the analyte with a mixture of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.[8]
HPLC-UV Instrumentation and Parameters
-
HPLC Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the derivatized or underivatized DOC shows maximum absorbance. For underivatized amphetamines, detection is often performed in the range of 200-220 nm. After derivatization with an agent like sodium 1,2-naphthoquinone-4-sulphonate (NQS), detection can be performed at a higher wavelength (e.g., 480 nm) for increased specificity.[6]
Signaling Pathways and Logical Relationships
The analytical detection of DOC follows a logical progression from sample acquisition to final data interpretation. The choice of method is often dictated by the required sensitivity, the complexity of the matrix, and the availability of instrumentation.
Caption: Logical flow from sample type to analytical outcome for DOC detection.
Conclusion
The analytical methods described provide a robust framework for the detection and quantification of 2,5-Dimethoxy-4-chloroamphetamine in various matrices. The choice of method will depend on the specific requirements of the analysis, with LC-MS/MS generally offering the highest sensitivity and specificity, while GC-MS and HPLC-UV provide reliable alternatives. Proper sample preparation is crucial for accurate and precise results, and the protocols outlined here serve as a detailed guide for researchers and professionals in the field.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous identification of amphetamine and its derivatives in urine using HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secure Verification [cherry.chem.bg.ac.rs]
- 8. journal-imab-bg.org [journal-imab-bg.org]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
Application Note: Quantification of Deoxycorticosterone (DOC) in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycorticosterone (DOC), a steroid hormone, is a key intermediate in the biosynthesis of aldosterone, the primary mineralocorticoid responsible for regulating sodium and water balance.[1] Elevated levels of DOC can lead to mineralocorticoid hypertension and are associated with certain forms of congenital adrenal hyperplasia (CAH), specifically 11β-hydroxylase and 17α-hydroxylase deficiencies, as well as some adrenal tumors.[1] Consequently, the accurate quantification of DOC in biological matrices such as serum and plasma is crucial for the diagnosis, monitoring, and clinical management of these conditions.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity, specificity, and accuracy, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[3][4] This application note provides a detailed protocol for the robust and reproducible quantification of DOC in biological samples using LC-MS/MS.
Principle of the Method
This method utilizes liquid chromatography (LC) to separate DOC from other endogenous steroids and matrix components, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection.[5] An internal standard (IS), typically a stable isotope-labeled version of DOC, is added to the sample at the beginning of the workflow to correct for variations during sample preparation and analysis, ensuring high precision and accuracy.[6] The quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of DOC.
Experimental Workflow
The general workflow for the quantification of DOC in biological samples involves sample preparation, LC separation, and MS/MS detection.
Caption: General experimental workflow for DOC quantification.
Steroid Biosynthesis Pathway
DOC is a critical intermediate in the steroid biosynthesis pathway, originating from cholesterol. Its position in the pathway is crucial for understanding the metabolic consequences of enzyme deficiencies.
Caption: Simplified steroid biosynthesis pathway highlighting DOC.
Detailed Protocols
Materials and Reagents
-
Deoxycorticosterone (DOC) reference standard
-
Stable isotope-labeled internal standard (e.g., Deoxycorticosterone-d8)
-
HPLC or LC-MS grade methanol, acetonitrile, water, and formic acid
-
Organic solvents for extraction (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, chloroform)[7][8][9]
-
Biological samples (serum or plasma)
-
Solid Phase Extraction (SPE) cartridges or 96-well plates (if applicable)[1][10]
Sample Preparation
Effective sample preparation is critical for removing interferences and concentrating the analyte.[11] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[11][12][13]
Protocol 1: Liquid-Liquid Extraction (LLE) [7][9]
-
To 100-250 µL of serum or plasma, add the internal standard solution.
-
For protein precipitation, add 200 µL of acetonitrile and vortex for 30 seconds.[7]
-
Add 1 mL of MTBE and vortex for 5 minutes for liquid-liquid extraction.[7]
-
Centrifuge at 12,000 rpm for 5 minutes.[7]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 55°C.[7]
-
Reconstitute the dried residue in 100 µL of 50% methanol in water.[7]
Protocol 2: Supported Liquid Extraction (SLE) [3][6]
-
To a 100 µL aliquot of serum, calibrator, or QC, add 25 µL of the internal standard working solution.[6]
-
Mix thoroughly and allow the sample to equilibrate for at least 10 minutes.[6]
-
Load the entire mixture onto an SLE plate or cartridge.[6]
-
Allow the sample to absorb into the support material.
-
Elute the analytes with an organic solvent such as ethyl acetate or MTBE.[6]
-
Evaporate the eluate to dryness under nitrogen at 40-55°C.[6]
-
Reconstitute the dried extract in 100 µL of the reconstitution solution (e.g., 50% methanol in water).[6]
Liquid Chromatography (LC) Conditions
Chromatographic separation is essential for resolving DOC from isobaric interferences.[6]
| Parameter | Condition 1 | Condition 2 |
| LC System | uHPLC system (e.g., Waters Acquity I-Class)[3] | HPLC system |
| Column | Kinetex C18 (2.1 x 150 mm, 2.6 µm)[3] | ACE Excel 2 C18-AR (2.1 x 150 mm, 2 µm)[8] |
| Mobile Phase A | Water with 50 µM ammonium fluoride[3] | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 50 µM ammonium fluoride[3] | Acetonitrile with 0.1% formic acid[8] |
| Flow Rate | 0.3 mL/min[3] | 0.4 mL/min[2] |
| Column Temp. | 45-50°C[7][14] | 25°C[8] |
| Injection Vol. | 10-20 µL[3][6][7] | 10 µL |
| Gradient | 50% B for 2 min, to 100% B in 6 min, hold 2 min[3] | Isocratic or gradient elution over 10 min[2][8] |
Mass Spectrometry (MS/MS) Parameters
A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.[6][8]
| Parameter | Setting |
| Mass Spectrometer | Triple quadrupole (e.g., AB Sciex QTrap 6500+, Thermo Scientific TSQ Endura)[3][15] |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[2][4][7] |
| Polarity | Positive[2][8] |
| Source Temp. | 550-600°C[3][8] |
| IonSpray Voltage | 5.5 kV[3] |
| MRM Transitions | Analyte |
| DOC | |
| DOC-d8 (IS) |
Note: MRM transitions should be optimized for the specific instrument used.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for LC-MS/MS assays for DOC.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.20 - 0.25 ng/mL | [8] |
| Calibration Range | 0.2 - 1000 ng/mL | [16] |
| Recovery | 86.4% - 115.0% | [7] |
| Precision (CV%) | < 15% | [14] |
| Accuracy (Bias %) | -10.7% to 10.5% | [7] |
Conclusion
The LC-MS/MS method described provides a highly sensitive, specific, and reliable approach for the quantification of deoxycorticosterone in biological samples. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the use of a stable isotope-labeled internal standard, ensure accurate and precise results. This methodology is well-suited for clinical research and drug development applications, enabling a better understanding and management of steroid-related disorders.
References
- 1. 11-deoxycorticosterone | Synnovis [synnovis.co.uk]
- 2. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synnovis.co.uk [synnovis.co.uk]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 12. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 2,5-Dimethoxy-4-chloroamphetamine (DOC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxy-4-chloroamphetamine (DOC) is a psychedelic phenethylamine and a substituted amphetamine of the DOx family. As a potent agonist of the serotonin 5-HT2A receptor, DOC is of significant interest in neuroscience research and forensic analysis. Accurate and reliable analytical methods are crucial for the identification and quantification of DOC in various matrices. This document provides a detailed protocol for the analysis of DOC using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile compounds.
Experimental Protocols
This section outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of 2,5-Dimethoxy-4-chloroamphetamine.
Sample Preparation
The sample preparation method should be adapted based on the matrix. The following is a general procedure for the extraction of DOC from a biological matrix such as urine or blood.
Materials:
-
2,5-Dimethoxy-4-chloroamphetamine (DOC) standard
-
Internal Standard (IS) (e.g., deuterated DOC or a structurally similar compound)
-
Phosphate buffer (pH 6)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Organic solvent (e.g., ethyl acetate, hexane, or a mixture)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of the sample (e.g., urine, blood), add an appropriate amount of the internal standard.
-
Add 1 mL of phosphate buffer (pH 6) and vortex for 30 seconds.
-
Add 3 mL of the organic solvent, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization.
Derivatization
Derivatization is often necessary for amphetamine-like substances to improve their chromatographic properties and to produce characteristic mass fragments for unambiguous identification. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or acylation with reagents such as heptafluorobutyric anhydride (HFBA) are common.
Materials:
-
Derivatizing agent (e.g., BSTFA with 1% TMCS or HFBA)
-
Ethyl acetate (anhydrous)
-
Heating block or oven
Procedure (using BSTFA with 1% TMCS):
-
Reconstitute the dried extract from the sample preparation step in 50 µL of anhydrous ethyl acetate.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) |
| Characteristic Ions | Underivatized: m/z 44, 186, 188. TMS-derivatized: To be determined based on the derivative's mass spectrum.[1] |
Data Presentation
Quantitative analysis of DOC should be performed using a calibration curve prepared with known concentrations of the derivatized standard. The following table summarizes representative quantitative data that can be achieved with a validated GC-MS method for amphetamine-like substances.
| Parameter | Representative Value |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: These values are illustrative and should be determined for each specific assay during method validation.
A fatal intoxication case has reported DOC concentrations of 377 ng/mL in iliac blood and 3,193 ng/mL in urine, which can provide context for expected concentrations in forensic samples.
Visualization
GC-MS Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of 2,5-Dimethoxy-4-chloroamphetamine.
Caption: Workflow for GC-MS analysis of DOC.
Signaling Pathway of 2,5-Dimethoxy-4-chloroamphetamine (DOC)
DOC primarily exerts its psychoactive effects through its action as a potent agonist at the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). The binding of DOC to this receptor initiates a signaling cascade, as depicted below.
Caption: Simplified 5-HT2A receptor signaling pathway.
References
Application Notes and Protocols: Substituted Phenethylamines and Cathinones in Rodent Behavioral Studies
Audience: Researchers, scientists, and drug development professionals.
These notes provide an overview of the application of select psychoactive compounds in rodent behavioral research, focusing on 2,5-Dimethoxy-4-chloroamphetamine (DOC), and related compounds from the substituted cathinone and amphetamine classes, such as 3,4-methylenedioxypyrovalerone (MDPV) and N-ethyl-3,4-methylenedioxyamphetamine (MDE).
Introduction
Substituted phenethylamines and cathinones are classes of psychoactive compounds that are of significant interest in neuropharmacology and behavioral neuroscience. These compounds can elicit a range of behavioral effects, including alterations in locomotion, anxiety, and reward-seeking behaviors. Rodent models are crucial for elucidating the mechanisms of action and behavioral consequences of these substances. This document outlines common behavioral assays, provides exemplary protocols, and summarizes quantitative data for select compounds.
Data Presentation: Behavioral Effects of Selected Compounds
The following tables summarize the quantitative data on the behavioral effects of DOC, MDPV, and MDE in rodents.
Table 1: Effects of 2,5-Dimethoxy-4-chloroamphetamine (DOC) on Rodent Behavior
| Behavioral Assay | Species/Strain | Dose Range | Route of Administration | Observed Effects |
| Head-Twitch Response | Rodents | Not Specified | Not Specified | Induces head-twitch response, a proxy for psychedelic-like effects.[1] |
| Conditioned Place Preference (CPP) | Rodents | Not Specified | Not Specified | Shows reinforcing effects.[1] |
| Self-Administration | Rodents | Not Specified | Not Specified | Shows reinforcing effects, similar to methamphetamine.[1] |
Table 2: Effects of 3,4-methylenedioxypyrovalerone (MDPV) on Rodent Behavior
| Behavioral Assay | Species/Strain | Dose | Route of Administration | Observed Effects |
| Locomotor Activity | Wistar Rats | 0.5-1.0 mg/kg | s.c. | Increased locomotor activity.[2] |
| Locomotor Activity | Wistar Rats | 5.6 mg/kg | s.c. | Transiently decreased activity.[2] |
| Self-Administration | Wistar Rats | 0.01-0.50 mg/kg/inf | i.v. | Potent reinforcing effects, greater than methamphetamine.[2] |
| Conditioned Place Preference | Adult Mice | Not Specified | s.c. (pretreatment) | Enhanced conditioning effects of cocaine.[3] |
| Progressive Ratio Self-Administration | Adult Mice | Not Specified | s.c. (pretreatment) | Higher breaking point for cocaine self-administration.[3] |
Table 3: Effects of N-ethyl-3,4-methylenedioxyamphetamine (MDE) on Rodent Behavior
| Behavioral Assay | Species/Strain | Dose (ED50) | Route of Administration | Observed Effects |
| Drug Discrimination | Male Rats | 0.75 mg/kg | Not Specified | Dose-dependent discriminative accuracy.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Locomotor Activity Assessment
-
Objective: To assess the effect of a compound on spontaneous locomotor activity.
-
Apparatus: Open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video-tracking system.
-
Animals: Male Wistar rats or C57BL/6J mice. Acclimatize animals to the housing facility for at least one week before testing.
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound (e.g., MDPV at 0.5, 1.0, or 5.6 mg/kg, s.c.) or vehicle.[2]
-
Immediately after injection, place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified period (e.g., 60-120 minutes).
-
Clean the arena thoroughly with 70% ethanol between subjects to eliminate olfactory cues.
-
-
Data Analysis: Analyze the data using ANOVA to compare the effects of different doses of the compound with the vehicle control group.
Protocol 2: Conditioned Place Preference (CPP)
-
Objective: To evaluate the rewarding or aversive properties of a compound.
-
Apparatus: A two-chamber CPP box with distinct visual and tactile cues in each chamber.
-
Animals: Male mice or rats.
-
Procedure:
-
Pre-conditioning Phase (Day 1): Allow each animal to freely explore both chambers of the apparatus for 15 minutes. Record the time spent in each chamber to determine initial preference.
-
Conditioning Phase (Days 2-5):
-
On drug-conditioning days, administer the test compound (e.g., cocaine, following MDPV or vehicle pretreatment) and confine the animal to one of the chambers (typically the initially non-preferred one) for 30 minutes.[3]
-
On vehicle-conditioning days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes. Alternate drug and vehicle conditioning days.
-
-
Post-conditioning (Test) Phase (Day 6): Place the animal in the neutral central area and allow it to freely explore both chambers for 15 minutes, with no drug on board. Record the time spent in each chamber.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a rewarding effect. Analyze data using a paired t-test or ANOVA.
Protocol 3: Intravenous Self-Administration
-
Objective: To assess the reinforcing efficacy of a compound.
-
Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.
-
Animals: Male Wistar rats, surgically implanted with intravenous catheters.[2]
-
Procedure:
-
Allow animals to recover from surgery for at least one week.
-
Acquisition Phase: Train rats to press the active lever to receive an intravenous infusion of the test compound (e.g., MDPV at 0.05 mg/kg/infusion).[2] Each infusion is paired with a cue light. The inactive lever has no programmed consequences. Sessions are typically 2 hours daily for 10-15 days.
-
Dose-Response/Progressive Ratio: Once a stable response is established, the dose per infusion can be varied to determine a dose-response curve. Under a progressive ratio schedule, the number of lever presses required for each subsequent infusion increases, providing a measure of the motivation to obtain the drug (the "breaking point").
-
-
Data Analysis: The primary dependent variables are the number of infusions earned and the breaking point. Data are analyzed using ANOVA.
Signaling Pathways and Experimental Workflows
Signaling Pathways
DOC and related compounds primarily act on monoamine systems. DOC is a potent agonist at serotonin 5-HT2A and 5-HT2C receptors, which is believed to mediate its psychedelic effects.[1] MDPV is a potent dopamine and norepinephrine transporter inhibitor, leading to increased synaptic concentrations of these neurotransmitters.[3] This action on the dopamine system is central to its reinforcing and psychostimulant effects.
Caption: Signaling pathways for DOC and MDPV.
Experimental Workflow
A typical workflow for evaluating the behavioral effects of a novel compound in rodents is depicted below.
Caption: General experimental workflow for rodent behavioral studies.
References
- 1. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]
- 2. The novel recreational drug 3,4-methylenedioxypyrovalerone (MDPV) is a potent psychomotor stimulant: self-administration and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure of adolescent mice to 3,4-methylenedioxypyrovalerone increases the psychostimulant, rewarding and reinforcing effects of cocaine in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of N-ethyl-3,4-methylenedioxyamphetamine (MDE; "EVE") - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vivo Microdialysis for the Study of Dissolved Organic Carbon
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo microdialysis is a powerful sampling technique used to continuously monitor the concentrations of unbound substances in the extracellular fluid of living tissues.[1][2] This method involves the implantation of a small, semi-permeable probe into a target tissue, allowing for the collection of endogenous and exogenous molecules from the interstitial space.[1][3][4] While traditionally employed for monitoring neurotransmitters, metabolites, and pharmaceuticals, this application note details a protocol for the use of in vivo microdialysis to sample and quantify total Dissolved Organic Carbon (DOC) in a specific tissue region.
The study of DOC in vivo is critical for understanding a wide range of physiological and pathological processes, including the disposition of complex drug mixtures, the release of endogenous carbon-based signaling molecules, and the impact of environmental exposures. This protocol provides a framework for researchers to apply this robust technique to the burgeoning field of in vivo DOC analysis.
Experimental Principles
The core principle of microdialysis is passive diffusion across a semi-permeable membrane.[1] A physiological solution, termed the perfusate, is slowly pumped through the microdialysis probe.[4] As the perfusate flows through the membrane portion of the probe, solutes in the extracellular fluid diffuse down their concentration gradient into the perfusate. The resulting solution, the dialysate, is then collected for analysis. The concentration of a substance in the dialysate is proportional to its concentration in the extracellular fluid.
Materials and Methods
Equipment and Reagents
-
Microdialysis Probes: Concentric microdialysis probes with a molecular weight cutoff (MWCO) appropriate for the target DOC fraction. A larger MWCO may be necessary for a broader range of organic molecules.
-
Guide Cannula: Sized to match the microdialysis probe.
-
Stereotaxic Apparatus: For precise implantation of the guide cannula in the target tissue (e.g., brain, liver, muscle).
-
Microinfusion Pump: To deliver the perfusion fluid at a consistent, low flow rate.
-
Fraction Collector: Refrigerated, to collect small volumes of dialysate over time.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF) or a Ringer's solution, filtered and degassed. The composition should be isotonic and closely mimic the ionic composition of the extracellular fluid of the target tissue to minimize fluid shifts.[4]
-
Total Organic Carbon (TOC) Analyzer: High-temperature combustion or UV/persulfate oxidation-based analyzer for the quantification of DOC in the dialysate.
-
Surgical Instruments: Standard surgical tools for animal surgery.
-
Anesthesia and Analgesics: As required for the animal model and approved by the institutional animal care and use committee.
Perfusion Fluid Composition
A common perfusion fluid is artificial cerebrospinal fluid (aCSF), with a composition such as: 148 mM NaCl, 4 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2.[5] The pH should be adjusted to physiological levels (e.g., 7.4). For DOC analysis, it is critical to use high-purity water and reagents to minimize background carbon contamination.
Experimental Protocol
Surgical Implantation of the Guide Cannula
-
Anesthetize the animal according to the approved institutional protocol.
-
Secure the animal in the stereotaxic apparatus.
-
Perform the surgical procedure to expose the skull or target tissue area.
-
Using stereotaxic coordinates, drill a small hole at the desired implantation site.
-
Slowly lower the guide cannula to the target depth.
-
Secure the guide cannula in place with dental cement or another appropriate method.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for a period of 2-3 days before the microdialysis experiment.
Microdialysis Experiment
-
On the day of the experiment, gently restrain the animal and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula.
-
Connect the inlet tubing of the probe to the microinfusion pump and the outlet tubing to the refrigerated fraction collector.
-
Begin perfusion with the prepared perfusion fluid at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline.
-
Collect dialysate samples in sealed, low-adsorption vials at regular intervals (e.g., every 20-30 minutes).
Data Presentation and Analysis
The collected dialysate samples are analyzed for their total organic carbon content using a TOC analyzer. The results can be presented in a table to show the time-course of DOC concentration in the extracellular fluid.
| Time Point (min) | Dialysate DOC Concentration (µg/mL) |
| 0-20 | Baseline 1 |
| 20-40 | Baseline 2 |
| 40-60 | Baseline 3 |
| 60-80 | Post-treatment 1 |
| 80-100 | Post-treatment 2 |
| 100-120 | Post-treatment 3 |
Probe Recovery: It is important to note that the concentration of DOC in the dialysate is not identical to the absolute concentration in the extracellular fluid due to the incomplete recovery of the microdialysis probe. Probe recovery can be determined using methods such as the zero-flow rate method or by retrodialysis with a known concentration of a reference compound.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the in vivo microdialysis experiment for DOC analysis.
Caption: Workflow for in vivo microdialysis of Dissolved Organic Carbon (DOC).
Signaling Pathway Visualization (Hypothetical)
This diagram illustrates a hypothetical signaling pathway where an increase in extracellular DOC, potentially from cellular efflux, activates a receptor leading to a downstream cellular response.
Caption: Hypothetical signaling pathway initiated by extracellular DOC.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or low dialysate flow | - Clogged probe or tubing- Leak in the system | - Check for kinks or blockages in the tubing.- Ensure all connections are secure.- Replace the probe if necessary. |
| High background DOC levels | - Contaminated perfusion fluid- Contaminated collection vials | - Use high-purity water and reagents for perfusion fluid.- Pre-rinse collection vials with high-purity water. |
| High variability in baseline | - Incomplete equilibration- Animal stress | - Extend the equilibration period.- Ensure the animal is habituated to the experimental setup. |
Conclusion
The application of in vivo microdialysis for the study of dissolved organic carbon offers a unique window into the dynamic biochemical environment of living tissues. This protocol provides a detailed framework for researchers to successfully implement this technique. Careful attention to surgical procedures, perfusion parameters, and analytical methods will ensure the generation of high-quality, reproducible data, advancing our understanding of the role of DOC in health and disease.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basics of Total Organic Carbon : Shimadzu (Europe) [shimadzu.eu]
- 4. Experimental and numerical investigation of microdialysis probes for ethanol metabolism studies - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00699B [pubs.rsc.org]
- 5. zoology.ubc.ca [zoology.ubc.ca]
Application Notes and Protocols for Utilizing 2,5-Dimethoxy-4-chloroamphetamine in Competitive Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxy-4-chloroamphetamine (DOC) is a psychedelic hallucinogenic drug of the phenethylamine and DOx chemical classes.[1] It is a substituted alpha-methylated phenethylamine that acts as a potent partial agonist at serotonin 5-HT₂A receptors, which is believed to mediate its primary hallucinogenic effects.[2] DOC also functions as a serotonin 5-HT₂A and 5-HT₂C receptor agonist.[1] Due to its activity at these key receptors, DOC is a valuable tool for researchers studying the serotonin system, particularly the 5-HT₂A receptor, which is a significant target for a variety of psychoactive drugs and therapeutics.
These application notes provide detailed protocols for using DOC in competitive radioligand binding assays to determine the affinity of test compounds for the 5-HT₂A receptor.
Data Presentation
The following table summarizes the binding affinities (Ki) of 2,5-Dimethoxy-4-chloroamphetamine (DOC) for various human serotonin receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) |
| 5-HT₂A | Data not available in published literature |
| 5-HT₂C | Data not available in published literature |
| 5-HT₁A | Data not available in published literature |
Note: While DOC is known to be a potent 5-HT₂A and 5-HT₂C agonist, specific Ki values from publicly available, peer-reviewed literature could not be retrieved at the time of this publication.
Mandatory Visualizations
5-HT₂A Receptor Signaling Pathway
The 5-HT₂A receptor primarily couples to the Gq/G₁₁ signaling pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Experimental Workflow for Competitive Receptor Binding Assay
This diagram outlines the major steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor.
References
Application Notes and Protocols for the Synthesis of Radiolabeled Deoxycorticosterone (DOC) for Positron Emission Tomography (PET) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycorticosterone (DOC), a steroid hormone produced by the adrenal gland, is a crucial precursor in the biosynthesis of aldosterone and a potent mineralocorticoid in its own right.[1] It plays a significant role in the regulation of electrolyte and water balance by acting on the mineralocorticoid receptor (MR).[1] The development of a radiolabeled DOC tracer for Positron Emission Tomography (PET) would provide a valuable tool for in vivo imaging and quantification of MR expression and function, offering insights into various pathological conditions, including primary aldosteronism, hypertension, and certain adrenal tumors.
PET imaging of the adrenal cortex has been successfully performed using tracers like [¹¹C]-metomidate, which targets the 11β-hydroxylase enzyme involved in cortisol and aldosterone synthesis.[2][3] While no specific radiolabeled DOC tracer for PET has been prominently documented in the literature, this document provides detailed, proposed protocols for the synthesis of [¹¹C]DOC and [¹⁸F]DOC based on established radiolabeling methodologies for other steroid molecules. These protocols are intended to serve as a starting point for researchers aiming to develop and validate a DOC-based PET radiotracer.
Signaling Pathway of Deoxycorticosterone
DOC exerts its physiological effects primarily through the mineralocorticoid receptor signaling pathway. As a precursor to aldosterone, its role is integral to the regulation of blood pressure and electrolyte homeostasis.[1]
Proposed Synthesis of Radiolabeled Deoxycorticosterone
The following are proposed, hypothetical protocols for the synthesis of [¹¹C]DOC and [¹⁸F]DOC. These are based on established methods for radiolabeling other steroid molecules and would require experimental validation and optimization.
Synthesis of [¹¹C]Deoxycorticosterone ([¹¹C]DOC) via ¹¹C-Methylation
This proposed method adapts the common strategy of ¹¹C-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. A suitable precursor, desmethyl-deoxycorticosterone (at the C21-hydroxyl position), would be required.
Experimental Workflow:
Protocol:
-
Production of [¹¹C]CO₂: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Synthesis of [¹¹C]CH₃I: Convert [¹¹C]CO₂ to [¹¹C]CH₃I using a standard automated synthesis module (e.g., reduction to [¹¹C]CH₄ followed by iodination, or reduction to [¹¹C]CH₃OH followed by hydroiodic acid treatment).
-
¹¹C-Methylation:
-
Dissolve the desmethyl-deoxycorticosterone precursor (0.5-1.0 mg) in a suitable solvent (e.g., DMF, 0.2 mL) in a reaction vessel.
-
Add a base (e.g., NaOH or a non-nucleophilic base like DBU).
-
Bubble the gaseous [¹¹C]CH₃I through the solution at an elevated temperature (e.g., 80-120 °C) for 5-10 minutes.
-
-
Purification:
-
Quench the reaction and dilute with the HPLC mobile phase.
-
Purify the crude product using semi-preparative reversed-phase HPLC.
-
-
Formulation:
-
Collect the HPLC fraction containing [¹¹C]DOC.
-
Remove the HPLC solvent under reduced pressure.
-
Reformulate the product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).
-
-
Quality Control: Perform standard quality control tests, including radiochemical purity, chemical purity, specific activity, residual solvents, and sterility.
Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 20-40% |
| Specific Activity | > 1 Ci/µmol |
| Radiochemical Purity | > 95% |
| Total Synthesis Time | 30-40 minutes |
Synthesis of [¹⁸F]Deoxycorticosterone ([¹⁸F]DOC) via Nucleophilic Substitution
This proposed protocol is based on the widely used nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. A precursor with a good leaving group (e.g., tosylate, mesylate, or triflate) at the C21 position of the deoxycorticosterone molecule would be required.
Experimental Workflow:
Protocol:
-
Production and Trapping of [¹⁸F]Fluoride: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]water. Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elution and Activation: Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and a phase transfer catalyst like Kryptofix 2.2.2. (K₂₂₂) in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110 °C).
-
Nucleophilic Fluorination:
-
Dissolve the deoxycorticosterone precursor with a leaving group at C21 (e.g., 21-tosyloxy-deoxycorticosterone, 1-2 mg) in an anhydrous aprotic solvent (e.g., DMSO, DMF, or acetonitrile, 0.5 mL).
-
Add the precursor solution to the dried, activated [¹⁸F]fluoride.
-
Heat the reaction mixture at 80-150 °C for 10-20 minutes.
-
-
Purification:
-
Cool the reaction mixture and dilute with the HPLC mobile phase.
-
Purify the crude product using semi-preparative reversed-phase HPLC.
-
-
Formulation:
-
Collect the HPLC fraction corresponding to [¹⁸F]DOC.
-
Remove the solvent and reformulate in a sterile injectable solution.
-
-
Quality Control: Conduct quality control tests for radiochemical and chemical purity, specific activity, pH, residual solvents, and sterility.
Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 30-50% |
| Specific Activity | > 1.5 Ci/µmol |
| Radiochemical Purity | > 98% |
| Total Synthesis Time | 60-80 minutes |
Conclusion
The development of a dedicated PET tracer for imaging deoxycorticosterone activity would be a significant advancement in the study of mineralocorticoid receptor-related pathologies. The proposed protocols for the synthesis of [¹¹C]DOC and [¹⁸F]DOC, based on established radiochemical techniques for steroids, offer a viable starting point for the development and validation of such a tracer. Successful implementation of these methods would enable preclinical and clinical studies to non-invasively assess the distribution and kinetics of DOC, potentially leading to improved diagnosis and management of adrenal and cardiovascular diseases. Further research is warranted to synthesize the necessary precursors and optimize the radiolabeling conditions for producing a high-quality radiopharmaceutical for PET imaging.
References
- 1. 11-Deoxycorticosterone - Wikipedia [en.wikipedia.org]
- 2. Imaging of Adrenal Incidentalomas with PET Using 11C-Metomidate and 18F-FDG | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. PET imaging of adrenal cortical tumors with the 11beta-hydroxylase tracer 11C-metomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Deoxycholic Acid (DOC)-Induced Cellular Changes in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycholic acid (DOC), a secondary bile acid produced by gut microbiota, has been implicated in the pathogenesis of various gastrointestinal diseases, including colorectal cancer. At different concentrations, DOC can exert opposing effects on intestinal epithelial cells, promoting proliferation at low doses and inducing apoptosis at higher doses. Understanding the molecular mechanisms underlying these cellular changes is crucial for developing novel therapeutic strategies. This document provides detailed application notes and experimental protocols for utilizing cell culture models to investigate DOC-induced cellular alterations, including proliferation, apoptosis, oxidative stress, DNA damage, and inflammation.
Commonly Used Cell Lines
Several human colorectal adenocarcinoma cell lines are frequently used to model the effects of DOC on the intestinal epithelium. The choice of cell line can influence the experimental outcome, as they exhibit different sensitivities and responses to DOC treatment.
-
Caco-2: These cells differentiate into a polarized monolayer with features of mature enterocytes, making them a valuable model for studying intestinal barrier function and transport.
-
HT-29: This cell line is less differentiated than Caco-2 and can be manipulated to differentiate into either absorptive or mucus-secreting cells.
-
HCT116: A well-characterized colon cancer cell line often used in apoptosis and DNA damage studies.
-
SW480 and DLD-1: These cell lines are also commonly used to investigate signaling pathways involved in colorectal carcinogenesis.
Data Presentation: Summary of DOC-Induced Cellular Changes
The following tables summarize quantitative data from various studies on the effects of DOC on different cell lines.
Table 1: Effect of DOC on Cell Viability and Proliferation
| Cell Line | DOC Concentration (µM) | Incubation Time | Effect on Viability/Proliferation | Reference |
| Caco-2 | Up to 20 | Not Specified | Stimulated growth | [1] |
| HT-29 | Up to 20 | Not Specified | Stimulated growth | [1] |
| HT-29 | 5, 10 | 6 hours | Significant increase in proliferation | [2] |
| HT-29, HCT116, Caco-2 | <10 | 24 hours | Stimulated cell overgrowth | [3] |
| Caco-2, HT-29 | >100 | Not Specified | Decreased cell survival | [1] |
| HT-29 | >50 | >24 hours | Cytotoxic | [2] |
| HCT116 | 250 | 24 hours | 48 ± 9% cell survival | [4] |
| HT-29 | 250 | 24 hours | 96 ± 15% cell survival | [4] |
Table 2: DOC-Induced Apoptosis
| Cell Line | DOC Concentration (µM) | Incubation Time | Apoptotic Effect | Reference |
| HT-29, Caco-2 | 50 | 24 hours | Time- and concentration-dependent apoptosis | [5][6] |
| SW480 | 100 | 24 hours | Apoptosis rate increased to 7.2% ± 1.5% (from 4.7% ± 1.0%) | [7] |
| DLD-1 | 100 | 24 hours | Apoptosis rate increased to 14.3% ± 0.6% (from 11.6% ± 0.8%) | [7] |
| HCT116 | 250, 500 | 15-60 minutes | Rapid and transient induction of caspase-3 activation | [4] |
| HT-29 | 250 | 24 hours | Significant increase in caspase-3 activity (>300% above control) | [4] |
Table 3: DOC-Induced Oxidative Stress and DNA Damage
| Cell Line | DOC Concentration (mM) | Incubation Time | Effect | Reference |
| HCT116 | 0.4, 0.5 | 4 hours | Significant increase in mitochondrial ROS | [8] |
| SW480 | 0.1 | 24 hours | 1.2-fold increase in intracellular ROS | [7] |
| DLD-1 | 0.1 | 24 hours | 1.3-fold increase in intracellular ROS | [7] |
| Caco-2 | 0.2, 0.25, 0.3 | Not Specified | 80%, 130%, and 190% increase in ROS content, respectively | [9] |
| HCT116, HT-29 | Not Specified | 15 minutes | 3-fold increase in DNA strand breaks | [4] |
Table 4: DOC-Induced Signaling Pathway Modulation
| Cell Line | DOC Concentration (µM) | Incubation Time | Signaling Pathway Modulation | Reference |
| SW480, LoVo | 5, 50 | 30 minutes | Significant increase in tyrosine phosphorylation of β-catenin | [10] |
| SW480 | 5 | 3 hours | Increased nuclear β-catenin levels | [11] |
| HT-29 | 250 | 30 minutes - 8 hours | Induced prominent NF-κB binding complexes | [12][13] |
| HCT116 | 0.3 - 0.5 | 4 hours | Significant decrease in mitochondrial membrane potential | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Complete cell culture medium
-
Deoxycholic acid (DOC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare various concentrations of DOC in complete medium.
-
Remove the medium from the wells and add 100 µL of the DOC solutions to the respective wells. Include a vehicle control (medium without DOC).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Complete cell culture medium
-
Deoxycholic acid (DOC)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of DOC for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)
This assay measures the intracellular production of ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
24-well plates
-
Complete cell culture medium
-
Deoxycholic acid (DOC)
-
DCFH-DA solution (10 mM stock in DMSO)
-
Serum-free medium
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of DOC in complete medium for the desired time.
-
Remove the medium and wash the cells once with serum-free medium.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 500 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).
DNA Damage Assay (Alkaline Comet Assay)
This single-cell gel electrophoresis assay detects DNA strand breaks.
Materials:
-
Microscope slides
-
Normal melting point agarose
-
Low melting point agarose
-
Lysis buffer
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with analysis software
Protocol:
-
Treat cells with DOC for the desired time.
-
Harvest and resuspend the cells in PBS.
-
Mix the cell suspension with low melting point agarose.
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in cold lysis buffer for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralize the slides by washing with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (e.g., tail length, percent DNA in the tail) using image analysis software.[14]
Inflammation Assay (ELISA for IL-8)
This enzyme-linked immunosorbent assay quantifies the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8) into the cell culture supernatant.
Materials:
-
24-well plates
-
Complete cell culture medium
-
Deoxycholic acid (DOC)
-
Human IL-8 ELISA Kit
-
Microplate reader
Protocol:
-
Seed cells in 24-well plates and treat with DOC for the desired time.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the IL-8 ELISA according to the manufacturer's instructions.[15][16] This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Calculate the concentration of IL-8 in the samples based on the standard curve.
Visualization of Signaling Pathways and Workflows
References
- 1. Effects of deoxycholate on human colon cancer cells: apoptosis or proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of deoxycholic acid on proliferation of neoplastic and differentiated colonocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promotion of Deoxycholic Acid Effect on Colonic Cancer Cell Lines In Vitro by Altering the Mucosal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Possible mechanisms involved in apoptosis of colon tumor cell lines induced by deoxycholic acid, short-chain fatty acids, and their mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Deoxycholic acid induces reactive oxygen species accumulation and promotes colorectal cancer cell apoptosis through the CaMKII-Ca2+ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Deoxycholic Acid Modulates Cell-Junction Gene Expression and Increases Intestinal Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deoxycholic Acid Activates β-Catenin Signaling Pathway and Increases Colon Cell Cancer Growth and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. [Deoxycholic acid-induced signal transduction in HT-29 cells: role of NF-kappa B and interleukin-8] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. google.com [google.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity After Deoxycorticosterone (DOC) Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycorticosterone (DOC), a mineralocorticoid hormone, and its neuroactive steroid metabolite, allotetrahydrodeoxycorticosterone (THDOC), are significant modulators of neuronal excitability.[1] Understanding their impact on neuronal activity is crucial for neuroscience research and the development of therapeutics for neurological and psychiatric disorders. These application notes provide detailed protocols for investigating the electrophysiological effects of DOC administration using in vitro and in vivo recording techniques. The primary mechanism of action for DOC's rapid effects on neuronal excitability is through its conversion to THDOC, which is a potent positive allosteric modulator of GABA-A receptors.[1]
Key Electrophysiological Effects of DOC Metabolites
The administration of DOC leads to its conversion into the neuroactive steroid THDOC, which primarily enhances GABAergic inhibition. This modulation of GABA-A receptors results in significant changes in neuronal activity.
Modulation of GABA-A Receptor Currents by THDOC
THDOC potentiates GABA-A receptor-mediated currents, leading to increased inhibitory signaling. This effect is concentration-dependent and varies with the subunit composition of the GABA-A receptor.[2][3]
| Parameter | Effect of THDOC | Quantitative Data | Brain Region/Neuron Type | Reference |
| GABA-A Current Amplitude | Potentiation | >800% enhancement of α1β3δ receptor currents | Recombinant | [3] |
| Potentiation | >150% enhancement of α1β3δ currents | Recombinant | [3] | |
| Inhibition | Decrease in peak α1β3γ2L receptor current at saturating GABA | Recombinant | [3] | |
| GABA-A Current Deactivation | Prolongation | Prolonged deactivation for both α1β3δ and α1β3γ2L receptors | Recombinant | [2][4] |
| Direct GABA-A Receptor Activation | Activation | EC50 of 19.0 ± 2.3 µM for THDOC | Cultured Hippocampal Neurons |
Effects of Corticosteroids on Neuronal Firing Rate
While direct quantitative data for DOC on firing rates is limited, studies on the related glucocorticoid, corticosterone, provide valuable insights into the potential effects. Corticosterone has been shown to selectively inhibit the firing of CA1 pyramidal neurons.[5][6]
| Parameter | Effect of Corticosterone (1 µM) | Quantitative Data | Brain Region/Neuron Type | Reference |
| Action Potential Firing Frequency | Decrease | Significant reduction in firing frequency | Hippocampal CA1 Pyramidal Neurons | [5][6] |
| Input Resistance | Decrease | Significant reduction | Hippocampal CA1 Pyramidal Neurons | [7] |
| Hyperpolarization-activated Cation Current (Ih) | Increase | Significant increase | Hippocampal CA1 Pyramidal Neurons | [7] |
Signaling Pathways
The effects of DOC on neuronal activity are mediated through both genomic and non-genomic pathways. The rapid, non-genomic effects are primarily due to the modulation of GABA-A receptors by its metabolite THDOC. The slower, genomic effects are mediated by the binding of corticosteroids to intracellular mineralocorticoid receptors (MRs) and glucocorticoid receptors (GRs), which then act as transcription factors.[8][9][10]
References
- 1. Physiological role of adrenal deoxycorticosterone-derived neuroactive steroids in stress-sensitive conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurosteroids Shift Partial Agonist Activation of GABAA Receptor Channels from Low- to High-Efficacy Gating Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Allosteric Modulation of αβδ GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucocorticoids Selectively Inhibit Hippocampal CA1 Pyramidal Neurons Activity Through HCN Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubility of 2,5-Dimethoxy-4-chloroamphetamine (DOC) for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 2,5-Dimethoxy-4-chloroamphetamine (DOC) for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2,5-Dimethoxy-4-chloroamphetamine (DOC)?
A1: 2,5-Dimethoxy-4-chloroamphetamine (DOC) is a synthetic substituted amphetamine.[1][2][3] It is classified as a psychedelic and hallucinogen, acting as a potent partial agonist at serotonin 5-HT₂A receptors.[1][2] For research purposes, it is often supplied as a hydrochloride (HCl) salt to improve its solubility.
Q2: Why is the solubility of DOC a concern for in vitro experiments?
A2: Like many small molecules, the freebase form of DOC is poorly soluble in aqueous solutions, which are the basis of most in vitro assay buffers and cell culture media. Poor solubility can lead to inaccurate compound concentrations, precipitation, and unreliable experimental results.
Q3: What is the most common form of DOC used in research?
A3: The hydrochloride (HCl) salt of DOC, also referred to as 4-chloro-2,5-DMA (hydrochloride), is commonly used in research due to its improved solubility characteristics compared to the freebase form.
Q4: What are the general solubility properties of DOC hydrochloride?
A4: The solubility of DOC hydrochloride varies depending on the solvent. The table below summarizes the approximate solubility in common laboratory solvents.
Data Presentation: Solubility of DOC Hydrochloride
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 10 mg/mL |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL |
| Ethanol | 5 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL |
This data is based on information from Cayman Chemical for 4-chloro-2,5-DMA (hydrochloride).
Troubleshooting Guides
Issue 1: My DOC hydrochloride powder is not dissolving in my aqueous buffer.
Possible Causes:
-
Insufficient Solvent Volume: The concentration of DOC may be too high for the chosen volume of buffer.
-
Low Temperature: The temperature of the buffer may be too low, reducing the rate of dissolution.
-
Incorrect pH: The pH of the aqueous buffer may not be optimal for keeping the amphetamine analog in its soluble, protonated form.
Solutions:
-
Increase Solvent Volume: Try to dissolve the DOC in a larger volume of the aqueous buffer to achieve a lower final concentration.
-
Gentle Warming: Warm the solution in a water bath at 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
pH Adjustment: For amphetamine-like compounds, a slightly acidic pH can improve solubility by ensuring the amine group is protonated.[4] You can try adjusting the pH of your buffer to a range of 6.0-7.0. However, ensure the final pH is compatible with your experimental system.
-
Sonication: Use a sonicator bath to provide mechanical agitation, which can help break up powder clumps and enhance dissolution.
Issue 2: My DOC solution precipitates when I dilute it into my cell culture medium.
Possible Causes:
-
"Crashing Out": This is a common issue when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous medium where it is less soluble.
-
High Final Concentration: The final concentration of DOC in the cell culture medium may exceed its solubility limit in that specific medium.
-
Interaction with Media Components: Components of the cell culture medium, such as salts or proteins, may interact with DOC and cause it to precipitate.
-
Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the medium may be too low to keep the DOC in solution.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in solvent concentration can help prevent the compound from precipitating.
-
Pre-warm the Medium: Always add the DOC stock solution to cell culture medium that has been pre-warmed to 37°C.
-
Optimize Final DMSO Concentration: While it's crucial to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.5%, and ideally below 0.1%), a slightly higher, non-toxic concentration may be necessary to maintain solubility. It is important to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.
-
Consider Co-solvents: In some cases, a combination of solvents may be more effective at maintaining solubility upon dilution.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble. Beta-cyclodextrins, in particular, are often used for this purpose.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DOC Hydrochloride Stock Solution in DMSO
Materials:
-
2,5-Dimethoxy-4-chloroamphetamine hydrochloride (DOC HCl) powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of DOC HCl required to make a 10 mM stock solution. The molecular weight of DOC HCl is 266.17 g/mol .
-
Weigh the calculated amount of DOC HCl powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions and Dilution into Cell Culture Medium
Materials:
-
10 mM DOC HCl stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw an aliquot of the 10 mM DOC HCl stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
When adding the DOC stock solution to the medium, add it dropwise while gently swirling the medium to ensure rapid and even mixing.
-
Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line (generally <0.5%).
-
Include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the DOC.
Visualizations
Caption: Workflow for preparing and troubleshooting DOC solutions.
Caption: Key factors influencing the solubility of DOC.
References
Technical Support Center: Optimizing Dosing Regimens for 2,5-Dimethoxy-4-chloroamphetamine (DOC) in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethoxy-4-chloroamphetamine (DOC) in preclinical models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DOC?
A1: 2,5-Dimethoxy-4-chloroamphetamine (DOC) is a psychedelic drug belonging to the phenethylamine and DOx families.[1] Its primary mechanism of action is as a potent agonist at serotonin 5-HT2 receptors, with particularly high affinity for the 5-HT2A and 5-HT2C subtypes.[1] The psychedelic effects of DOC are primarily mediated through its activation of the 5-HT2A receptor.[1]
Q2: What are the common behavioral assays used to assess DOC's effects in rodents?
A2: The most common behavioral assays for assessing the psychedelic-like effects of DOC and similar compounds in rodents are the head-twitch response (HTR) and drug discrimination paradigms.[2] The HTR, a rapid side-to-side head movement, is considered a behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential.[2][3] Additionally, conditioned place preference (CPP) and self-administration studies have been used to evaluate the rewarding and reinforcing effects of DOC.[1]
Q3: What is a typical dose range for DOC in preclinical rodent models?
A3: Effective doses of DOC can vary depending on the specific behavioral assay, species, and strain. Published studies have shown that a dose of 0.3 mg/kg (intraperitoneal, i.p.) can induce conditioned place preference in mice, while a dose of 0.01 mg/kg/infusion has been used in rat self-administration studies. For the related compound DOI, doses between 0.1 mg/kg and 10 mg/kg are often used to elicit the head-twitch response, with maximal effects typically seen in the 1-3 mg/kg range.[4] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: What is the expected duration of action for DOC in preclinical models?
A4: While specific pharmacokinetic data in rodents is limited, human data suggests a long duration of action for DOC, ranging from 12 to 24 hours following oral administration.[1] Researchers should plan for extended observation periods to capture the full behavioral effects of the compound in preclinical models.
Q5: What are the appropriate routes of administration for DOC in rodents?
A5: In preclinical studies, DOC and related compounds are most commonly administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Oral administration (p.o.) via gavage is also a viable route. The choice of administration route will depend on the experimental goals, such as the desired speed of onset and bioavailability.
Data Presentation: Pharmacokinetics & Behavioral Dosing
Pharmacokinetic Parameters
Table 1: Template for DOC Pharmacokinetic Parameters in Rodents
| Parameter | Symbol | Value (Mean ± SD) | Units | Route of Admin. | Species/Strain |
| Maximum Plasma Concentration | Cmax | ng/mL | |||
| Time to Maximum Concentration | Tmax | h | |||
| Elimination Half-life | t½ | h | |||
| Area Under the Curve (0-∞) | AUC(0-∞) | ng·h/mL | |||
| Bioavailability | F | % |
Table 2: Example Pharmacokinetic Parameters for d-Amphetamine in Rats
| Parameter | Symbol | Value (Mean ± SD) | Units | Route of Admin. | Reference |
| Maximum Plasma Concentration | Cmax | 100 - 200 | ng/mL | 1 mg/kg, i.p. | General Literature |
| Time to Maximum Concentration | Tmax | 0.5 - 1.0 | h | 1 mg/kg, i.p. | General Literature |
| Elimination Half-life | t½ | 1.5 - 2.5 | h | 1 mg/kg, i.p. | General Literature |
| Bioavailability | F | ~75 | % | p.o. vs i.v. | General Literature |
Effective Doses in Behavioral Assays
Table 3: Reported Effective Doses of DOC and Related Compounds in Rodent Behavioral Models
| Compound | Assay | Species/Strain | Dose Range | Route | Effect | Reference |
| DOC | Conditioned Place Preference | Mouse | 0.3 mg/kg | i.p. | Increased preference for drug-paired side | [5] |
| DOC | Self-Administration | Rat | 0.01 mg/kg/infusion | i.v. | Increased active lever responses | [5] |
| DOI | Head-Twitch Response | C57BL/6J Mouse | 0.03 - 10 mg/kg | s.c. | Dose-dependent increase in HTRs | [6] |
| DOI | Head-Twitch Response | Rat | 0.1 - 10 mg/kg | i.p. | Dose-dependent increase in HTRs | [7] |
| DOM | Locomotor Activity | Mouse | 0.5 - 1.0 mg/kg | i.p. | Increased locomotor activity | [8] |
Experimental Protocols & Methodologies
Head-Twitch Response (HTR) Assay
Objective: To quantify the 5-HT2A receptor-mediated psychedelic-like effects of DOC by measuring the frequency of head-twitches in mice or rats.
Methodology:
-
Animal Acclimation: Allow animals (e.g., C57BL/6J mice) to acclimate to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each animal individually into a clean, transparent observation chamber (e.g., a standard shoebox cage without bedding) and allow them to habituate for 10-15 minutes.
-
Drug Administration: Administer DOC or vehicle via the chosen route (e.g., i.p. or s.c.). A range of doses should be tested to establish a dose-response curve.
-
Observation Period: Immediately after injection, begin recording the animal's behavior for a set period, typically 30 to 60 minutes. Video recording is highly recommended for accurate, blinded scoring.
-
Scoring: A trained observer, blind to the experimental conditions, should count the number of head-twitches. A head-twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head, not associated with normal grooming or exploratory behavior.[3]
-
Data Analysis: Compare the number of head-twitches between the DOC-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). The ED50 can be calculated from the ascending limb of the dose-response curve.[6]
Conditioned Place Preference (CPP) Assay
Objective: To assess the rewarding or aversive properties of DOC by measuring an animal's preference for an environment previously paired with the drug.
Methodology:
-
Apparatus: Use a standard three-chamber CPP apparatus. The two outer conditioning chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures), separated by a neutral center chamber.
-
Phase 1: Pre-Conditioning (Baseline Preference):
-
On Day 1, place the animal in the center chamber and allow free access to all three chambers for 15-20 minutes.
-
Record the time spent in each of the two outer chambers. Animals showing a strong unconditioned preference for one side (>65-70% of the time) may be excluded.
-
-
Phase 2: Conditioning (Drug Pairing):
-
This phase typically lasts for 4-8 days.
-
On drug-pairing days, administer DOC (e.g., 0.3 mg/kg, i.p.) and immediately confine the animal to one of the outer chambers (the "drug-paired" side) for 30 minutes.
-
On vehicle-pairing days, administer the vehicle and confine the animal to the opposite chamber (the "vehicle-paired" side) for 30 minutes.
-
The assignment of the drug-paired chamber should be counterbalanced across animals to control for any inherent side preference.
-
-
Phase 3: Post-Conditioning (Preference Test):
-
24 hours after the final conditioning session, place the animal (in a drug-free state) in the center chamber and allow free access to all chambers for 15-20 minutes.
-
Record the time spent in each of the outer chambers.
-
-
Data Analysis: Calculate a preference score (Time on drug-paired side - Time on vehicle-paired side) or the difference in time spent on the drug-paired side between the pre-conditioning and post-conditioning tests. A significant increase in time spent on the drug-paired side indicates a conditioned place preference.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in behavioral responses | - Incorrect dosing or injection technique.- "Hidden variables" (e.g., time of day, housing conditions, stress).- Genetic differences within the animal strain. | - Ensure proper training on injection techniques (e.g., i.p. vs. s.c.).- Standardize all experimental conditions, including time of testing, handling procedures, and housing density.- Increase sample size to improve statistical power. |
| No observable effect at expected doses | - Dose is too low (on the low end of the dose-response curve).- Poor drug solubility or stability in the vehicle.- Rapid metabolism of the compound. | - Perform a full dose-response study, including higher doses.- Verify the solubility of DOC in your chosen vehicle (e.g., saline, DMSO). Prepare fresh solutions for each experiment.- Consider that the time course of action may be different than expected. Extend the observation period. |
| Unexpected sedative or hyperactive effects | - Dose is too high (on the descending limb of the inverted-U dose-response curve).- Off-target effects of the compound. | - Test a wider range of doses, including lower ones. Psychedelics often exhibit biphasic dose-response curves for locomotor activity.[8]- Review literature for known off-target activities of DOC or related compounds. |
| Tissue damage or irritation at injection site | - Vehicle is not physiologically compatible (e.g., wrong pH, high DMSO concentration).- Substance is inherently irritating. | - Ensure the vehicle is sterile and pH-neutral. Limit DMSO concentrations in the final injection volume.- If using repeated dosing, alternate injection sites.- Consider a different route of administration (e.g., oral gavage instead of i.p.). |
Visualizations
Signaling Pathway
The primary psychedelic effects of DOC are mediated by the activation of the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR) that couples to the Gq/11 signaling pathway.
Caption: Simplified 5-HT2A receptor signaling cascade activated by DOC.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a dose-response study for DOC using the head-twitch response (HTR) assay.
Caption: Experimental workflow for a DOC head-twitch response (HTR) study.
References
- 1. researchgate.net [researchgate.net]
- 2. Prediction of the plasma concentration profiles of orally administered drugs in rats on the basis of gastrointestinal transit kinetics and absorbability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the synthetic psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) on ethanol consumption and place conditioning in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2,5-Dimethoxy-4-chloroamphetamine (DOC) in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation and stability of 2,5-Dimethoxy-4-chloroamphetamine (DOC) in aqueous solutions. The information is based on established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to study the stability of DOC in aqueous solutions?
A1: Studying the stability of DOC in aqueous solutions is crucial for several reasons. Chemical stability affects the safety and efficacy of a drug substance.[1] Stability testing helps to identify potential degradation products, which could be inactive or, in some cases, toxic.[2] This information is vital for developing stable formulations, defining appropriate storage conditions and shelf-life, and ensuring the accuracy of analytical measurements in research and development.[1][2]
Q2: What are the primary pathways through which a phenethylamine derivative like DOC might degrade in an aqueous solution?
A2: Phenethylamine derivatives are susceptible to several degradation pathways in aqueous solutions. The most common include:
-
Oxidation: The amine group is prone to oxidation, which can be accelerated by exposure to oxygen, light, and trace metals.[3] This can lead to the formation of various oxidation products.[3]
-
Hydrolysis: Depending on the pH, functional groups on the molecule could be susceptible to hydrolysis. The stability of phenethylamines in solution is often pH-dependent.[3][4]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions in light-sensitive compounds.[3][5][6] It is a common practice to protect photosensitive drugs from light.[3]
Q3: What are "forced degradation studies" and how do they apply to DOC?
A3: Forced degradation, or stress testing, involves intentionally exposing a drug substance like DOC to harsh conditions to accelerate its degradation.[1][7][8] According to ICH guidelines, typical stress conditions include heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[1][5][7] The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%.[7][9] This helps to elucidate degradation pathways, identify likely degradation products, and develop stability-indicating analytical methods capable of separating the parent drug from its degradants.[1][8][9]
Q4: What are the initial signs of degradation I should look for in my DOC aqueous solution?
A4: While analytical confirmation is necessary, visual cues can suggest degradation. These include:
-
Color Change: The development of a yellow or brown tint in a previously colorless solution can indicate oxidation or the formation of colored degradants.[3]
-
Precipitation: The formation of a solid in a clear solution may signal the creation of insoluble degradation products.[3]
-
Changes in pH: Degradation reactions can sometimes alter the pH of the solution.
Q5: Which analytical techniques are most suitable for a DOC stability study?
A5: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC with UV detection, is the most common and effective technique for stability studies.[10] It is considered a stability-indicating method because it can separate the active pharmaceutical ingredient (API) from its degradation products.[10][11] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for identifying the structure of unknown degradation products.[12]
Troubleshooting Guide for DOC Stability Experiments
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor reproducibility of degradation results. | Inconsistent stress conditions (temperature, pH, light intensity). Inaccurate solution preparation. Instability of the analytical instrument. | Tightly control and monitor all stress parameters. Use calibrated equipment (ovens, pH meters, light chambers). Prepare fresh solutions for each experiment and use validated pipettes. Run system suitability tests before each analytical run to ensure HPLC performance.[13] |
| Appearance of unexpected peaks in the HPLC chromatogram of a control (unstressed) sample. | Contaminated solvent or glassware. Sample carryover from a previous injection. Degradation of DOC in the autosampler. | Use high-purity (HPLC-grade) solvents and thoroughly clean all glassware. Implement a robust needle wash protocol in your HPLC method.[14] Analyze the stability of the sample in the autosampler conditions. |
| Mass balance failure (sum of DOC and degradants is significantly less than 100%). | Formation of non-UV active degradants. Degradants are not being eluted from the HPLC column. Co-elution of degradants with the parent peak or each other. | Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with UV. Adjust the mobile phase or gradient to ensure all compounds are eluted. Re-evaluate method specificity; modify the mobile phase, column, or gradient to improve resolution.[15] |
| No degradation observed under a specific stress condition. | The stress applied is insufficient. DOC is highly stable under that condition. The analytical method is not sensitive enough to detect low levels of degradants. | Increase the severity of the stress (e.g., higher temperature, longer exposure, stronger acid/base/oxidizing agent concentration).[8] This is a valid result, document the stability of the compound under these conditions. Validate the method's limit of detection (LOD) and limit of quantification (LOQ) for potential key degradants.[11] |
| Excessive degradation (>20%) is observed very quickly. | The stress condition is too harsh. | Reduce the severity of the stress (e.g., lower temperature, shorter duration, more dilute stressor). The goal is to understand the degradation pathway, not to destroy the compound entirely.[9] |
Quantitative Data Summary
Disclaimer: The following table presents illustrative data for a hypothetical forced degradation study of DOC in an aqueous solution (0.1 mg/mL). This data is for educational purposes only and is not derived from actual experimental results.
| Stress Condition | Duration | % DOC Degraded | No. of Degradation Products Detected | Appearance of Solution |
| 0.1 M HCl at 60 °C | 24 hours | 8.5% | 2 | Colorless |
| 0.1 M NaOH at 60 °C | 24 hours | 15.2% | 3 | Faint Yellow |
| 3% H₂O₂ at 25 °C | 12 hours | 11.8% | 4 | Pale Yellow |
| Thermal (80 °C) | 48 hours | 5.1% | 1 | Colorless |
| Photolytic (ICH Option 1)* | 1.2 million lux hours | 18.9% | 3 | Yellow-Brown |
| Control (25 °C, dark) | 48 hours | < 0.5% | 0 | Colorless |
*Exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter.[5]
Experimental Protocols
Protocol: Forced Degradation Study of DOC in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study on DOC based on ICH guidelines.
1. Materials and Reagents:
-
2,5-Dimethoxy-4-chloroamphetamine (DOC) reference standard
-
HPLC-grade acetonitrile and methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV or PDA detector (LC-MS recommended for identification)
-
Stability chamber/oven
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a primary stock solution of DOC in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
From this stock, prepare a working solution in purified water at a concentration of 0.1 mg/mL for the stress studies.
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the 0.1 mg/mL DOC working solution with 0.2 M HCl to obtain a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C.
-
Base Hydrolysis: Mix equal volumes of the 0.1 mg/mL DOC working solution with 0.2 M NaOH to obtain a final concentration of 0.1 M NaOH. Incubate in a water bath at 60°C.
-
Oxidation: Mix equal volumes of the 0.1 mg/mL DOC working solution with 6% H₂O₂ to obtain a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place the 0.1 mg/mL DOC working solution in a stability oven at 80°C.
-
Photolytic Degradation: Expose the 0.1 mg/mL DOC working solution to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[5] Run a dark control in parallel.
-
Control Sample: Store the 0.1 mg/mL DOC working solution at room temperature (25°C) and protected from light.
4. Sampling and Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze samples using a validated stability-indicating HPLC method. The method should be able to resolve DOC from all generated degradation products.
5. Data Evaluation:
-
Calculate the percentage of DOC remaining and the percentage of degradation.
-
Determine the peak area of each degradation product and express it as a percentage of the total peak area.
-
If using LC-MS, propose structures for the major degradation products.
-
Evaluate mass balance to account for all of the parent compound.
Visualizations
References
- 1. ijcrt.org [ijcrt.org]
- 2. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biopharminternational.com [biopharminternational.com]
- 9. youtube.com [youtube.com]
- 10. kinampark.com [kinampark.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. gmpsop.com [gmpsop.com]
- 14. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
troubleshooting guide for 2,5-Dimethoxy-4-chloroamphetamine synthesis and purification
I am unable to fulfill this request. Providing a troubleshooting guide for the synthesis and purification of 2,5-Dimethoxy-4-chloroamphetamine falls outside the scope of my capabilities. My purpose is to provide helpful and harmless information, and generating content that could be used to facilitate the production of controlled substances is a violation of my safety policies.
Synthesizing chemical compounds, especially controlled substances, requires specialized knowledge, equipment, and adherence to strict safety and legal protocols. Attempting such a synthesis without proper training and in an uncontrolled environment can be extremely dangerous and is illegal in many jurisdictions.
For information on the safe handling, storage, and disposal of chemical substances, please refer to the following resources:
-
Occupational Safety and Health Administration (OSHA): Provides guidelines and regulations for laboratory safety.
-
The National Institute for Occupational Safety and Health (NIOSH): Offers resources on chemical safety in the workplace.
-
The American Chemical Society (ACS): Publishes numerous journals and books on chemical synthesis and laboratory safety.
I can, however, provide information on general laboratory safety procedures, principles of chemical reactions, or data on the properties of chemical compounds from a public health and safety perspective, as long as it does not provide instructions for the synthesis of harmful or controlled substances.
Technical Support Center: Enhancing Signal-to-Noise Ratio in Electrophysiological Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals aiming to enhance the signal-to-noise ratio (SNR) in electrophysiological recordings, with a focus on advanced voltage-clamp techniques.
A Note on "DOC" (Digital-Overdrive Clamp)
The term "Digital-Overdrive Clamp (DOC)" is not a standardized term in widespread electrophysiological literature. It likely refers to a specialized or proprietary implementation of a voltage clamp designed for very fast settling times and improved signal fidelity, possibly incorporating predictive algorithms or dynamic feedback adjustments to overcome cellular capacitive transients more effectively. The principles and troubleshooting steps outlined below are broadly applicable to all voltage-clamp experiments and are especially critical when implementing high-speed clamp techniques that could be described as a "Digital-Overdrive Clamp."
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it critical in electrophysiology?
A1: The signal-to-noise ratio (SNR) is a measure that compares the level of the desired biological signal (e.g., ionic currents) to the level of background noise.[1] A high SNR is crucial for obtaining accurate and reliable data, as it ensures that the physiological events you are measuring are clearly distinguishable from random electrical fluctuations.[1] In drug screening and ion channel research, a high SNR is essential for resolving small-amplitude currents and subtle kinetic changes.
Q2: What are the primary sources of noise in patch-clamp recordings?
A2: Noise in patch-clamp recordings can originate from multiple sources:
-
60/50 Hz Line Noise: Interference from AC power lines, often referred to as mains hum.
-
High-Frequency Noise: Generated by lab equipment such as monitors, microscopes, light sources, and manipulators.[2]
-
Mechanical Vibration: Physical disturbances from the building, nearby equipment, or the experimental setup itself.
-
Electrode and Pipette Noise: Intrinsic thermal noise from the electrode and pipette resistance, as well as noise from a poor seal.
-
Ground Loops: Occur when multiple ground paths create a loop that acts as an antenna for electromagnetic interference.
Q3: How does a voltage clamp work, and how can it improve my recordings?
A3: A voltage clamp is an experimental method that uses a feedback amplifier to hold the cell membrane potential at a set level ("clamped").[3] By doing so, it allows for the direct measurement of the ion currents that flow across the membrane at that specific voltage. This technique is fundamental for studying voltage-gated ion channels, as it separates the membrane voltage from the ionic currents, allowing for the characterization of channel kinetics and pharmacology.[3][4]
Q4: What is the significance of a Giga-ohm (GΩ) seal?
A4: A GΩ seal is a very high-resistance seal (≥ 1 GΩ) between the patch pipette tip and the cell membrane.[2] This tight seal is critical because it electrically isolates the small patch of membrane under the pipette, ensuring that the measured currents are flowing through the ion channels in the patch and not leaking through the seal. A poor seal is a significant source of noise and will prevent accurate recordings.
Troubleshooting Guides
Issue 1: Persistent 60/50 Hz Line Noise (Mains Hum)
This is one of the most common noise problems in electrophysiology.
| Troubleshooting Steps | Detailed Actions |
| 1. Check Grounding | Ensure all equipment in the setup (amplifier, microscope, manipulators, computer) is connected to a single, common ground point to avoid ground loops.[2] |
| 2. Power Down Equipment | Sequentially turn off and unplug nearby equipment (monitors, centrifuges, etc.) to identify if a specific device is the source of the noise. |
| 3. Isolate Power Source | If possible, use a dedicated power outlet for your electrophysiology setup. In some cases, running the setup on a DC battery source can eliminate mains noise. |
| 4. Inspect Faraday Cage | Ensure the Faraday cage is properly closed and grounded. Check for any breaches or ungrounded conductive elements inside the cage. |
Issue 2: High-Frequency Noise in the Recording
High-frequency noise can obscure fast channel kinetics.
| Troubleshooting Steps | Detailed Actions |
| 1. Identify the Source | Temporarily switch off devices like the microscope light source, camera, and perfusion pump one by one to see if the noise disappears. |
| 2. Shield Cables | Ensure all cables are properly shielded and as short as possible. Avoid looping cables, which can act as antennae. |
| 3. Pipette Preparation | Fire-polish the pipette tip to ensure it is smooth. Coat the pipette with Sylgard to reduce its capacitance, which can lower high-frequency noise.[5] |
| 4. Check Bath Level | Keep the bath solution level as low as possible to minimize the immersion of the pipette and reduce its capacitance. |
Issue 3: Unstable Clamp or Inability to Clamp the Cell
This can be caused by poor cell health, a bad seal, or high series resistance.
| Troubleshooting Steps | Detailed Actions |
| 1. Assess Cell Health | Ensure cells are healthy and have a smooth appearance. Unhealthy cells will not form a stable GΩ seal. |
| 2. Improve Seal Quality | Use freshly pulled and fire-polished pipettes. Ensure the pipette solution is filtered (0.22 µm filter) to prevent tip clogging.[5] Apply gentle suction to form the seal. |
| 3. Compensate Series Resistance | Series resistance (Rs) is the access resistance from the pipette to the cell interior. High Rs can slow the clamp and introduce voltage errors. Use the amplifier's series resistance compensation feature, but be cautious not to overcompensate, which can cause oscillations. |
| 4. Check Solutions | Verify the osmolarity and pH of both the internal (pipette) and external (bath) solutions. Mismatched solutions can stress the cell and prevent a stable recording. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording
This protocol outlines the fundamental steps for achieving a whole-cell voltage-clamp configuration.
-
Pipette Preparation:
-
Pull a borosilicate glass capillary to create a micropipette with a resistance of 3-7 MΩ when filled with internal solution.
-
Fire-polish the tip of the pipette using a microforge to smooth the opening.
-
Fill the pipette with filtered (0.22 µm) internal solution, ensuring no air bubbles are trapped in the tip.
-
-
Achieving a GΩ Seal:
-
Place the pipette in the holder and lower it into the recording chamber.
-
Apply light positive pressure to the pipette to keep the tip clean as you approach the target cell.
-
Gently press the pipette against the cell membrane to form a small dimple.
-
Release the positive pressure to allow the membrane to seal to the pipette tip. A seal resistance of >1 GΩ should be achieved.
-
-
Establishing Whole-Cell Configuration:
-
Once a stable GΩ seal is formed, apply a brief pulse of suction to rupture the membrane patch under the pipette.
-
Switch the amplifier to voltage-clamp mode and set the holding potential (e.g., -70 mV).
-
Compensate for the fast membrane capacitance and the series resistance using the amplifier controls.
-
-
Data Acquisition:
-
Apply voltage-step protocols to elicit ion channel currents.
-
Record the resulting currents using data acquisition software.
-
Monitor the seal and series resistance throughout the experiment to ensure recording stability.
-
Data Presentation
Table 1: Typical Parameters for Whole-Cell Voltage-Clamp Recordings
| Parameter | Typical Value | Importance |
| Pipette Resistance | 3-7 MΩ | Affects series resistance and ease of sealing. |
| Seal Resistance | > 1 GΩ | Critical for low-noise recordings. |
| Series Resistance (Rs) | < 20 MΩ | High Rs can cause voltage errors and slow the clamp. |
| Membrane Capacitance (Cm) | 5-100 pF | Varies with cell size; must be compensated. |
| Holding Potential | -60 to -80 mV | Depends on the ion channel and cell type being studied. |
| Sampling Rate | > 10 kHz | Should be at least twice the frequency of the fastest signal component. |
Visualizations
Logical Workflow for Troubleshooting Noise
Caption: A flowchart for systematically identifying and eliminating sources of noise.
Conceptual Diagram of a Voltage-Clamp Feedback System
Caption: The negative feedback loop at the core of a voltage-clamp amplifier.
Experimental Workflow for Whole-Cell Recording
Caption: Step-by-step workflow for establishing a whole-cell patch-clamp recording.
References
Technical Support Center: Mitigating Matrix Effects in the LC-MS/MS Analysis of Drugs of Abuse (DOCs) in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of drugs of abuse (DOCs) in plasma. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This interference can lead to either signal suppression (a decrease in the analyte signal) or, less commonly, signal enhancement (an increase in the analyte signal).[1] Both phenomena can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis.[1] In essence, the matrix affects the reliability of the results by interfering with the measurement of the target analyte.
Q2: Why is plasma a particularly challenging matrix for LC-MS/MS analysis?
A2: Plasma is a complex biological matrix containing a high abundance of endogenous substances such as proteins, phospholipids, salts, and metabolites.[1][2] Phospholipids are a major contributor to matrix effects, particularly ion suppression, as they often co-extract with the analytes of interest and can co-elute from the liquid chromatography (LC) column.[3] The high concentration of these components can compete with the target analytes for ionization in the mass spectrometer's ion source, leading to inaccurate and unreliable results.[1]
Q3: What are the primary sources of matrix effects in plasma samples?
A3: The primary sources of matrix effects in plasma samples are endogenous and exogenous components.
-
Endogenous components: These are substances naturally present in plasma, with phospholipids being the most significant cause of ion suppression.[3] Other endogenous components include proteins, salts, and metabolites.[1]
-
Exogenous components: These are substances introduced during sample collection and preparation, such as anticoagulants, plasticizers from collection tubes, and residues from extraction solvents.
Q4: How can I assess the presence and magnitude of matrix effects in my experiments?
A4: The most common method for quantitatively assessing matrix effects is the post-extraction spike method .[4] This involves comparing the signal response of an analyte spiked into a blank matrix extract (a plasma sample that does not contain the analyte) with the response of the analyte in a neat solution (a clean solvent) at the same concentration.[5] The matrix effect (ME) is calculated using the following formula:
ME (%) = (Peak Area in Matrix Extract / Peak Area in Neat Solution) x 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
A qualitative assessment can be performed using the post-column infusion technique. This method involves infusing a constant flow of the analyte into the mass spectrometer while injecting a blank matrix extract.[6] Any fluctuation in the analyte's signal at the retention time of interfering compounds points to the presence of matrix effects.[6]
Q5: What are the regulatory guidelines regarding the evaluation of matrix effects?
A5: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidance on the validation of bioanalytical methods. These guidelines emphasize the importance of evaluating matrix effects to ensure the reliability of study data. The validation process typically requires assessing the matrix effect in at least six different lots of the biological matrix to account for inter-individual variability.[7] The precision and accuracy of quality control (QC) samples prepared in these different lots should meet the acceptance criteria (typically within ±15% of the nominal concentration).
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the LC-MS/MS analysis of DOCs in plasma.
Problem 1: My analyte signal is significantly lower in plasma samples compared to my standards in neat solvent.
-
Likely Cause: Ion suppression due to matrix effects. Co-eluting endogenous components, particularly phospholipids, from the plasma matrix are likely interfering with the ionization of your target analyte.[1]
-
Troubleshooting Steps:
-
Confirm Matrix Effect: Use the post-extraction spike method to quantify the extent of ion suppression.
-
Improve Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components. Consider the following options:
-
Liquid-Liquid Extraction (LLE): This technique can effectively separate analytes from polar matrix components like salts.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating the analyte. Mixed-mode SPE cartridges are often effective for extracting a wide range of drugs.
-
Phospholipid Removal Plates: These specialized plates are designed to selectively remove phospholipids, a primary source of ion suppression.[6]
-
-
Optimize Chromatography: Modify your LC method to improve the separation between your analyte and the interfering matrix components. This can be achieved by adjusting the gradient, changing the column chemistry, or using a longer column.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[1] Since it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1]
-
Problem 2: I am observing poor reproducibility and accuracy in my results for plasma samples.
-
Likely Cause: Inconsistent matrix effects across different samples or a suboptimal internal standard that is not adequately compensating for the variability.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect Variability: Assess the matrix effect in multiple lots of plasma to understand the inter-individual variability.
-
Optimize Internal Standard Selection and Use:
-
If you are not using a SIL-IS, consider switching to one.
-
If you are using a SIL-IS, ensure its concentration is appropriate and that it is added to the samples at the earliest possible stage of the sample preparation process to account for variability throughout the entire workflow.
-
-
Standardize Sample Preparation: Ensure your sample preparation protocol is followed consistently for all samples. Inconsistent execution of extraction steps can lead to variable matrix effects.
-
Check for Contamination: Carryover from previous injections or contamination of the LC-MS system can contribute to poor reproducibility. Implement a robust column wash step between injections and regularly clean the ion source.[8]
-
Problem 3: My recovery is low after the sample preparation step.
-
Likely Cause: The chosen sample preparation method is not efficient for your analyte of interest. This could be due to several factors, including incorrect solvent selection, pH, or sorbent type.[2][9]
-
Troubleshooting Steps:
-
Optimize Extraction Parameters:
-
For LLE: Experiment with different organic solvents and adjust the pH of the aqueous phase to optimize the partitioning of your analyte into the organic phase.
-
For SPE:
-
Ensure the sorbent type is appropriate for your analyte's properties (e.g., reversed-phase for nonpolar analytes, ion-exchange for ionizable analytes).
-
Optimize the pH of the loading, washing, and elution solutions.[2]
-
Use a weaker wash solvent to avoid premature elution of the analyte.[10]
-
Use a stronger elution solvent to ensure complete recovery from the sorbent.[2]
-
Decrease the flow rate during sample loading to allow for better interaction between the analyte and the sorbent.[9]
-
-
-
Perform a Mass Balance Experiment: To identify where the analyte is being lost, analyze each fraction of your extraction process (e.g., the initial sample, the wash eluate, and the final extract).[10] This will help you pinpoint the step that requires optimization.[10]
-
Experimental Protocols
1. Protein Precipitation (PPT) Protocol
This protocol is a simple and rapid method for removing the majority of proteins from plasma samples.
-
Materials:
-
Plasma sample
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold ACN to the plasma sample (a 3:1 ratio of ACN to plasma).[11]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2. Liquid-Liquid Extraction (LLE) Protocol for Benzodiazepines
This protocol is effective for extracting benzodiazepines from plasma.
-
Materials:
-
Plasma sample (500 µL)
-
Internal standard solution
-
50% NaOH solution
-
Sodium chloride (NaCl)
-
Chloroform (400 µL)
-
Acetonitrile (700 µL)
-
Ultrasonic bath
-
Centrifuge
-
-
Procedure:
-
To 500 µL of plasma in a centrifuge tube, add the internal standard.
-
Adjust the pH to 10 with a 50% NaOH solution.[12]
-
Add 2.5% (w/v) of NaCl and vortex for 30 seconds.[12]
-
Simultaneously inject 400 µL of chloroform and 700 µL of acetonitrile.[12]
-
Place the tube in an ultrasonic bath for 1 minute.[12]
-
Centrifuge the sample.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
3. Solid-Phase Extraction (SPE) Protocol for Amphetamines using a Mixed-Mode Cation Exchange Cartridge
This protocol provides a clean extract for the analysis of amphetamines in plasma.
-
Materials:
-
Plasma sample (1 mL)
-
100 mM phosphate buffer (pH 6.0)
-
Methanol
-
0.1 M HCl
-
Elution solvent: ethyl acetate/isopropanol/ammonium hydroxide (78:20:2)
-
Mixed-mode cation exchange SPE cartridge
-
-
Procedure:
-
Sample Pre-treatment: Dilute 1 mL of plasma with 2 mL of 100 mM phosphate buffer (pH 6.0).
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of 100 mM phosphate buffer (pH 6.0).
-
Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/minute.
-
Washing:
-
Wash the cartridge with 3 mL of 0.1 M HCl.
-
Wash the cartridge with 3 mL of methanol.
-
-
Drying: Dry the cartridge under vacuum for 2 minutes.
-
Elution: Elute the amphetamines with 3 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
4. Protocol for Assessing Matrix Effect using Post-Extraction Addition
-
Procedure:
-
Prepare Set A (Neat Solution): Spike a known concentration of the drug of abuse into a clean solvent (e.g., the initial mobile phase).
-
Prepare Set B (Post-Spiked Matrix): Process a blank plasma sample (from at least six different sources) through your entire sample preparation procedure. After the final extraction step, spike the same concentration of the drug of abuse into the blank matrix extract.
-
Analysis: Analyze both sets of samples using your validated LC-MS/MS method.
-
Calculation: Calculate the matrix effect (ME) for each lot of plasma using the formula mentioned in FAQ Q4. The coefficient of variation (CV%) of the matrix effects across the different lots should be within acceptable limits (typically ≤15%).
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Analysis of Opioids in Plasma
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (ACN) | Morphine | >80 | Significant Suppression | [13] |
| Protein Precipitation (ACN) | Fentanyl | - | -80 to 400 | [7] |
| Solid-Phase Extraction (SPE) | Morphine | 85 | Reduced Suppression | [3] |
| Solid-Phase Extraction (SPE) | Codeine | 80 | Reduced Suppression | [3] |
Table 2: Comparison of Sample Preparation Techniques for the Analysis of Cocaine and Metabolites in Plasma
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (Mixed-Mode) | Cocaine | 83-105 | -16 | [11] |
| Solid-Phase Extraction (Mixed-Mode) | Benzoylecgonine | 83-105 | <3 | [11] |
| Solid-Phase Extraction (Mixed-Mode) | Cocaethylene | 83-105 | -16 | [11] |
| Solid-Phase Extraction (Bio-inspired) | Cocaine | 97 | - | [14] |
Table 3: Comparison of Sample Preparation Techniques for the Analysis of Synthetic Cannabinoids and Cathinones in Plasma
| Sample Preparation Method | Analyte Class | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (ACN) | Synthetic Cannabinoids | 95.4-106.8 | 93.4-118.0 | [15] |
| Solid-Phase Extraction (SPE) | Synthetic Cannabinoids | ~80 | -18.9 | [16][17] |
| Dispersive Liquid-Liquid Microextraction | Synthetic Cathinones | 27.4-60.0 | 1.9-260.2 | [18] |
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Mechanism of ion suppression in the ESI source.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 7. Development and application of a High-Resolution mass spectrometry method for the detection of fentanyl analogs in urine and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. scielo.br [scielo.br]
- 13. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bio-inspired solid phase extraction sorbent material for cocaine: a cross reactivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. annexpublishers.com [annexpublishers.com]
- 18. Development of a Dispersive Liquid-Liquid Microextraction for Synthetic Cathinones in Biological Fluids Based on Principles of Green Analytical Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Behavioral Paradigms to Assess Psychedelic Effects of DOC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining behavioral paradigms to assess the psychedelic effects of 2,5-dimethoxy-4-chloroamphetamine (DOC).
Frequently Asked Questions (FAQs)
Q1: What are the primary behavioral paradigms for assessing the psychedelic effects of DOC in rodents?
A1: The two most established and widely used behavioral paradigms are the head-twitch response (HTR) in mice and drug discrimination studies in rats. The HTR is a rapid, side-to-side head movement that is a reliable behavioral proxy for 5-HT2A receptor activation, the primary mechanism of action for classic psychedelics like DOC.[1] Drug discrimination assays assess the interoceptive (subjective) effects of a drug, where an animal is trained to recognize the effects of a specific drug and differentiate it from a vehicle.[2][3][4]
Q2: What is the mechanism of action of DOC that underlies these behavioral effects?
A2: DOC is a potent agonist at the serotonin 5-HT2A receptor.[5][6] The psychedelic effects of DOC are primarily mediated through the activation of these receptors, which are highly expressed in the cerebral cortex.[5][6] This activation initiates a downstream signaling cascade involving the Gq/11 protein, phospholipase C (PLC), and the production of second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[5][6][7]
Q3: Are there species and strain differences to consider when designing experiments with DOC?
A3: Yes, species and strain differences can significantly impact the behavioral responses to DOC. For instance, the potency of some psychedelics can vary between rats and mice.[8] Within a species, different strains of mice (e.g., C57BL/6J vs. BALB/c) can exhibit varying sensitivity to 5-HT2A agonists, leading to differences in the frequency of head-twitches.[8][9] It is crucial to select and consistently use a specific species and strain throughout a study to ensure data consistency and reproducibility.
Troubleshooting Guides
Head-Twitch Response (HTR) Assay
Issue 1: High variability in head-twitch counts between animals in the same experimental group.
-
Possible Cause:
-
Genetic Variability: Even within an inbred strain, minor genetic differences can lead to varied responses.
-
Environmental Factors: Small, often unnoticed, differences in the experimental environment such as lighting, noise, and handling can significantly affect behavioral outcomes.[10]
-
Inconsistent Drug Administration: Improper injection technique can lead to variability in the administered dose and subsequent behavioral response.
-
Stress: High levels of stress can alter baseline behavior and the animal's response to the drug.[10]
-
-
Solution:
-
Standardize the Environment: Ensure consistent lighting, temperature, and noise levels across all test sessions.
-
Acclimatize Animals: Allow animals to acclimate to the testing room and apparatus before the experiment to reduce stress.
-
Refine Injection Technique: Ensure all personnel are proficient in the chosen route of administration (e.g., intraperitoneal, subcutaneous) to deliver the dose accurately and consistently.
-
Handle Animals Gently: Consistent and gentle handling can minimize stress.
-
Issue 2: Lower than expected or no head-twitch response observed.
-
Possible Cause:
-
Incorrect Dosage: The dose of DOC may be too low to elicit a response or, conversely, so high that it is on the descending portion of the inverted U-shaped dose-response curve typical for many psychedelics.[1]
-
Compound Stability: The DOC solution may have degraded due to improper storage or preparation.
-
Animal Strain Resistance: The chosen mouse strain may be less sensitive to the effects of DOC.[9]
-
-
Solution:
-
Conduct a Dose-Response Study: Test a range of DOC doses to determine the optimal dose for eliciting a robust HTR in your specific strain.
-
Ensure Proper Compound Handling: Prepare fresh solutions of DOC and store them protected from light and at the appropriate temperature.
-
Review Literature for Strain Sensitivity: Consult published studies to select a mouse strain known to be sensitive to 5-HT2A agonists. C57BL/6J mice are commonly used and have been shown to exhibit a reliable HTR to DOC.[11]
-
Drug Discrimination Assay
Issue 1: Animals are failing to acquire the drug discrimination (i.e., not reliably pressing the correct lever).
-
Possible Cause:
-
Inappropriate Training Dose: The dose of DOC used for training may be too low to be reliably detected by the animals, or too high, causing disruptive behavioral effects that interfere with learning.[12]
-
Insufficient Training: The number of training sessions may not be adequate for the animals to learn the association between the drug's effects and the correct lever.
-
Motivational Issues: The reinforcer (e.g., food pellet) may not be sufficiently motivating for the animals.
-
-
Solution:
-
Optimize Training Dose: If acquisition is slow, consider adjusting the training dose. A dose that produces a clear but not overwhelming behavioral effect is ideal.
-
Extend Training Period: Provide additional training sessions until the animals consistently meet the predetermined criteria for discrimination.
-
Increase Reinforcer Salience: Ensure the animals are appropriately food-restricted to increase their motivation for the reinforcer.
-
Issue 2: Unexpected substitution or lack of substitution with a novel compound.
-
Possible Cause:
-
Pharmacological Specificity: The drug discrimination paradigm is highly specific to the neurochemical mechanism of the training drug.[13] A novel compound may not substitute for DOC if it has a different primary mechanism of action, even if it produces some similar behavioral effects.
-
Partial Agonism or Antagonism: A novel compound may be a partial agonist or have mixed agonist/antagonist properties at the 5-HT2A receptor, leading to partial or no substitution.
-
Metabolic Differences: The metabolism of the novel compound may differ significantly from DOC, leading to a different pharmacokinetic profile and altered interoceptive effects.
-
-
Solution:
-
Conduct a Full Dose-Response Curve: Test a wide range of doses of the novel compound to determine if substitution occurs at any dose.
-
Perform Antagonism Studies: To confirm the role of the 5-HT2A receptor, pre-treat animals with a selective 5-HT2A antagonist before administering DOC or the novel compound. This can help elucidate the mechanism of action.[2]
-
Consider Pharmacokinetic Profiling: If unexpected results persist, investigating the pharmacokinetic profile of the novel compound may provide valuable insights.
-
Data Presentation
Table 1: Head-Twitch Response (HTR) Potency of DOC in C57BL/6J Mice
| Compound | ED₅₀ (mg/kg) | 95% Confidence Interval |
| DOC | 0.33 | 0.25 - 0.43 |
ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximal response. Data from Halberstadt et al., 2020.[11]
Table 2: Representative Drug Discrimination Data for a Psychedelic Compound (Hypothetical)
| Training Drug | Test Drug | Dose (mg/kg) | % Drug-Appropriate Responding | Interpretation |
| DOC (1.0 mg/kg) | DOC | 0.1 | 25% | Partial Substitution |
| 0.3 | 60% | Partial Substitution | ||
| 1.0 | 95% | Full Substitution | ||
| Compound X | 1.0 | 15% | No Substitution | |
| 3.0 | 45% | Partial Substitution | ||
| 10.0 | 85% | Full Substitution | ||
| Ketanserin (Antagonist) + DOC (1.0 mg/kg) | 1.0 | 10% | Blockade |
Experimental Protocols
Head-Twitch Response (HTR) Protocol
-
Animals: Male C57BL/6J mice (8-12 weeks old) are commonly used.[11][14][15]
-
Housing: House animals in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Provide food and water ad libitum.
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation: Dissolve DOC in a suitable vehicle (e.g., 0.9% saline). Prepare fresh solutions on the day of the experiment.
-
Administration: Administer DOC via intraperitoneal (IP) or subcutaneous (SC) injection at a volume of 10 mL/kg.
-
Observation: Immediately after injection, place the mouse in a clear observation chamber (e.g., a Plexiglas cylinder).
-
Data Collection: A trained observer, blind to the experimental conditions, should count the number of head-twitches for a predetermined period (e.g., 30-60 minutes). A head-twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head.[10] Alternatively, automated systems using video tracking or magnetometers can be used for more objective and high-throughput analysis.[14][16]
-
Data Analysis: The total number of head-twitches per animal is recorded. Data are typically analyzed using one-way ANOVA followed by post-hoc tests to compare different dose groups with the vehicle control. ED₅₀ values can be calculated using non-linear regression.[17]
Drug Discrimination Protocol
-
Animals: Male Sprague-Dawley or Wistar rats are often used.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food dispenser.
-
Food Restriction: Maintain rats at 85-90% of their free-feeding body weight to ensure motivation for the food reinforcer.
-
Shaping: Train the rats to press both levers to receive a food pellet on a fixed-ratio (FR) 1 schedule.
-
Discrimination Training:
-
On drug training days, administer DOC (e.g., 1.0 mg/kg, IP) and reinforce responses on the designated "drug" lever.
-
On vehicle training days, administer the vehicle and reinforce responses on the "vehicle" lever.
-
Training sessions typically last 15-30 minutes.
-
Continue training until rats meet the discrimination criteria (e.g., >80% of responses on the correct lever before the first reinforcer for at least 8 of 10 consecutive sessions).[13][18]
-
-
Substitution Testing:
-
Once discrimination is established, administer various doses of DOC or novel compounds before the session.
-
During test sessions, responses on either lever are recorded but may or may not be reinforced.
-
The percentage of responses on the drug-appropriate lever is calculated. Full substitution is typically defined as ≥80% drug-appropriate responding.[13]
-
-
Antagonism Testing:
-
To investigate the receptor mechanism, administer a selective antagonist (e.g., a 5-HT2A antagonist) before the training dose of DOC.
-
A blockade of the discriminative stimulus effects of DOC is indicated by a significant reduction in drug-appropriate responding.[2]
-
Visualizations
Caption: DOC-induced 5-HT2A receptor signaling cascade.
Caption: Experimental workflow for assessing DOC's psychedelic effects.
Caption: Logical troubleshooting flow for behavioral experiments.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Drug Discrimination - Creative Biolabs [creative-biolabs.com]
- 4. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats | Springer Nature Experiments [experiments.springernature.com]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. 5-HT2A_receptor [bionity.com]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labcorp.com [labcorp.com]
- 16. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 18. labcorp.com [labcorp.com]
Technical Support Center: Long-Term Stability of 2,5-Dimethoxy-4-chloroamphetamine (DOC) and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term stability testing of 2,5-Dimethoxy-4-chloroamphetamine (DOC) and its metabolites. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of DOC?
A1: The stability of 2,5-Dimethoxy-4-chloroamphetamine (DOC), a substituted phenethylamine, is primarily influenced by several key factors:
-
Temperature: Elevated temperatures are known to accelerate the degradation of phenethylamines. For long-term storage, refrigeration (2-8°C) or freezing (≤ -20°C) is highly recommended.[1]
-
Light Exposure: Similar to other amine-containing compounds, DOC may be susceptible to photodegradation. It is crucial to store samples in amber vials or otherwise protect them from light.[1]
-
pH: The pH of a solution can significantly impact the stability of DOC. As a basic compound, the protonated form at a lower pH is generally more stable against oxidation than the free base.
-
Oxidation: The amine group in the DOC molecule is susceptible to oxidation, which can be catalyzed by exposure to air (oxygen) and light. Storing under an inert atmosphere like argon or nitrogen can mitigate this.[1]
-
Storage Time: The purity of amphetamine-related compounds can decrease over extended periods. Regular re-analysis as part of a stability program is essential.
Q2: What are the known metabolites of DOC?
A2: Studies on the metabolism of DOC have identified O-demethylation at either the 2- or 5-position of the phenyl ring as a primary metabolic pathway. These demethylated metabolites can be further conjugated through glucuronidation and/or sulfation.[1] A key metabolite identified after incubation with human hepatic microsomes is hydroxy-DOC.
Q3: Are there any visible signs of DOC sample degradation?
A3: While chemical degradation is often not visible, certain signs may indicate a compromised sample. For solid DOC, which is typically a white to off-white powder, a change in color to yellow or brown can suggest degradation. In solutions, the formation of precipitates or a change in color should be considered an indicator of potential instability.
Q4: What are the best practices for storing DOC solutions?
A4: For optimal stability of DOC solutions, the following practices are recommended:
-
Temperature: Store solutions frozen at -20°C or colder.[1]
-
Solvent: Use high-purity, degassed solvents. Aprotic solvents like acetonitrile may be preferable to protic solvents such as methanol for long-term storage.[1]
-
Container: Use amber glass vials with PTFE-lined caps to protect from light and prevent leaching. Minimize headspace to reduce exposure to air.[1]
Troubleshooting Guides
This section addresses common issues encountered during the long-term stability testing of DOC and its metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Peaks in Chromatogram | Formation of degradation products. | - Attempt to identify the new peaks using mass spectrometry (LC-MS/MS or GC-MS).- Compare the retention times with those from forced degradation samples to see if they match known degradants.- If the peaks are from an unknown impurity, further characterization may be necessary. |
| Contamination of the sample or analytical system. | - Analyze a blank solvent and a freshly prepared standard to rule out system contamination.- Review sample handling and preparation procedures to minimize the risk of external contamination. | |
| Loss of Analyte Concentration | Degradation due to improper storage conditions. | - Review and verify storage conditions (temperature, light protection).- Ensure samples were stored in appropriate, tightly sealed containers. |
| Adsorption to the container surface. | - Consider using silanized glass vials for low-concentration samples. | |
| Poor Peak Shape or Resolution | The analytical method is not stability-indicating. | - Re-evaluate and optimize the chromatographic method.- Adjust mobile phase composition (e.g., pH, organic modifier).- Test a different column with alternative selectivity (e.g., phenyl-hexyl instead of C18).- Optimize the gradient profile and column temperature. |
| Mass Imbalance in Forced Degradation Studies | Co-elution of degradation products.Degradants are not UV-active at the chosen wavelength.Formation of volatile or non-chromatographable products. | - Utilize a photodiode array (PDA) detector to assess peak purity.- Analyze samples at multiple wavelengths or use a universal detector like a mass spectrometer.- Employ LC-MS to detect a wider range of potential degradation products.[2] |
Data Presentation
Currently, there is limited publicly available quantitative long-term stability data for 2,5-Dimethoxy-4-chloroamphetamine and its metabolites. One study reported the following stability data for DOC in spiked blood samples:
Table 1: Stability of DOC in Spiked Blood over 6 Months
| Storage Temperature | Percentage of Initial Concentration Remaining |
| +4°C | 53% |
| -20°C | 59% |
Data from a single study; further comprehensive studies are required.
For researchers initiating their own stability programs, the following template can be used to organize and present data:
Table 2: Template for Long-Term Stability Data of DOC
| Time Point (Months) | Storage Condition | % Recovery (Mean ± SD) | Appearance of Degradation Products (Area %) |
| 0 | - | 100 | 0 |
| 3 | 25°C/60% RH | ||
| 6 | 25°C/60% RH | ||
| 9 | 25°C/60% RH | ||
| 12 | 25°C/60% RH | ||
| 3 | 4°C | ||
| 6 | 4°C | ||
| 9 | 4°C | ||
| 12 | 4°C | ||
| 3 | -20°C | ||
| 6 | -20°C | ||
| 9 | -20°C | ||
| 12 | -20°C |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop and validate an HPLC method capable of separating DOC from its potential degradation products.
1. Materials and Equipment:
-
2,5-Dimethoxy-4-chloroamphetamine reference standard
-
HPLC system with a UV/PDA detector and/or a mass spectrometer (LC-MS)
-
Reverse-phase HPLC columns (e.g., C18, Phenyl-Hexyl)
-
HPLC-grade solvents (acetonitrile, methanol)
-
Buffers (e.g., phosphate, acetate)
-
Acids and bases for mobile phase pH adjustment (e.g., phosphoric acid, triethylamine)
2. Method Development:
-
Column and Mobile Phase Screening: Start with a C18 column and a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile. Vary the gradient slope to achieve good separation. If co-elution occurs, screen different columns (e.g., phenyl-hexyl) and organic modifiers (e.g., methanol).
-
pH Optimization: Analyze the separation at different mobile phase pH values (e.g., 3, 5, and 7.5) to optimize the peak shape and retention of the basic DOC molecule and any acidic or basic degradants.
-
Wavelength Selection: Use a PDA detector to determine the optimal wavelength for the detection of DOC and its degradation products.
-
Forced Degradation Sample Analysis: Inject samples from forced degradation studies (see Protocol 2) to challenge the method's specificity and ensure that all degradation products are resolved from the parent peak and from each other.
3. Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity and Range: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's performance when small, deliberate variations in method parameters (e.g., pH, flow rate) are introduced.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade DOC to identify potential degradation pathways and products, which is crucial for developing a stability-indicating analytical method.[2]
1. Sample Preparation:
-
Prepare a stock solution of DOC in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Collect samples at various time points (e.g., 2, 6, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Collect samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Collect samples at various time points.
-
Thermal Degradation: Expose both the solid DOC powder and the stock solution to elevated temperatures (e.g., 80°C) in a calibrated oven.
-
Photostability: Expose the stock solution in a photostable container to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method (Protocol 1).
-
Aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[3]
-
Use a PDA detector to check for peak purity and a mass spectrometer to help identify the mass of the degradation products.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of 2,5-Dimethoxy-4-chloroamphetamine (DOC) and 2,5-dimethoxy-4-iodoamphetamine (DOI) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of 2,5-Dimethoxy-4-chloroamphetamine (DOC) and 2,5-dimethoxy-4-iodoamphetamine (DOI), two potent substituted amphetamines of the DOx class. Both compounds are recognized for their high affinity and agonist activity at serotonin 5-HT2A receptors, making them valuable tools in neuroscience research, particularly in studies of serotonergic systems and psychedelic drug action.[1][2] This document summarizes their pharmacological profiles, including receptor binding affinities, functional activities, and pharmacokinetic and pharmacodynamic properties, supported by experimental data. Detailed experimental protocols for key assays are also provided to facilitate the replication and extension of these findings.
Chemical and Physical Properties
DOC and DOI are structural analogues, differing only in the halogen substituent at the 4-position of the phenyl ring.[3][4] This seemingly minor structural difference leads to variations in their pharmacological profiles.
| Property | 2,5-Dimethoxy-4-chloroamphetamine (DOC) | 2,5-dimethoxy-4-iodoamphetamine (DOI) |
| Chemical Structure | ||
| Molecular Formula | C₁₁H₁₆ClNO₂ | C₁₁H₁₆INO₂ |
| Molar Mass | 229.70 g/mol | 321.158 g/mol [4] |
| Appearance | Powder or liquid[2] | Crystalline solid[4] |
Pharmacological Profile: A Comparative Overview
The primary mechanism of action for both DOC and DOI is agonism at the 5-HT2A receptor, which is believed to mediate their hallucinogenic effects.[2][4] However, their affinities for other serotonin receptor subtypes and their functional selectivity can differ, leading to distinct pharmacological profiles.
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of DOC and DOI for various serotonin receptors, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Receptor | DOC (Ki, nM) | DOI (Ki, nM) | Reference |
| 5-HT2A | 2.6 | 0.7 - 12.5 | [3][5] |
| 5-HT2C | 3.0 | 2.4 - 73.5 | [3][5] |
| 5-HT1A | 2,600 | >1000 | [3][6] |
| 5-HT1B | >10,000 | - | [3] |
| 5-HT1D | >10,000 | - | [3] |
| 5-HT5A | 1,400 | - | [3] |
| 5-HT6 | 1,100 | - | [3] |
| 5-HT7 | 2,700 | - | [3] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand, tissue source).
Functional Activity at the 5-HT2A Receptor
Both DOC and DOI are agonists at the 5-HT2A receptor, primarily signaling through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[7][8] The potency and efficacy of these compounds in activating Gq-mediated signaling versus other pathways, such as β-arrestin recruitment, is an area of active research.
| Assay | Parameter | DOC | DOI | Reference |
| Gq Dissociation | EC₅₀ (nM) | Data not available | ~1 | [8] |
| Eₘₐₓ (% of 5-HT) | Data not available | ~100 | [8] | |
| β-arrestin2 Recruitment | EC₅₀ (nM) | Data not available | ~10 | [8] |
| Eₘₐₓ (% of 5-HT) | Data not available | ~80 | [8] |
Available data for DOI suggests it is a potent agonist at the 5-HT2A receptor, with a preference for the Gq signaling pathway over β-arrestin2 recruitment.[8] Comparative data for DOC in these specific functional assays is currently limited in the reviewed literature.
Pharmacokinetics
The pharmacokinetic profiles of DOC and DOI are characterized by a long duration of action.[2][4]
| Parameter | 2,5-Dimethoxy-4-chloroamphetamine (DOC) | 2,5-dimethoxy-4-iodoamphetamine (DOI) |
| Route of Administration | Oral, Sublingual[2] | Oral[4] |
| Onset of Action | - | - |
| Duration of Action | 12 - 24 hours[2] | 16 - 30 hours[4] |
| Half-life (t½) | Data not available | Data not available |
| Peak Plasma Concentration (Cmax) | Data not available | Data not available |
| Time to Peak Plasma Concentration (Tmax) | Data not available | Data not available |
Note: Detailed pharmacokinetic parameters for DOC and DOI in humans are not well-documented in the scientific literature.
Pharmacodynamics and In Vivo Effects
In vivo studies, primarily in rodents, have been used to characterize the behavioral effects of DOC and DOI. The head-twitch response (HTR) in rodents is a commonly used behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.[6]
| In Vivo Effect | DOC | DOI | Reference |
| Potency in DOM-trained rats (ED₅₀, µmol/kg) | ~1.0 | ~1.0 | [9] |
| Head-Twitch Response (HTR) Induction | Induces HTR | Potently induces HTR | [6][10] |
Studies in rats trained to discriminate the hallucinogen DOM show that DOC and DOI have similar potencies in producing stimulus generalization, suggesting comparable in vivo psychoactive effects.[9] DOI is a widely used tool to induce the head-twitch response in rodents for studying 5-HT2A receptor function.[6]
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (DOC or DOI) for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or rat cortical homogenates.
-
Radioligand: [³H]ketanserin or [¹²⁵I]DOI.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: DOC and DOI at a range of concentrations.
-
96-well filter plates and a vacuum manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the receptor membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the filter plates, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phospholipase C (PLC) Activation Assay (Calcium Mobilization)
Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of DOC and DOI in activating the Gq/11-PLC signaling pathway.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compounds: DOC and DOI at a range of concentrations.
-
A fluorescence plate reader with an injection port.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the test compounds at various concentrations and immediately begin recording the fluorescence intensity over time.
-
The peak fluorescence intensity following compound addition is used to determine the response.
-
Plot the response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Visualizations
Caption: Canonical 5-HT2A Receptor Gq/11 Signaling Pathway.
References
- 1. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LJMU Research Online [researchonline.ljmu.ac.uk]
- 3. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]
- 4. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]
- 5. Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-HT2A Receptor Binding Profiles: DOC vs. Psilocybin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 5-HT2A receptor binding and signaling profiles of two potent psychedelic compounds: 2,5-dimethoxy-4-chloroamphetamine (DOC) and psilocybin. The data and experimental methodologies presented herein are intended to inform research and drug development efforts targeting the serotonergic system.
Introduction
Both DOC, a substituted phenethylamine, and psilocybin, a tryptamine prodrug that is rapidly metabolized to the active compound psilocin, are well-established agonists at the serotonin 2A (5-HT2A) receptor. This receptor interaction is understood to be the primary mechanism mediating their profound effects on perception, cognition, and mood. While both compounds induce psychedelic effects, subtle differences in their receptor interaction profiles may contribute to variations in their pharmacological effects, duration of action, and therapeutic potential. This guide offers a comparative overview of their binding affinities and functional signaling at the 5-HT2A receptor.
Data Presentation
5-HT2A Receptor Binding Affinities
The binding affinity of a ligand for a receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the available data for the binding affinities of psilocin and related compounds to the human 5-HT2A receptor.
| Compound | Receptor | Radioligand | System | Ki (nM) | Reference |
| Psilocin | Human 5-HT2A | [³H]ketanserin | Human Cortex | 120-173 | [1] |
| 2,5-dimethoxyamphetamines (DOx series) | Human 5-HT2A | Various | Recombinant cells | 61 - 980 | [2][3] |
| DOC (2,5-dimethoxy-4-chloroamphetamine) | Human 5-HT2A | - | - | Not explicitly found | - |
Note: While a specific Ki value for DOC at the human 5-HT2A receptor was not identified in the reviewed literature, it is widely characterized as a potent agonist at this receptor.[4] The Ki values for structurally related 2,5-dimethoxyamphetamines suggest that DOC likely possesses a high affinity, falling within the nanomolar range.[2][3]
Signaling Pathways
Activation of the 5-HT2A receptor by agonists like DOC and psilocin initiates intracellular signaling cascades. The primary pathway associated with the psychedelic effects of these compounds is the Gq-protein coupled pathway, which leads to the activation of phospholipase C (PLC).[1] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC).
In addition to the Gq pathway, 5-HT2A receptor activation can also lead to the recruitment of β-arrestin proteins. β-arrestins are involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling. Some studies suggest that many classic psychedelics, including psilocin, do not show strong bias towards either the Gq or β-arrestin pathway, exhibiting activity in both.[1][5] However, the psychedelic effects are more strongly correlated with the activation of the Gq pathway.[1]
Experimental Protocols
The determination of binding affinities and functional activities of compounds like DOC and psilocybin at the 5-HT2A receptor involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To quantify the binding affinity of DOC and psilocin for the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or brain tissue homogenates (e.g., human cortex).
-
Radioligand: A high-affinity 5-HT2A receptor ligand labeled with a radioisotope, such as [³H]ketanserin (an antagonist) or [¹²⁵I]DOI (an agonist).
-
Test Compounds: DOC and psilocin at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A ligand (e.g., unlabeled ketanserin or spiperone) to determine non-specific binding.
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂, CaCl₂).
-
Instrumentation: Scintillation counter or gamma counter.
Procedure:
-
Incubation: Receptor membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or non-specific control) are incubated together in the assay buffer. The incubation is typically carried out at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation or gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the cellular response following receptor activation by an agonist.
Objective: To measure the Gq-mediated signaling of DOC and psilocin by quantifying changes in intracellular calcium concentration.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Test Compounds: DOC and psilocin at various concentrations.
-
Instrumentation: A plate reader capable of measuring fluorescence (e.g., FLIPR).
Procedure:
-
Cell Plating: Cells are seeded into microplates and allowed to attach overnight.
-
Dye Loading: The cell culture medium is replaced with a solution containing the calcium-sensitive dye, and the cells are incubated to allow the dye to enter the cells.
-
Compound Addition: The plate is placed in the fluorescence plate reader, and baseline fluorescence is measured. The test compounds are then added to the wells.
-
Fluorescence Measurement: Changes in fluorescence, which correspond to changes in intracellular calcium concentration, are monitored over time.
-
Data Analysis: The peak fluorescence response is determined for each concentration of the test compound. The EC50 value (the concentration that produces 50% of the maximal response) is calculated by fitting the dose-response data to a sigmoidal curve.
Objective: To measure the recruitment of β-arrestin to the 5-HT2A receptor upon activation by DOC and psilocin.
Materials:
-
Engineered Cell Line: A cell line co-expressing the 5-HT2A receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment of the reporter enzyme.
-
Test Compounds: DOC and psilocin at various concentrations.
-
Substrate: A substrate for the reporter enzyme that produces a detectable signal (e.g., light or fluorescence).
-
Instrumentation: A luminometer or fluorescence plate reader.
Procedure:
-
Cell Plating: The engineered cells are plated in microplates.
-
Compound Addition: The test compounds are added to the cells and incubated for a specific period.
-
Signal Detection: The substrate for the reporter enzyme is added, and the resulting signal is measured.
-
Data Analysis: The signal intensity, which is proportional to the extent of β-arrestin recruitment, is plotted against the concentration of the test compound. The EC50 value is determined from the dose-response curve.
Conclusion
Both DOC and psilocin are potent agonists at the 5-HT2A receptor, with their psychedelic effects primarily mediated through the Gq signaling pathway. While psilocin's binding affinity has been quantified in the nanomolar range, a precise Ki value for DOC remains to be consistently reported in the literature, though it is expected to be of high affinity based on data from structurally similar compounds. Future research directly comparing the binding kinetics and functional selectivity of these two compounds in standardized assays will be crucial for a more nuanced understanding of their distinct pharmacological profiles and for the rational design of novel therapeutics targeting the 5-HT2A receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-MeO-DMT - Wikipedia [en.wikipedia.org]
- 5. psychedelicreview.com [psychedelicreview.com]
Unveiling 2,5-Dimethoxy-4-chloroamphetamine (DOC): A Comparative Guide to Analytical Validation in Forensic Toxicology
A comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the forensic analysis of the potent hallucinogenic designer drug, 2,5-Dimethoxy-4-chloroamphetamine (DOC).
In the ever-evolving landscape of forensic toxicology, the accurate and reliable identification and quantification of novel psychoactive substances are paramount. 2,5-Dimethoxy-4-chloroamphetamine (DOC), a substituted phenethylamine, presents a significant analytical challenge due to its high potency and structural similarity to other designer drugs. This guide provides a comparative overview of the two primary analytical techniques employed for the validation of DOC in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This publication is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental protocols and performance data to aid in the selection and implementation of the most appropriate analytical method.
Methodological Showdown: GC-MS vs. LC-MS/MS for DOC Analysis
The choice between GC-MS and LC-MS/MS for the analysis of DOC depends on various factors, including the required sensitivity, selectivity, and the nature of the biological matrix. While both techniques have proven effective, they possess distinct advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been a workhorse in forensic toxicology. For the analysis of DOC, derivatization is often required to improve its volatility and chromatographic behavior. This method offers high chromatographic resolution and well-established libraries for spectral matching, aiding in confident identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, often providing higher sensitivity and specificity without the need for derivatization. This technique is particularly well-suited for the analysis of polar and thermally labile compounds directly from complex biological matrices.
The following tables summarize the quantitative validation parameters for both GC-MS and LC-MS/MS methods as reported in the scientific literature.
Table 1: Quantitative Validation Parameters for GC-MS Analysis of DOC
| Validation Parameter | Reported Performance | Biological Matrix |
| Linearity | 5 - 500 ng/mL[1] | Not Specified |
| Limit of Detection (LOD) | Not Reported | - |
| Limit of Quantification (LOQ) | Not Reported | - |
| Accuracy | Not Reported | - |
| Precision | Not Reported | - |
| Recovery | Not Reported | - |
Note: Detailed validation data for GC-MS methods specifically for DOC is limited in the reviewed literature. The linearity mentioned was for a broader class of dimethoxy-amphetamines, and the study noted potential issues with derivatization reproducibility for some analytes.[1]
Table 2: Quantitative Validation Parameters for LC-MS/MS Analysis of DOC and Structurally Similar Analogs
| Validation Parameter | Reported Performance | Analyte | Biological Matrix |
| Linearity | 1.0 - 50.0 ng/mL | 74 Phenethylamines | Urine[2] |
| Limit of Detection (LOD) | 0.5 ng/mL | 74 Phenethylamines | Urine[2] |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 74 Phenethylamines | Urine[2] |
| Accuracy | 85 - 110% | 7 Phenethylamines | Blood and Urine[3] |
| Precision (%CV) | 0.52 - 12.3% | 7 Phenethylamines | Blood and Urine[3] |
| Recovery | >80% | 7 Phenethylamines | Blood and Urine[3] |
Note: The data for LC-MS/MS is based on methods validated for a broad range of phenethylamines, including compounds structurally similar to DOC, which demonstrates the capabilities of the technique for this class of compounds.
Experimental Protocols: A Step-by-Step Guide
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are generalized methodologies for the analysis of DOC using both GC-MS and LC-MS/MS, based on established practices for phenethylamine analysis in forensic toxicology.
Sample Preparation: The Critical First Step
The initial extraction of DOC from biological matrices is crucial for removing interferences and concentrating the analyte. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly employed.
dot
Caption: General workflows for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
GC-MS Analysis Protocol
-
Derivatization: The extracted and dried sample residue is derivatized, typically using an acylating agent (e.g., trifluoroacetic anhydride - TFAA) to increase the volatility of DOC.
-
Injection: A small volume of the derivatized sample is injected into the GC system.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation of DOC from other components is achieved based on its boiling point and interaction with the column's stationary phase.
-
Mass Spectrometric Detection: As the separated components exit the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact ionization) and fragmented. The mass-to-charge ratio of these fragments is measured, producing a unique mass spectrum that serves as a chemical fingerprint for DOC.
dot
Caption: Workflow for the analysis of DOC by Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS Analysis Protocol
-
Injection: The reconstituted sample extract is directly injected into the LC system.
-
Chromatographic Separation: The sample is passed through a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column. Separation is achieved based on the differential partitioning of DOC between the mobile phase and the stationary phase.
-
Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules of DOC.
-
Tandem Mass Spectrometry (MS/MS): The protonated molecule of DOC (precursor ion) is selected in the first mass analyzer. It is then fragmented in a collision cell. The resulting product ions are analyzed in the second mass analyzer. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification.
dot
Caption: Workflow for the analysis of DOC by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the validation of analytical methods for 2,5-Dimethoxy-4-chloroamphetamine in forensic toxicology. The choice of method will be dictated by the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. The data presented in this guide, compiled from the current scientific literature, indicates that LC-MS/MS may offer advantages in terms of sensitivity and the ability to analyze a wider range of phenethylamines without derivatization. However, GC-MS remains a robust and widely accessible technique. It is imperative that any chosen method is fully validated in-house to ensure its fitness for purpose in forensic casework, adhering to the stringent guidelines set forth by forensic toxicology accrediting bodies. Further research dedicated to the direct comparison of fully validated GC-MS and LC-MS/MS methods for DOC in various biological matrices would be a valuable contribution to the forensic science community.
References
comparative pharmacology of DOC with other DOx series compounds like DOM and DOB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of three psychedelic amphetamines of the DOx series: DOC (4-chloro-2,5-dimethoxyamphetamine), DOM (2,5-dimethoxy-4-methylamphetamine), and DOB (4-bromo-2,5-dimethoxyamphetamine). The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of serotonergic systems and the development of novel therapeutics.
Introduction
DOC, DOM, and DOB are potent hallucinogens that primarily exert their effects through agonism at serotonin 5-HT2A receptors.[1] As members of the substituted amphetamine class, their pharmacological profiles exhibit nuances that are critical for understanding their distinct psychoactive effects and potential therapeutic applications. This guide synthesizes available experimental data to facilitate a direct comparison of their receptor binding affinities, functional potencies, and pharmacokinetic properties.
Data Presentation
Receptor Binding Affinities (Ki, nM)
The following table summarizes the inhibitory constants (Kᵢ) of DOC, DOM, and DOB at the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. Lower Kᵢ values indicate a higher binding affinity. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| DOC | Data not available in a directly comparable format. | Data not available in a directly comparable format. | Data not available in a directly comparable format. |
| DOM | Low nM range | Lower affinity than 5-HT | 16-19 |
| DOB | 59 (HCl salt) | Data not available in a directly comparable format. | Data not available in a directly comparable format. |
Note: The R-(-) enantiomer of DOC is the more active stereoisomer.[2] Similarly, R-(-)-DOM is the more active enantiomer.[3]
Functional Potencies (EC₅₀, nM)
The table below presents the half-maximal effective concentrations (EC₅₀) for DOC, DOM, and DOB in functional assays, indicating their potency in activating 5-HT2 receptors. Lower EC₅₀ values signify greater potency. As with binding affinity data, these values are collated from multiple sources and should be interpreted with caution.
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| DOC | Data not available in a directly comparable format. | Data not available in a directly comparable format. | Data not available in a directly comparable format. |
| DOM | ~40 (IP-1 assay) | 23.5–463 (IP-1 assay, full agonist) | 13.8 and 21.9 (IP-1 assay) |
| DOB | 25 (guinea pig trachea) | Data not available in a directly comparable format. | Data not available in a directly comparable format. |
In vivo studies in rats trained to discriminate DOM have shown a potency order of DOB > DOI ≅ DOC > DOF.[4][5]
Pharmacokinetic Profiles
Detailed human pharmacokinetic data for the DOx series is limited. The information available is summarized below.
| Compound | Onset of Action | Duration of Action | Metabolism & Excretion |
| DOC | 1-3 hours | 12-24 hours | Expected to be metabolized by cytochrome P450 enzymes. |
| DOM | 30-60 minutes | 14-24 hours (dose-dependent) | Metabolites may contribute to effects; 5-20% excreted unchanged.[2] |
| DOB | 1-2 hours | 18-36 hours | Suggested to be a prodrug metabolized in the lungs.[6] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound for a specific receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound (DOC, DOM, or DOB).
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, separating the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Phosphoinositide (PI) Hydrolysis (General Protocol)
This assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2 receptors, by quantifying the production of inositol phosphates (IPs).
Workflow for Phosphoinositide Hydrolysis Assay
Caption: Workflow of a phosphoinositide hydrolysis assay.
Methodology:
-
Cell Culture and Labeling: Cells stably expressing the receptor of interest are cultured and labeled overnight with [³H]myo-inositol, which is incorporated into cellular phosphoinositides.
-
Stimulation: The labeled cells are then stimulated with various concentrations of the agonist (DOC, DOM, or DOB).
-
Extraction: The reaction is terminated, and the accumulated [³H]inositol phosphates are extracted.
-
Separation and Quantification: The different inositol phosphate species are separated using anion-exchange chromatography and the radioactivity of each fraction is measured by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC₅₀) is calculated from the concentration-response curve.
Signaling Pathways
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade.
5-HT2A Receptor Gq Signaling Pathway
Caption: The canonical Gq signaling pathway of the 5-HT2A receptor.
This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in various cellular responses.
Conclusion
DOC, DOM, and DOB are potent agonists at 5-HT2A receptors, which is the primary mechanism underlying their hallucinogenic effects. The available data, although not from directly comparative studies, suggests differences in their potencies and receptor subtype selectivities. DOB appears to be the most potent of the three in vivo. The long duration of action is a characteristic feature of this class of compounds. A comprehensive understanding of their comparative pharmacology is essential for elucidating the structure-activity relationships within the DOx series and for the rational design of new psychoactive or therapeutic agents. Further research employing standardized experimental conditions to directly compare these compounds is warranted to provide a more definitive pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
- 3. The pharmacology and distribution of human 5-hydroxytryptamine2B (5-HT2B) receptor gene products: comparison with 5-HT2A and 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. psychonautwiki.org [psychonautwiki.org]
Inter-Laboratory Cross-Validation of 2,5-Dimethoxy-4-chloroamphetamine (DOC) Quantification: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory cross-validation for the quantification of 2,5-Dimethoxy-4-chloroamphetamine (DOC), a potent psychedelic phenethylamine. Ensuring the accuracy and reproducibility of analytical methods across different laboratories is paramount for researchers, scientists, and drug development professionals in clinical and forensic toxicology. This document outlines the experimental protocols, compares analytical methodologies, and presents a hypothetical inter-laboratory study to demonstrate the validation process.
Comparison of Analytical Methodologies
The two predominant analytical techniques for the quantification of DOC and other designer amphetamines in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Both methods offer high sensitivity and selectivity, which are crucial for the definitive identification and quantification of substances in complex biological samples.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a well-established "gold standard" in forensic substance identification.[4] It provides excellent separation of volatile and semi-volatile compounds and delivers characteristic mass spectra for unambiguous identification.[3] For amphetamine-type substances, derivatization is often required to improve their volatility and chromatographic behavior.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained popularity due to its ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile, often without the need for derivatization.[5] The coupling of liquid chromatography with tandem mass spectrometry provides exceptional sensitivity and selectivity, making it highly suitable for detecting trace amounts of drugs in biological fluids.[6][7]
Data Presentation
The following tables summarize the hypothetical results of an inter-laboratory cross-validation study involving three laboratories, each using both GC-MS and LC-MS/MS for the quantification of DOC in a spiked urine sample.
Table 1: Hypothetical Inter-Laboratory Cross-Validation Results for DOC Quantification
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| GC-MS | ||||
| Limit of Quantification (LOQ) (ng/mL) | 10 | 10 | 15 | ≤ 15 ng/mL |
| Accuracy (% Recovery at 50 ng/mL) | 98.5% | 103.2% | 95.8% | 85-115% |
| Precision (%RSD at 50 ng/mL) | 4.2% | 5.1% | 6.5% | ≤ 15% |
| LC-MS/MS | ||||
| Limit of Quantification (LOQ) (ng/mL) | 0.5 | 1.0 | 0.8 | ≤ 1.0 ng/mL |
| Accuracy (% Recovery at 10 ng/mL) | 101.7% | 97.3% | 104.5% | 85-115% |
| Precision (%RSD at 10 ng/mL) | 3.5% | 4.8% | 4.1% | ≤ 15% |
Table 2: Typical Instrumental Parameters for DOC Analysis
| Parameter | GC-MS | LC-MS/MS |
| Chromatography | ||
| Column | 5% Phenyl Polysiloxane (e.g., HP-5MS) | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Carrier Gas/Mobile Phase | Helium at 1.0 mL/min | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Injection Mode | Splitless | - |
| Oven Temperature Program | 70°C hold for 1 min, ramp to 300°C at 20°C/min | - |
| Mass Spectrometry | ||
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| Monitored Ions (m/z) | To be determined based on fragmentation | Precursor Ion > Product Ions (e.g., 230.1 > 172.1) |
Experimental Protocols
The following is a representative protocol for the quantification of DOC in human urine, adaptable for both GC-MS and LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and robust method for extracting and concentrating analytes from biological samples.[8]
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard (e.g., DOC-d6) and 1 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially washing with 2 mL of methanol, 2 mL of deionized water, and 2 mL of the 0.1 M phosphate buffer.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol to remove interfering substances.
-
Elution: Elute the DOC and internal standard from the cartridge with 2 mL of a freshly prepared solution of methanol containing 5% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (for LC-MS/MS) or a suitable solvent for derivatization (for GC-MS).
Preparation of Calibration Standards and Quality Controls
-
Stock Solution: Prepare a stock solution of DOC at a concentration of 1 mg/mL in methanol.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution.
-
Calibration Curve: Spike blank urine with the working standards to create a calibration curve with a range of concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Quality Controls (QCs): Prepare low, medium, and high concentration QCs in blank urine in the same manner.
Analytical Procedure
-
GC-MS Analysis: If using GC-MS, the reconstituted extract may require derivatization (e.g., with trifluoroacetic anhydride, TFAA) to improve volatility. Inject the derivatized sample into the GC-MS system.
-
LC-MS/MS Analysis: Inject the reconstituted extract directly into the LC-MS/MS system.
-
Quantification: Quantify the concentration of DOC in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory cross-validation study.
Caption: Workflow for an inter-laboratory cross-validation study.
Conclusion
The inter-laboratory cross-validation of analytical methods for the quantification of 2,5-Dimethoxy-4-chloroamphetamine is a critical step in ensuring data reliability and comparability across different testing facilities. While both GC-MS and LC-MS/MS are powerful techniques for this purpose, LC-MS/MS often provides lower limits of quantification. The successful implementation of a cross-validation study, as outlined in this guide, provides confidence that the analytical data generated by different laboratories are equivalent and can be reliably used in multi-site clinical trials, forensic investigations, and research studies. This rigorous validation process is essential for maintaining high standards of quality and accuracy in the scientific community.
References
- 1. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. LC-MS-MS | Liquid Chromatography | EAG Laboratories [eag.com]
- 7. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Head-Twitch Response Induced by 2,5-Dimethoxy-4-chloroamphetamine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The head-twitch response (HTR) in rodents is a rapid, involuntary rotational head movement that serves as a reliable behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans. This response is primarily mediated by the activation of the serotonin 2A receptor (5-HT2A). The prototypical psychedelic amphetamine, 2,5-Dimethoxy-4-chloroamphetamine (DOC), is a potent agonist at the 5-HT2A receptor and is frequently used to induce the HTR in preclinical studies. This guide provides a comparative overview of the HTR induced by DOC and other 5-HT2A agonists, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Comparative Efficacy and Potency of 5-HT2A Agonists in Inducing the Head-Twitch Response
The potency and efficacy of various serotonergic hallucinogens in inducing the head-twitch response have been extensively studied. The half-maximal effective dose (ED50) is a common measure of potency, representing the dose required to elicit 50% of the maximal response. The following table summarizes the HTR potencies of several key 5-HT2A agonists, including DOC (often studied as its iodine analog, DOI), in C57BL/6J mice. A strong positive correlation has been found between the HTR potencies in mice and the reported hallucinogenic potencies in humans[1][2].
| Compound | Class | ED50 (µmol/kg) | ED50 (mg/kg) |
| DOC (as DOI) | Phenethylamine | 0.46 | 0.14 |
| LSD (Lysergic acid diethylamide) | Ergoline | 0.13 | 0.05 |
| Psilocybin | Tryptamine | 0.88 | 0.25 |
| DMT (N,N-Dimethyltryptamine) | Tryptamine | 18.2 | 3.43 |
| Mescaline | Phenethylamine | 29.3 | 6.20 |
| 2C-I (2,5-Dimethoxy-4-iodophenethylamine) | Phenethylamine | 1.3 | 0.38 |
| 25I-NBOMe | Phenethylamine | 0.04 | 0.017 |
Data extracted from Halberstadt et al., 2020. The potency of DOC is represented by its close analog DOI (2,5-dimethoxy-4-iodoamphetamine), which is more commonly used in HTR studies.
Signaling Pathway of the DOC-Induced Head-Twitch Response
The head-twitch response induced by DOC and other hallucinogens is initiated by the binding of the agonist to the 5-HT2A receptor, a G protein-coupled receptor (GPCR). This activation primarily engages the Gq/11 signaling cascade. Notably, studies have indicated that the psychedelic potential, as measured by the HTR, is correlated with the efficacy of a compound to activate the Gq pathway, while the β-arrestin2 pathway does not appear to be directly involved in this specific behavioral response[3].
Caption: Signaling pathway of the DOC-induced head-twitch response.
Experimental Protocol for Head-Twitch Response Assessment
The quantification of the head-twitch response is a critical component of preclinical hallucinogen research. While direct visual observation is a straightforward method, automated systems using magnetometers have become the standard for providing objective and high-throughput data[4][5].
Key Experimental Steps:
-
Animal Model: C57BL/6J mice are commonly used due to their consistent HTR.
-
Magnet Implantation: A small neodymium magnet is surgically implanted on the skull of the mouse under anesthesia. A recovery period of at least one week is necessary.
-
Drug Administration: Test compounds, such as DOC, are typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Data Acquisition: The mouse is placed in a cylindrical chamber surrounded by a magnetometer coil. The rapid head movements induce a detectable change in the magnetic field, which is recorded as a voltage signal.
-
Data Analysis: The recorded signal is filtered and analyzed to identify the characteristic wave patterns of a head twitch. Automated software can be used to count the number of HTRs over a specified time period (e.g., 30-60 minutes).
Caption: Experimental workflow for HTR assessment.
Comparison with Alternatives
While DOC is a valuable tool for studying the HTR, several other compounds are also widely used, each with its own characteristics.
-
LSD: As an ergoline, LSD is one of the most potent hallucinogens and induces a robust HTR at very low doses. Its complex pharmacology, involving multiple serotonin and dopamine receptors, can sometimes complicate the interpretation of results.
-
Psilocybin: This tryptamine is a prodrug that is rapidly converted to its active metabolite, psilocin. It is a classic hallucinogen that reliably induces the HTR.
-
DMT and Mescaline: These compounds are less potent than DOC, LSD, and psilocybin, requiring higher doses to elicit a significant HTR.
-
NBOMes (e.g., 25I-NBOMe): This newer class of phenethylamines are extremely potent 5-HT2A agonists, inducing the HTR at very low concentrations.
The choice of compound for an HTR study depends on the specific research question. DOC remains a standard due to its well-characterized pharmacology as a selective and potent 5-HT2A agonist.
Conclusion
The head-twitch response is a crucial preclinical model for assessing the hallucinogenic potential of novel compounds and for investigating the neurobiology of 5-HT2A receptor signaling. 2,5-Dimethoxy-4-chloroamphetamine (DOC) is a potent and selective tool for inducing this behavior. By understanding the comparative potencies of different 5-HT2A agonists and employing standardized, objective experimental protocols, researchers can effectively utilize the HTR to advance our knowledge of psychedelic pharmacology and contribute to the development of novel therapeutics.
References
- 1. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
comparative neurochemical analysis of DOC and para-chloroamphetamine (PCA)
Comparative Neurochemical Analysis: DOC vs. para-Chloroamphetamine (PCA)
A detailed examination of 2,5-dimethoxy-4-chloroamphetamine (DOC) and para-chloroamphetamine (PCA) reveals distinct neurochemical profiles that dictate their unique pharmacological and toxicological effects. While both are substituted amphetamines, their primary mechanisms of action diverge significantly. PCA is a potent monoamine releasing agent and well-known serotonergic neurotoxin, whereas DOC is a classic psychedelic agent, acting primarily as a potent agonist at serotonin 5-HT2A receptors.
Primary Mechanism of Action
para-Chloroamphetamine (PCA): PCA functions as a powerful serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1][2] It readily crosses the blood-brain barrier and interacts with monoamine transporters on the presynaptic membrane, causing a massive, non-vesicular release of neurotransmitters into the synapse.[1][3][4] This action is particularly pronounced for serotonin.[3] At higher doses, PCA is a selective serotonergic neurotoxin, causing long-term, and in some cases irreversible, damage to serotonin neurons.[2][5] This neurotoxicity has made it a tool in scientific research for modeling serotonin depletion.[1][2][3]
2,5-Dimethoxy-4-chloroamphetamine (DOC): In contrast, DOC's primary effects are not mediated by neurotransmitter release but by its direct interaction with postsynaptic serotonin receptors. It is a potent partial agonist of the 5-HT2A receptor, which is the principal target for classic psychedelic drugs like LSD and psilocybin.[6] Activation of the 5-HT2A receptor is necessary for the hallucinogenic effects associated with these compounds.[6]
Quantitative Neurochemical Data
The differing mechanisms of DOC and PCA are clearly illustrated by their in vitro pharmacological data. The following tables summarize their effects on monoamine transporters and serotonin receptors.
Table 1: Monoamine Release & Transporter Inhibition
| Compound | Action | Target | EC50 / IC50 (nM) | Species/System |
| PCA | Release | Serotonin (5-HT) | 28.3 | Rat Brain Synaptosomes[1] |
| Norepinephrine (NE) | 23.5 - 26.2 | Rat Brain Synaptosomes[1] | ||
| Dopamine (DA) | 42.2 - 68.5 | Rat Brain Synaptosomes[1] | ||
| Reuptake Inhibition | SERT | 490 | Human Embryonic Kidney (HEK) 293 Cells[1] | |
| NET | 320 | HEK 293 Cells[1] | ||
| DAT | 3600 | HEK 293 Cells[1] | ||
| DOC | Reuptake Inhibition | SERT | >10,000 | Not specified |
| NET | >10,000 | Not specified | ||
| DAT | >10,000 | Not specified |
Note: Data for DOC's releasing capabilities are not widely reported as its primary mechanism is receptor agonism. Its affinity for monoamine transporters is known to be very low.
Table 2: Serotonin Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, nM) | Radioligand/System |
| DOC | 5-HT2A | 6.2 | [³H]ketanserin / Not specified |
| 5-HT2C | 21 | [³H]mesulergine / Not specified | |
| PCA | 5-HT2A | No significant direct agonist activity reported.[7] | N/A |
Note: PCA's effects are not primarily mediated by direct receptor binding, hence the lack of comparable affinity data. One study found that a 5-HT2A receptor antagonist did not protect against PCA-induced neurotoxicity, suggesting its toxic effects are independent of direct 5-HT2A activation.[7]
Experimental Protocols & Methodologies
The data presented above are derived from standard neuropharmacological assays.
Neurotransmitter Release Assay
This assay measures a compound's ability to induce the release of neurotransmitters from presynaptic terminals or cells expressing the relevant transporters.
-
Objective: To determine the potency (EC50) of a compound as a neurotransmitter releasing agent.
-
Methodology:
-
Preparation of Synaptosomes: Brain tissue (e.g., rat striatum or cortex) is homogenized and purified via centrifugation to isolate synaptosomes, which are resealed presynaptic nerve terminals.[8]
-
Preloading with Radiotracer: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA). The neurotransmitter is taken up into the synaptosomes via its specific transporter (e.g., SERT, DAT).
-
Superfusion: The preloaded synaptosomes are placed in a superfusion chamber and washed with a buffer to establish a stable baseline of radioactivity.
-
Drug Application: The test compound (e.g., PCA) is added to the buffer at various concentrations. If the compound is a releasing agent, it will induce the efflux of the radiolabeled neurotransmitter from the synaptosomes.
-
Quantification: The buffer is collected in fractions over time, and the amount of radioactivity in each fraction is measured using liquid scintillation counting. The increase in radioactivity above baseline following drug application represents neurotransmitter release.
-
Data Analysis: Concentration-response curves are generated to calculate the EC50 value, which is the concentration of the drug that produces 50% of the maximal release effect.
-
Radioligand Binding Assay (Receptor Affinity)
This assay measures the affinity of a compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that is known to bind to that receptor.
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor (e.g., 5-HT2A).
-
Methodology:
-
Membrane Preparation: A source of the target receptor is required. This is typically cell membranes from cultured cell lines (e.g., HEK-293 or CHO-K1) that have been genetically engineered to express a high density of the receptor of interest (e.g., human 5-HT2A).[9]
-
Competitive Binding: The cell membranes are incubated in a solution containing a fixed concentration of a high-affinity radioligand (e.g., [³H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (e.g., DOC).[9]
-
Incubation & Separation: The mixture is incubated to allow the binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: As the concentration of the test compound increases, it displaces more of the radioligand, and the measured radioactivity decreases. This data is used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[9][10] A lower Ki value indicates a higher binding affinity.[10]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine Ki.
Signaling Pathway: 5-HT2A Receptor Activation by DOC
References
- 1. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Effects of p-chloroamphetamine on brain serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-Chloroamphetamine induces serotonin release through serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. Studies on the mechanism of p-chloroamphetamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the 2,5-Dimethoxy-4-chloroamphetamine (DOC) Animal Model of Psychosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of the novel 2,5-Dimethoxy-4-chloroamphetamine (DOC) animal model of psychosis against established pharmacological models, including those induced by phencyclidine (PCP), ketamine, and amphetamine. This document summarizes key experimental data, offers detailed methodologies for crucial experiments, and visualizes the underlying signaling pathways.
Introduction to Animal Models of Psychosis
Animal models are indispensable tools for investigating the neurobiological underpinnings of psychosis and for the preclinical assessment of novel antipsychotic drugs. Pharmacological models, which utilize psychoactive substances to induce psychosis-like behaviors in rodents, are widely used due to their high translational relevance. These models aim to replicate the positive, negative, and cognitive symptoms observed in human psychotic disorders.
The classic models are based on the dopamine and glutamate hypotheses of schizophrenia. The amphetamine model potentiates dopamine signaling, while the PCP and ketamine models induce a state of glutamate hypofunction by antagonizing the N-methyl-D-aspartate (NMDA) receptor.[1][2] The novel model presented here utilizes 2,5-Dimethoxy-4-chloroamphetamine (DOC), a potent and selective serotonin 5-HT2A receptor agonist, offering a distinct serotonergic-based approach to modeling psychosis.[3]
Comparative Behavioral Analysis
The validation of any new animal model of psychosis relies on its ability to reproduce behavioral abnormalities analogous to human symptoms. Key behavioral domains assessed include locomotor activity (modeling psychomotor agitation), prepulse inhibition (PPI) of the startle reflex (modeling sensorimotor gating deficits), and social interaction (modeling negative symptoms like social withdrawal).
Table 1: Comparison of Behavioral Effects in Pharmacological Models of Psychosis
| Behavioral Test | 2,5-Dimethoxy-4-chloroamphetamine (DOC) | Phencyclidine (PCP) | Ketamine | Amphetamine |
| Locomotor Activity | Induces head-twitch response (HTR), a proxy for hallucinogenic potential.[3][4] Limited data on general locomotor effects. | Induces hyperlocomotion.[2] | Induces hyperlocomotion.[5] | Dose-dependently increases locomotor activity and induces stereotypy at higher doses.[6][7] |
| Prepulse Inhibition (PPI) | Disrupts PPI, indicative of sensorimotor gating deficits.[8] | Potently disrupts PPI.[9] | Disrupts PPI in humans; effects in rodents are less consistent.[9][10] | Disrupts PPI.[11][12] |
| Social Interaction | Data not readily available. | Induces social withdrawal and deficits in social interaction.[13] | Can induce social withdrawal. | Decreases social interaction.[14] |
Note: The effects of these compounds can vary depending on the dose, route of administration, and animal species and strain used.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of behavioral data. Below are methodologies for the key experiments cited in this guide.
Open Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Apparatus: A square or circular arena with walls to prevent escape, typically equipped with automated photobeam tracking systems or video tracking software.
Procedure:
-
Acclimatize the animal to the testing room for at least 60 minutes before the test.
-
Place the animal gently in the center of the open field arena.
-
Allow the animal to explore the arena freely for a predetermined period (e.g., 15-60 minutes).
-
The tracking system records parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
After each trial, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To measure sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
Procedure:
-
Acclimatize the animal to the testing room.
-
Place the animal in the startle apparatus and allow for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 3-12 dB above background) is presented.
-
Prepulse-pulse trials: The weak prepulse stimulus is presented 30-120 ms before the loud pulse stimulus.
-
No-stimulus trials: Only background noise is present.
-
-
The startle amplitude is recorded for each trial.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: (%PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100).[15][16][17]
Three-Chamber Social Interaction Test
Objective: To assess social affiliation and preference for social novelty.
Apparatus: A rectangular, three-chambered box with openings allowing free access to all chambers. Small, wire cages are placed in the two side chambers to contain stimulus animals.
Procedure:
-
Habituation Phase: The test animal is placed in the center chamber and allowed to freely explore all three empty chambers for 5-10 minutes.
-
Sociability Phase: An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber. The test animal is placed back in the center chamber and allowed to explore all three chambers for 10 minutes. The time spent in each chamber and the time spent sniffing each wire cage are recorded.
-
Social Novelty Phase: A second, novel "stranger" mouse is placed in the previously empty wire cage. The test animal is again allowed to explore all three chambers for 10 minutes. The time spent interacting with the now-familiar mouse versus the novel mouse is recorded.[18][19]
Signaling Pathways in Pharmacological Models of Psychosis
The distinct pharmacological mechanisms of DOC, PCP, ketamine, and amphetamine converge on several key intracellular signaling pathways implicated in the pathophysiology of psychosis.
2,5-Dimethoxy-4-chloroamphetamine (DOC) Signaling
DOC is a selective agonist of the serotonin 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events are thought to mediate the hallucinogenic and psychosis-inducing effects of DOC.
References
- 1. scilit.com [scilit.com]
- 2. Sex-Specific Alterations in Spatial Memory and Hippocampal AKT-mTOR Signaling in Adult Mice Pre-exposed to Ketamine and/or Psychological Stress During Adolescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-twitch response - Wikipedia [en.wikipedia.org]
- 5. Ketamine, but not phencyclidine, selectively modulates cerebellar GABA(A) receptors containing alpha6 and delta subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-response analysis of locomotor activity and stereotypy in dopamine D3 receptor mutant mice following acute amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple serotonin receptor subtypes modulate prepulse inhibition of the startle response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of phencyclidine and phencyclidine biologs on sensorimotor gating in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical and sensorimotor gating effects of ketamine in normals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amphetamine effects on prepulse inhibition across-species: replication and parametric extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Psychopharmacology of prepulse inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of psychostimulants on social interaction in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 16. ja.brc.riken.jp [ja.brc.riken.jp]
- 17. Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents protocol v1 [protocols.io]
- 18. Web Box 4.1 Pharmacology in Action: Using the Three-Chamber Social Interaction Test - Psychopharmacology, 4e Student Resources - Oxford Learning Link [learninglink.oup.com]
- 19. m.youtube.com [m.youtube.com]
A Systematic Comparison of Analytical Techniques for Dissolved Organic Carbon (DOC) Detection in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Right DOC Analysis Method
The accurate quantification of Dissolved Organic Carbon (DOC) in biological matrices such as serum, plasma, and urine is critical for a wide range of research and development applications, from clinical diagnostics to pharmaceutical manufacturing. The choice of analytical technique can significantly impact the reliability and comparability of results. This guide provides a systematic comparison of the most common methods for DOC analysis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your specific needs.
Core Principles of DOC Analysis
The fundamental principle behind measuring DOC involves the complete oxidation of organic molecules to carbon dioxide (CO₂), which is then detected and quantified. The primary distinction between the various analytical techniques lies in the method of oxidation. For the analysis of DOC, a sample is typically filtered through a 0.45 µm filter to remove particulate organic carbon prior to analysis.[1]
The most prevalent oxidation techniques are:
-
High-Temperature Catalytic Oxidation (HTCO): This method involves injecting the sample into a high-temperature furnace (typically 680°C to 1200°C) containing a catalyst, usually platinum-based.[2] The intense heat and catalytic action ensure the complete oxidation of all organic compounds to CO₂.
-
UV-Persulfate Oxidation: This technique employs a chemical oxidant, typically sodium persulfate, which is activated by ultraviolet (UV) radiation to generate highly reactive sulfate and hydroxyl radicals.[3][4] These radicals then oxidize the organic matter in the sample to CO₂.
-
Heated Persulfate Oxidation: Similar to UV-persulfate, this method uses a chemical oxidant but relies on heat to promote the oxidation reaction.[5]
-
Wet Chemical Oxidation: This is a broader category that can include various strong chemical oxidants, often in combination with heat or UV light, to break down organic matter.[6]
Following oxidation, the resulting CO₂ is most commonly measured using a non-dispersive infrared (NDIR) detector.[3] The amount of CO₂ detected is directly proportional to the amount of total organic carbon (TOC) in the sample.
Comparative Analysis of Performance
The selection of a DOC analysis technique for biological matrices hinges on several key performance parameters. Biological samples present a complex matrix containing proteins, lipids, salts, and other small molecules that can interfere with the analysis.[7][8]
| Parameter | High-Temperature Catalytic Oxidation (HTCO) | UV-Persulfate Oxidation | Heated Persulfate Oxidation | Key Considerations for Biological Matrices |
| Oxidation Efficiency | Very High: Capable of oxidizing robust and high molecular weight compounds.[2] | Variable: Can be incomplete for complex molecules like proteins (e.g., BSA) and humic acids.[6][9] | Moderate to High: More effective than UV-persulfate alone for some compounds.[5] | Biological matrices are rich in complex proteins and lipids, making high oxidation efficiency crucial for accurate results. |
| Precision | Generally good, but can be affected by sample heterogeneity. | High, particularly for low-level analysis due to lower background response.[10] | Good | High precision is essential for detecting small changes in DOC concentrations in clinical or research settings. |
| Accuracy | Generally considered the most accurate method due to complete oxidation. | Can underestimate DOC in protein-rich samples due to incomplete oxidation.[6][9] | Generally good, but may not fully oxidize all compounds. | Accuracy is paramount for diagnostic applications and for ensuring data integrity in drug development. |
| Limit of Detection (LOD) | Typically in the range of 0.05-0.1 mg/L. | Can achieve very low detection limits, often in the low µg/L (ppb) range.[11] | Similar to UV-persulfate. | The required LOD will depend on the specific application, with some biomarker studies requiring very high sensitivity. |
| Limit of Quantification (LOQ) | Typically around 0.1-0.3 mg/L. | In the µg/L (ppb) range.[12] | Similar to UV-persulfate. | A low LOQ is necessary for the reliable quantification of low DOC concentrations. |
| Matrix Interference | Less susceptible to chemical interferences but can be affected by high salt concentrations which can deactivate the catalyst. | Susceptible to interference from high chloride concentrations and foaming from surfactants or proteins, which can affect CO₂ measurement.[6] | Similar to UV-persulfate. | High salt and protein content in serum, plasma, and urine can pose significant challenges. Sample dilution may be necessary.[7] |
| Throughput | Generally faster analysis times per sample compared to persulfate methods. | Can have longer analysis times due to the time required for complete oxidation. | Analysis times can be shorter than UV-persulfate but longer than HTCO.[5] | High throughput is advantageous in clinical laboratories and large-scale research studies. |
Experimental Protocols
Sample Preparation for Biological Matrices
Proper sample preparation is critical to minimize matrix effects and obtain accurate DOC results.
Serum and Plasma:
-
Blood Collection: Collect whole blood in appropriate tubes. For serum, use tubes without anticoagulants and allow the blood to clot at room temperature for 30-60 minutes.[13][14] For plasma, use tubes containing an anticoagulant (e.g., EDTA, heparin).[13]
-
Centrifugation: Centrifuge the clotted blood (for serum) or anticoagulated blood (for plasma) at 1,000-2,000 x g for 10-15 minutes to separate the serum or plasma from the cellular components.[13][15]
-
Aliquoting: Carefully transfer the supernatant (serum or plasma) to a clean polypropylene tube.[15]
-
Filtration: Filter the serum or plasma through a 0.45 µm filter to remove any remaining particulate matter. This is the final step to isolate the Dissolved Organic Carbon.
-
Storage: If not analyzed immediately, store the samples at -20°C or lower to prevent degradation of organic compounds.[16]
Urine:
-
Collection: Collect a mid-stream urine sample in a sterile container.
-
Centrifugation: Centrifuge the urine sample to pellet any cells or debris.
-
Filtration: Filter the supernatant through a 0.45 µm filter.
-
Storage: Store the filtered urine sample at 4°C for short-term storage or -20°C for long-term storage.
General Protocol for DOC Analysis
The following is a generalized protocol for DOC analysis using a TOC analyzer. Specific parameters will vary depending on the instrument manufacturer and the chosen oxidation method.
-
Instrument Calibration: Calibrate the TOC analyzer using a certified standard, such as potassium hydrogen phthalate (KHP).
-
Inorganic Carbon Removal: Acidify the sample to a pH of less than 2 with an acid (e.g., phosphoric acid or hydrochloric acid) and sparge with a purified gas (e.g., nitrogen or zero-grade air) to remove inorganic carbon in the form of CO₂.[3]
-
Oxidation: Inject the pre-treated sample into the oxidation unit of the TOC analyzer.
-
HTCO: The sample is combusted in a high-temperature furnace.
-
UV-Persulfate: The sample is mixed with a persulfate reagent and exposed to UV light.
-
-
CO₂ Detection: The carrier gas transports the generated CO₂ to the NDIR detector.
-
Quantification: The detector measures the concentration of CO₂, and the instrument's software calculates the DOC concentration based on the calibration curve.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for DOC analysis in biological matrices.
Caption: Logical relationships between DOC oxidation methods.
Conclusion and Recommendations
The choice of an analytical technique for DOC measurement in biological matrices requires a careful consideration of the specific research question, the nature of the samples, and the required analytical performance.
-
For protein-rich and complex biological matrices like serum and plasma, High-Temperature Catalytic Oxidation (HTCO) is generally the recommended method. Its superior oxidation power ensures a more complete and accurate measurement of DOC, minimizing the underestimation that can occur with persulfate-based methods for complex organic molecules.
-
For applications requiring very high sensitivity and where the organic composition is less complex or well-characterized, UV-Persulfate oxidation can be a suitable option. It often provides lower detection limits and high precision. However, it is crucial to validate the method for the specific matrix to ensure complete recovery of the organic carbon.
-
Heated Persulfate Oxidation offers a compromise between the high oxidation power of HTCO and the high sensitivity of UV-persulfate. It can be a good alternative when HTCO is not available, but validation for the specific biological matrix is still essential.
Ultimately, the most reliable approach is to perform a thorough method validation for the chosen technique using matrix-matched standards and reference materials to ensure the accuracy and reliability of the DOC data in your specific biological application.
References
- 1. researchgate.net [researchgate.net]
- 2. velp.com [velp.com]
- 3. expresspharma.in [expresspharma.in]
- 4. UV/persulfate processes for the removal of total organic carbon from coagulation-treated industrial wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Evaluating and improving the reliability of the UV-persulfate method for the determination of TOC/DOC in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. bme.psu.edu [bme.psu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Paper-based analytical devices for clinical diagnosis: recent advances in the fabrication techniques and sensing mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ammonium persulfate: a new and safe method for measuring urinary iodine by ammonium persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beckman.com [beckman.com]
- 13. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 14. cinj.org [cinj.org]
- 15. NEMI Method Summary - 5310C [nemi.gov]
- 16. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2,5-Dimethoxy-4-chloroamphetamine (DOC): A Guide for Researchers
For Immediate Release
Researchers, scientists, and drug development professionals handling 2,5-Dimethoxy-4-chloroamphetamine (DOC) must adhere to stringent disposal procedures due to its classification as a controlled substance. Improper disposal carries significant legal and environmental risks, including regulatory fines, environmental contamination, and the potential for diversion. This guide provides essential, step-by-step information for the safe and compliant disposal of DOC.
Regulatory Framework: A Controlled Substance
2,5-Dimethoxy-4-chloroamphetamine (DOC) is a phenethylamine hallucinogen.[1][2][3][4] The U.S. Drug Enforcement Administration (DEA) has proposed classifying DOC as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[2][4][5] As such, its disposal is governed by the Code of Federal Regulations (CFR) Title 21, Part 1317, and must be handled with the utmost care and compliance.[5] All personnel must use appropriate personal protective equipment (PPE), including chemical splash goggles, face shield, and protective gloves, when handling DOC or its waste.[6][7][8]
Primary Disposal Methods
The disposal of unwanted, expired, or damaged DOC is the direct responsibility of the DEA-licensed registrant.[9] There are two primary compliant methods for its disposal: utilizing a reverse distributor or, under specific conditions, on-site destruction.
| Disposal Method | Key Requirements | Record Keeping |
| Reverse Distributor | The substance must be transferred to a DEA-authorized reverse distributor.[5][10] This is the most common and recommended method for researchers. | Schedule I and II substances require a DEA Form 222 for transfer.[10] The registrant must maintain all transfer records for at least two years.[9][10] |
| On-Site Destruction | The controlled substance must be rendered "non-retrievable," meaning it cannot be transformed back into a usable state.[5][11] This process must be witnessed by two authorized employees of the registrant.[5][11] | A DEA Form 41, "Registrant Record of Controlled Substances Destroyed," must be completed and signed by the two witnesses.[5][9] This form must be kept on file for a minimum of two years.[5][9] |
It is illegal for Environmental Health and Safety (EHS) departments to take possession of DEA-regulated substances from a research lab for disposal as standard hazardous waste.[10]
Step-by-Step Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of DOC.
Caption: Workflow for DEA-compliant disposal of DOC.
Detailed Protocols
Protocol 1: Disposal via Reverse Distributor
-
Identification and Segregation : Identify any DOC that is expired, damaged, or no longer needed for research. Segregate these containers from active stock to prevent accidental use and clearly label them as "Expired - For Disposal."[10]
-
Secure Storage : Store the segregated DOC in the same locked cabinet or safe used for active controlled substances until it is transferred for disposal.[10]
-
Engage a Reverse Distributor : Contact a company that is registered with the DEA as a "reverse distributor" and is authorized to receive controlled substances for destruction.[10]
-
Documentation : Complete a DEA Form 222 to document the transfer of the Schedule I substance to the reverse distributor.[10]
-
Transfer : Arrange for the pickup of the DOC by the reverse distributor or ship the material according to their specific, secure instructions.[5]
-
Record Retention : Maintain a copy of the completed DEA Form 222 and any other shipping or transfer records provided by the reverse distributor for a minimum of two years.[9][10]
Protocol 2: On-Site Destruction
On-site destruction is a less common and more procedurally intensive method that must adhere strictly to DEA regulations.
-
Verify Local Policy : Before proceeding, confirm that your institution's policies and local regulations permit on-site destruction of controlled substances.
-
Segregation and Storage : Follow steps 1 and 2 from the Reverse Distributor protocol.
-
Method of Destruction : The chosen method must render the DOC to a "non-retrievable" state.[5][11] This means it cannot be readily separated or re-extracted for abuse. Commercial products are available that use activated carbon or other chemicals to sequester and neutralize pharmaceuticals.[11] Blending the material into a suitable flammable solvent may also be an option in some jurisdictions, but specific guidance from EHS is required.[9]
-
Witnessing : The entire destruction process, from removal from storage to rendering it non-retrievable, must be personally witnessed by at least two authorized employees.[5][11]
-
Documentation (DEA Form 41) : The witnesses must complete and sign a DEA Form 41, the "Registrant Record of Controlled Substances Destroyed."[5][9] This form details the substance, quantity, and method of destruction.
-
Final Disposal of Residue : Once rendered non-retrievable, the resulting chemical waste can typically be picked up by your institution's hazardous waste management or EHS department.[5]
-
Record Retention : The completed and signed DEA Form 41 must be kept on file by the registrant for at least two years and be available for inspection.[5][9]
References
- 1. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]
- 2. Federal Register :: Schedules of Controlled Substances: Placement of 2,5-dimethoxy-4-iodoamphetamine (DOI) and 2,5-dimethoxy-4-chloroamphetamine (DOC) in Schedule I [federalregister.gov]
- 3. A fatal intoxication of 2,5-dimethoxy-4-chloroamphetamine: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aksci.com [aksci.com]
- 9. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. unthealth.edu [unthealth.edu]
- 11. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guide for Handling 2,5-Dimethoxy-4-chloroamphetamine (DOC)
This document provides critical safety, handling, and disposal protocols for 2,5-Dimethoxy-4-chloroamphetamine (DOC), a potent psychoactive research chemical. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of research. Given its hazardous nature and potential for severe adverse health effects, all exposure must be strictly avoided.[1][2] A fatality has been reported in connection with DOC, highlighting the need for extreme caution.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when working with DOC. The following equipment must be utilized at all times within the laboratory where the compound is handled.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact and absorption. Double gloving is recommended for all handling procedures.[1] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from particles and splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[1] |
| Respiratory Protection | NIOSH-approved respirator. | Required when handling the compound in powdered form or when there is a potential for aerosolization to prevent inhalation.[1] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. For procedures with a higher risk of exposure, disposable coveralls are recommended.[1] |
Operational Handling Protocols
All handling of DOC must be conducted within a controlled environment by trained personnel. This substance is intended for research and forensic applications only.[2][3][4]
2.1. Engineering Controls
-
Ventilation: All work, including weighing and solution preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[1]
2.2. Procedural Steps for Handling
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and the chemical fume hood is functioning properly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Use dedicated, clearly labeled spatulas and weigh boats for handling the solid form of the compound.[1]
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid material to prevent splashing and aerosolization.[1]
-
Container Management: Ensure all containers holding DOC are clearly labeled with the full chemical name and associated hazards. Keep containers securely capped when not in use.[1]
-
General Practices:
2.3. Decontamination
-
Immediately remove any contaminated PPE and clothing.[1]
-
Contaminated disposable materials must be disposed of as hazardous waste.
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
-
In case of eye contact, flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[1]
Disposal Plan
All materials contaminated with DOC are to be treated as hazardous waste.[1] As DOC is a Schedule I controlled substance in the United States, all disposal must comply with 21 CFR part 1317 and other relevant federal, state, and local regulations.[5]
3.1. Waste Segregation and Containment
-
Segregation: Keep DOC waste separate from other chemical waste streams to prevent incompatible reactions.[1]
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed, and chemical-resistant containers.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2,5-Dimethoxy-4-chloroamphetamine," and identify the specific hazards (e.g., Toxic, Harmful if Swallowed).[1]
3.2. Final Disposal Procedure
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1]
-
Do not dispose of DOC or its waste down the drain or in the regular trash.[1]
Workflow Visualization
The following diagram illustrates the essential workflow for the safe handling and disposal of 2,5-Dimethoxy-4-chloroamphetamine.
Workflow for handling 2,5-Dimethoxy-4-chloroamphetamine.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
